1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Beschreibung
The exact mass of the compound (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEVCJZMQGZNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952699 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057849237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key intermediate in the synthesis of the widely used antitussive agent, dextromethorphan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the essential spectroscopic techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section will detail the experimental protocols, present the spectral data with in-depth interpretation, and discuss the underlying scientific principles that validate our analytical choices.
Introduction
This compound, often referred to as "octabase" in the synthesis of morphinans, is a chiral bicyclic amine. Its molecular structure consists of a saturated octahydroisoquinoline core substituted at the 1-position with a 4-methoxybenzyl group. The precise characterization of this intermediate is critical to ensure the purity and stereochemistry of the final active pharmaceutical ingredient, dextromethorphan.[1][2] The molecular formula of this compound is C₁₇H₂₃NO, and its molecular weight is 257.37 g/mol .[3]
This guide will provide a detailed analysis of the spectroscopic data that allows for the unambiguous identification and structural confirmation of this important synthetic intermediate.
Molecular Structure
The structural formula of this compound is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.
Figure 1: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.
Data Acquisition:
-
¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 | d, J = 8.4 Hz | 2H | H-2', H-6' |
| 6.82 | d, J = 8.4 Hz | 2H | H-3', H-5' |
| 3.78 | s | 3H | -OCH₃ |
| 3.20 - 1.20 | m | 16H | Octahydroisoquinoline protons (H-1, H-3, H-4, H-5, H-6, H-7, H-8, H-8a, H-9) and NH |
Interpretation:
-
The two doublets at 7.10 and 6.82 ppm are characteristic of a para-substituted benzene ring, confirming the presence of the 4-methoxybenzyl group. The coupling constant of 8.4 Hz is typical for ortho-coupling in such systems.
-
The sharp singlet at 3.78 ppm corresponds to the three protons of the methoxy group.
-
The complex multiplet between 3.20 and 1.20 ppm integrates to 16 protons, corresponding to the protons of the octahydroisoquinoline ring system, the benzylic methylene protons (C9-H₂), and the amine proton (N-H). Due to the complex coupling and potential for diastereotopicity, individual assignment within this region often requires two-dimensional NMR techniques such as COSY and HSQC.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 158.1 | C-4' |
| 132.5 | C-1' |
| 130.2 | C-2', C-6' |
| 113.8 | C-3', C-5' |
| 58.0 - 22.0 | Octahydroisoquinoline and C-9 carbons |
| 55.2 | -OCH₃ |
Interpretation:
-
The signals in the aromatic region (110-160 ppm) are consistent with the substituted benzene ring. The peak at 158.1 ppm is attributed to the carbon bearing the methoxy group (C-4'), while the signal at 132.5 ppm corresponds to the quaternary carbon C-1'. The signals for the protonated aromatic carbons appear at 130.2 ppm (C-2', C-6') and 113.8 ppm (C-3', C-5').
-
The aliphatic carbons of the octahydroisoquinoline ring and the benzylic C-9 carbon resonate in the upfield region between 58.0 and 22.0 ppm.
-
The signal for the methoxy carbon appears at 55.2 ppm, a characteristic chemical shift for such a group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation:
-
A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is typically employed.
Data Acquisition:
-
The sample is introduced into the ESI source, where it is ionized.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data is typically acquired in positive ion mode, as the basic nitrogen atom is readily protonated.
Mass Spectrum and Fragmentation Analysis
| m/z | Ion |
| 258.1852 | [M+H]⁺ |
| 137.0808 | [M - C₉H₁₀O]⁺ |
| 121.0651 | [C₈H₉O]⁺ |
Interpretation:
-
The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 258.1852, which corresponds to the calculated exact mass for the molecular formula C₁₇H₂₄NO⁺.
-
A significant fragment ion is observed at m/z 137.0808, which corresponds to the loss of the 4-methoxybenzyl group as a neutral species. This fragmentation is characteristic of benzylic cleavage.
-
The base peak in the spectrum is often observed at m/z 121.0651, corresponding to the stable 4-methoxybenzyl cation.
Figure 2: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
Neat (liquid film): A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
KBr pellet (solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
IR Spectrum and Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, broad | N-H stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Strong | Aliphatic C-H stretch |
| 1610, 1510 | Strong | C=C aromatic ring stretch |
| 1245 | Strong | C-O-C asymmetric stretch (aryl ether) |
| 1035 | Strong | C-O-C symmetric stretch (aryl ether) |
| 830 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Interpretation:
-
The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine.
-
The peaks just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring.
-
The strong absorptions below 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic octahydroisoquinoline ring and the benzylic methylene group.
-
The strong bands at 1610 and 1510 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.
-
The very strong absorption at 1245 cm⁻¹ is a key diagnostic peak for the asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
The strong band at 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.
Conclusion
The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete and unambiguous structural characterization of this compound. The data presented in this guide are consistent with the assigned structure and provide a reliable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols and interpretations serve as a valuable resource for ensuring the quality and identity of this compound in drug development and manufacturing processes.
References
Pharmacological profile of 1-(4-methoxybenzyl)-octahydroisoquinoline analogs
An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxybenzyl)-octahydroisoquinoline Analogs
Abstract
The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial synthetic intermediate for pharmacologically significant molecules, most notably the antitussive agent dextromethorphan.[] Analogs derived from this core have demonstrated a wide range of potential biological activities, including antinociceptive, antidepressant, and neuroprotective effects, making them attractive candidates for further investigation in drug discovery.[2] This technical guide provides a comprehensive overview of the pharmacological profiling of these analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing the core structure, detail the in vitro and in vivo methodologies for pharmacological characterization, and discuss the principles of establishing a structure-activity relationship (SAR). This document is intended to serve as both a foundational resource and a practical guide for the systematic evaluation of this promising class of compounds.
Synthetic Pathways to the Octahydroisoquinoline Core
The construction of the 1-substituted octahydroisoquinoline skeleton is a critical first step in the generation of analog libraries. The most robust and widely employed methods involve the formation of a dihydroisoquinoline or tetrahydroisoquinoline intermediate, followed by reduction to the fully saturated octahydro- system.
The Bischler-Napieralski Reaction
A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines through an intramolecular electrophilic aromatic substitution.[3][4] This reaction is typically carried out under acidic, dehydrating conditions.[3][5]
Causality of Experimental Choice: The selection of a potent dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is crucial.[4][6] These reagents activate the amide carbonyl for cyclization, forming a reactive intermediate (such as a dichlorophosphoryl imine-ester or a nitrilium ion) that undergoes electrophilic attack on the electron-rich aromatic ring.[3][4] The presence of electron-donating groups on the phenyl ring, such as the methoxy group in the parent scaffold, activates the ring and facilitates the cyclization under milder conditions.[3][6] The resulting 3,4-dihydroisoquinoline can then be reduced to the octahydroisoquinoline via catalytic hydrogenation.
The Pictet-Spengler Reaction
An alternative and powerful method for creating the isoquinoline core is the Pictet-Spengler reaction. This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[7][8]
Causality of Experimental Choice: The reaction proceeds via the formation of a Schiff base, which then generates an electrophilic iminium ion under acidic catalysis.[9] This ion is subsequently attacked by the nucleophilic aromatic ring to achieve cyclization.[8][9] The Pictet-Spengler reaction is highly valuable as it can be performed under mild conditions, especially when the aromatic ring is activated, and can be used to introduce stereocenters.[8][10] The resulting tetrahydroisoquinoline can be further reduced to the desired octahydro- scaffold.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold, starting from a β-phenylethylamine.
Caption: Generalized Synthesis of the Octahydroisoquinoline Core.
In Vitro Pharmacological Profiling
Once a library of analogs is synthesized, a systematic in vitro evaluation is necessary to determine their affinity for specific biological targets and their functional consequences upon binding.
Receptor Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] Competitive binding assays, in particular, are used to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[11]
This protocol is a representative example for determining the binding affinity of an analog for the mu-opioid receptor (MOR), a common target for analgesic compounds.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mu-opioid receptor.
-
Harvest cells and scrape them into ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.[12]
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.[12]
-
Centrifuge the homogenate at ~40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.[12][13] Aliquot and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand (e.g., [³H]-DAMGO at a concentration near its K_d), and membrane suspension (typically 10-20 µg protein per well).[14]
-
Non-specific Binding (NSB): Add a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), radioligand, and membrane suspension.[14]
-
Competitive Binding: Add serial dilutions of the test analog (e.g., from 10⁻¹¹ to 10⁻⁵ M), radioligand, and membrane suspension.[14]
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[13][14]
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.[12][14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Data Acquisition & Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[12]
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test analog to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[12]
-
| Analog | Target Receptor | Radioligand | Kᵢ (nM) |
| Compound A | Mu-Opioid (MOR) | [³H]-DAMGO | 15.2 |
| Compound B | Delta-Opioid (DOR) | [³H]-Naltrindole | 89.7 |
| Compound C | Kappa-Opioid (KOR) | [³H]-U69,593 | >1000 |
| Parent Scaffold | Mu-Opioid (MOR) | [³H]-DAMGO | 250.4 |
Functional Activity: G-Protein and β-Arrestin Pathways
Binding to a receptor does not reveal the functional consequence. Functional assays are essential to classify analogs as agonists, antagonists, partial agonists, or biased ligands. For G-protein coupled receptors (GPCRs), the two primary signaling pathways to investigate are G-protein activation (often measured via the second messenger cAMP) and β-arrestin recruitment.[15]
Activation of Gαs-coupled receptors increases intracellular cAMP, while activation of Gαi-coupled receptors decreases it.[16][17] Modern assays use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for high-throughput measurement.[16][18]
Caption: G-Protein Signaling Pathways Modulating cAMP Levels.
-
Cell Preparation: Seed cells expressing the target Gαi-coupled receptor into a 384-well plate and incubate overnight.[19]
-
Agonist Stimulation: Prepare serial dilutions of the test analog.
-
Forskolin Co-treatment: To measure inhibition, cells must first be stimulated to produce cAMP. Add the test analog followed by a fixed concentration of forsklin (an adenylyl cyclase activator) to all wells (except negative controls).[20]
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis & Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) which also contain a lysis agent.[18]
-
Data Acquisition: After a further incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the analog concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.[15] Assays like DiscoverX's PathHunter® utilize enzyme fragment complementation (EFC) to provide a chemiluminescent readout upon receptor-arrestin interaction.[15][21]
Caption: Workflow of a β-Arrestin EFC Assay (e.g., PathHunter).
-
Cell Handling: Use a cell line co-expressing the GPCR tagged with a ProLink (PK) fragment and β-arrestin tagged with the Enzyme Acceptor (EA) fragment.[15] Plate cells in a white, opaque 384-well plate.
-
Compound Addition: Add serial dilutions of the test analog to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist at its EC₈₀ concentration.[15]
-
Incubation: Incubate the plate at 37°C for a period optimized for the receptor (typically 60-90 minutes).[15]
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Signal Reading: Incubate at room temperature for 60 minutes, then measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the analog and fit the data using a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (% of control agonist).
In Vivo Pharmacological Profiling
In vivo studies are essential to evaluate the therapeutic potential of promising analogs in a complex physiological system, assessing efficacy, pharmacokinetics, and potential side effects. For analogs of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold, models of nociception are particularly relevant.
Hot Plate Test (Thermal Nociception)
The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics against acute thermal pain.[22] The endpoint is the latency of the animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.[23]
-
Acclimation: Acclimate male ICR or C57BL/6 mice to the testing room for at least 60 minutes.
-
Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate apparatus, maintained at a constant temperature (e.g., 52-55°C).[22][23] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[24]
-
Compound Administration: Administer the test analog or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At the predicted time of peak effect of the compound, re-test the mice on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.
Formalin Test (Inflammatory Pain)
The formalin test is a robust model of tonic, localized inflammatory pain.[25][26] Subcutaneous injection of dilute formalin into a mouse's paw elicits a biphasic pain response.[27][28]
-
Phase I (Acute/Neurogenic): Lasting 0-5 minutes, caused by direct chemical stimulation of nociceptors.[25][27]
-
Phase II (Inflammatory): Occurring 15-40 minutes post-injection, driven by an inflammatory response and central sensitization.[25][27]
This model is valuable because centrally acting analgesics (like opioids) inhibit both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only Phase II.[25]
-
Acclimation: Place mice individually into observation chambers for at least 15-20 minutes to acclimate.[26][27]
-
Compound Administration: Pre-treat the animals with the test analog or vehicle at a specified time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-2.5%) subcutaneously into the plantar surface of one hind paw.[25][26][29]
-
Behavioral Observation: Immediately after injection, begin observing the animal. Record the cumulative time spent licking or biting the injected paw.
-
Data Analysis: Sum the licking/biting time for Phase I (e.g., 0-5 min) and Phase II (e.g., 15-40 min) separately. Compare the response time in drug-treated groups to the vehicle control group to determine the percent inhibition of the pain response.
| Analog | Hot Plate Test ED₅₀ (mg/kg, i.p.) | Formalin Test (% Inhibition at 10 mg/kg) |
| Phase I | ||
| Compound A | 5.8 | 65% |
| Compound D | >30 | 15% |
| Morphine | 4.2 | 75% |
Structure-Activity Relationship (SAR) Exploration
The systematic modification of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold allows for the exploration of the SAR, providing critical insights for optimizing potency, selectivity, and drug-like properties. Key areas for modification include:
-
The 4-Methoxybenzyl Group:
-
Positional Isomers: Moving the methoxy group to the 2- or 3-position can probe the spatial requirements of the receptor's binding pocket.
-
Substitution: Replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, alkyl) can modulate electronic properties and hydrogen bonding potential.
-
Bioisosteric Replacement: Replacing the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) can significantly alter the pharmacological profile.
-
-
The Octahydroisoquinoline Core:
-
N-Substitution: The secondary amine is a key handle for modification. Introducing different alkyl or arylalkyl groups can impact affinity and functional activity. For example, N-methylation is a common modification in this chemical space.[30]
-
Ring Substituents: Adding substituents to the saturated carbocyclic portion of the core can influence conformation and interaction with the receptor.
-
-
Stereochemistry: The core scaffold contains chiral centers. The synthesis and evaluation of individual enantiomers is critical, as biological targets are chiral and often exhibit stereoselective binding. For instance, the (S)-enantiomer of the parent scaffold is a key intermediate for dextromethorphan.[]
Conclusion
The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold represents a versatile and promising starting point for the development of novel therapeutics. A thorough pharmacological evaluation, grounded in the principles and protocols outlined in this guide, is essential for elucidating the full potential of its analogs. By systematically combining robust synthetic chemistry with a tiered approach to in vitro and in vivo characterization, researchers can effectively navigate the complex process of identifying and optimizing lead candidates. The journey from a privileged scaffold to a clinically viable drug is arduous, but a disciplined and scientifically rigorous approach provides the surest path to success.
References
- 2. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 24. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 25. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 30. 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline | C18H25NO | CID 356228 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and clinically significant synthetic molecules.[1][2][3][4] This guide provides an in-depth exploration of the diverse mechanisms of action through which substituted THIQs exert their wide-ranging pharmacological effects. We will dissect their interactions with key biological targets, including G-protein coupled receptors (GPCRs) and essential enzymes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class. The narrative will bridge molecular interactions with functional outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction to Tetrahydroisoquinolines (THIQs)
The THIQ framework, a bicyclic scaffold containing a benzene ring fused to a saturated nitrogen-containing heterocycle, serves as the foundation for a vast array of biologically active compounds.[1][2][5] Its structural rigidity and the stereogenic center at the C1 position allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with various biological macromolecules. Historically, THIQ-containing alkaloids like morphine and codeine have been pivotal in pharmacology.[6] Modern medicinal chemistry has expanded upon this natural blueprint, yielding synthetic THIQ derivatives with therapeutic potential across a spectrum of diseases, including neurological disorders, cancer, and infectious diseases.[1][2][3][6]
The pharmacological versatility of substituted THIQs stems from their ability to target a wide range of proteins. This guide will focus on three major classes of targets: dopaminergic and opioid GPCRs, orexin receptors, and key enzymes involved in pathophysiology.
Primary Mechanisms of Action of Substituted THIQs
The therapeutic potential of a substituted THIQ is defined by the nature and placement of its chemical moieties, which dictate its affinity and selectivity for specific biological targets. Below, we explore the core mechanisms of action at several key receptor and enzyme families.
Modulation of Dopamine Receptors
Substituted THIQs are prominent modulators of dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of schizophrenia and Parkinson's disease.[7]
-
Molecular Interactions and Structure-Activity Relationships (SAR): The THIQ core often mimics the catecholamine structure of dopamine. The nitrogen atom of the THIQ ring is crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors.[8] Substitutions on the aromatic ring and at the C1 position significantly influence affinity and selectivity. For example, 6,7-dimethoxy substitution patterns are common in high-affinity D3 receptor ligands.[8][9] The nature of the substituent at the N2 position can also dictate whether the compound acts as an agonist or antagonist.
-
Allosteric Modulation: Certain THIQ derivatives, such as SB269,652, function as allosteric antagonists at D2 and D3 receptors.[10] Unlike competitive antagonists that bind to the same site as dopamine, allosteric modulators bind to a topographically distinct site.[1][3] This can lead to a ceiling effect on the antagonism, which can be therapeutically advantageous. The binding of an allosteric modulator can alter the receptor's conformation, thereby reducing the affinity and/or efficacy of the endogenous ligand.[10]
-
Functional Consequences: Agonist binding to D2-like receptors typically leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, reducing intracellular cyclic AMP (cAMP) levels.[11] Antagonists block this effect. The functional outcome of THIQ binding is a modulation of dopaminergic neurotransmission, which can alleviate symptoms of psychosis or motor dysfunction.
Table 1: Binding Affinities of Representative Substituted THIQs at Dopamine Receptors
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 5s | D3 | 1.2 | [8][9] |
| 5t | D3 | 3.4 | [8][9] |
| 5q | D3 | 57 | [9][12] |
| 5i | D3 | 26 | [9][12] |
| 31 | D3 | pKi 8.4 (approx. 4 nM) | [13] |
| HY-3-24 | D3 | 0.67 | [14] |
Interaction with Opioid Receptors
The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is another major target for THIQ derivatives. Notably, selective kappa opioid receptor (KOR) antagonists have shown therapeutic promise for treating depression, anxiety, and substance abuse disorders.[6][15]
-
Molecular Interactions and SAR: Potent and selective THIQ-based KOR antagonists have been developed.[6][15] The SAR for this class of compounds is well-defined, with specific stereochemistry at the C3 position and the nature of the N-acyl substituent being critical for high affinity and selectivity. For instance, compounds like JDTic and its analogs exhibit nanomolar to sub-nanomolar potency at the KOR.[4]
-
Functional Consequences: KORs, like D2-like dopamine receptors, are Gi/o-coupled. Their activation by endogenous dynorphins leads to the inhibition of adenylyl cyclase and modulation of ion channels. KOR antagonists block these effects. The therapeutic rationale for KOR antagonism in psychiatric disorders is based on the observation that chronic stress and drug withdrawal can lead to an overactive dynorphin/KOR system, contributing to dysphoria and anhedonia. By blocking this system, THIQ-based antagonists can potentially alleviate these symptoms.
Table 2: Antagonist Potency of Representative THIQs at the Kappa Opioid Receptor
| Compound | Target Receptor | Antagonist Potency (Ke, nM) | Reference |
| 1 | Kappa | 0.058 - 0.64 | [6] |
| 8 | Kappa | 0.058 - 0.64 | [6] |
| 9 | Kappa | 0.058 - 0.64 | [6] |
| 13 | Kappa | 0.058 - 0.64 | [6] |
| 14 | Kappa | 0.058 - 0.64 | [6] |
| 12 (4-Me-PDTic) | Kappa | 0.37 | [16] |
Antagonism of Orexin Receptors
The orexin system, consisting of two receptors (OX1 and OX2) and their neuropeptide ligands, regulates sleep, arousal, and reward-seeking behaviors. Selective OX1 antagonists are being investigated as potential treatments for addiction.[2][17]
-
Molecular Interactions and SAR: THIQ-based scaffolds have been successfully employed to develop potent and selective OX1 antagonists.[2][17] SAR studies have revealed that substitutions at the 7-position of the THIQ ring are crucial for OX1 potency, with a preference for electron-deficient groups.[2][18] The acetamide side chain also plays a significant role in receptor recognition.
-
Functional Consequences: Orexin receptors are Gq-coupled GPCRs.[2] Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration.[19] THIQ-based OX1 antagonists block this signaling cascade, thereby reducing the pro-addictive effects of orexin A.
Table 3: Antagonist Potency of a Representative THIQ at Orexin Receptors
| Compound | Target Receptor | Antagonist Potency (Ke, nM) | Reference |
| 10c | OX1 | 23.7 | [17][18] |
| 26a | OX1 | 427 | [17][18] |
Enzyme Inhibition
Substituted THIQs are also capable of inhibiting various enzymes implicated in disease processes, particularly in oncology and infectious diseases.
-
Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition is a validated strategy for cancer chemotherapy.[8][20] CDK2 is a crucial regulator of the cell cycle, and its dysregulation is common in many cancers.[8] Certain substituted THIQs have been shown to be potent inhibitors of both DHFR and CDK2.[8][21] For example, specific thieno[2,3-c]isoquinoline derivatives have demonstrated significant DHFR inhibitory activity.[8]
-
Mechanism of Enzyme Inhibition: THIQ-based enzyme inhibitors typically function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the THIQ derivative and the amino acid residues in the active site determine the inhibitory potency.
Table 4: Inhibitory Potency of Representative THIQs against DHFR and CDK2
| Compound | Target Enzyme | Inhibitory Potency (IC50, µM) | Reference |
| 7e | CDK2 | 0.149 | [8][21] |
| 8d | DHFR | 0.199 | [8][21] |
| 2 | DHFR | 0.06 | [20] |
| 4 | DHFR | 0.004 | [20] |
Key Experimental Protocols for Elucidating THIQ Mechanisms
The elucidation of the mechanisms of action described above relies on a suite of robust and validated experimental techniques. Below are detailed, step-by-step methodologies for key assays.
Radioligand Binding Assay for GPCRs
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a substituted THIQ at a specific GPCR.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the dopamine D3 receptor).
-
Radioligand (e.g., [3H]spiperone for D2/D3 receptors).
-
Test THIQ compound.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand, e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of the test THIQ).
-
Reagent Addition:
-
Add 50 µL of assay buffer to total binding wells.
-
Add 50 µL of the non-specific control to non-specific binding wells.
-
Add 50 µL of serially diluted test THIQ to the competitor wells.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.[22]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[22]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[22]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor (THIQ) concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of THIQ that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Self-Validation:
-
Why use a non-specific control? To differentiate between binding to the receptor of interest and binding to other components of the assay system (e.g., filters, lipids). This ensures that the measured competition is specific to the receptor.
-
Why reach equilibrium? To ensure that the binding reaction has gone to completion, allowing for an accurate determination of affinity.
-
Controls: A known reference compound with established affinity for the receptor should be run in parallel to validate the assay performance.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.
Objective: To determine the potency (EC50) and efficacy (Emax) of a THIQ agonist or the antagonist constant (Ke) of a THIQ antagonist.
Materials:
-
Cell membranes expressing the GPCR of interest coupled to a Gi/o protein (e.g., CHO cells with the kappa opioid receptor).
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test THIQ compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Other materials as in the radioligand binding assay.
Step-by-Step Methodology:
-
Membrane and Compound Preparation: Pre-incubate membranes with the test THIQ compound (for antagonists) or prepare serial dilutions (for agonists).
-
Reaction Mixture: In a 96-well plate, add the membrane preparation, GDP (a crucial component to allow for nucleotide exchange), and the test compound.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[23]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the THIQ agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For Antagonists: Perform the agonist dose-response curve in the absence and presence of a fixed concentration of the THIQ antagonist. The antagonist will cause a rightward shift of the agonist curve. Calculate the antagonist constant (Ke) using the Schild equation.
-
Causality and Self-Validation:
-
Why add GDP? GDP is necessary to occupy the nucleotide-binding pocket of the Gα subunit in its inactive state. Agonist-induced conformational changes in the receptor facilitate the release of GDP and the binding of GTP (or [³⁵S]GTPγS).
-
Why is this a functional assay? It measures a direct consequence of receptor activation—G-protein engagement—unlike a binding assay which only measures occupancy.
-
Controls: Basal binding (no agonist) and maximal stimulation (with a known full agonist) must be included to define the assay window.
Signaling Pathway Diagram:
Caption: Gi/o-coupled GPCR signaling pathway activated by a THIQ agonist.
FLIPR Calcium Mobilization Assay
This is a high-throughput, fluorescence-based functional assay used to measure changes in intracellular calcium concentration, typically for Gq-coupled receptors like the orexin receptors.
Objective: To determine the potency of THIQ agonists or antagonists at Gq-coupled receptors.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-OX1 cells) in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.
-
Compound Addition: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will add the test THIQ compound (or a known agonist for antagonist screening) to the wells.
-
Fluorescence Reading: The FLIPR measures the fluorescence intensity in each well in real-time, both before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.[19][24]
-
Data Analysis:
-
The change in fluorescence is plotted against time to generate a kinetic response curve.
-
The peak fluorescence signal is used to generate dose-response curves.
-
For agonists, determine EC50 and Emax.
-
For antagonists, perform the assay in the presence of a fixed concentration of agonist and calculate the Ke value.
-
Causality and Self-Validation:
-
Why use a fluorescent dye? Dyes like Fluo-4 AM are cell-permeable and their fluorescence increases dramatically upon binding to free calcium, providing a direct readout of intracellular calcium levels.
-
Why use a FLIPR? This instrument allows for the simultaneous addition of reagents and kinetic reading of fluorescence across an entire plate, enabling high-throughput screening.
-
Controls: Untreated cells serve as a negative control, while cells treated with a known agonist provide a positive control. A calcium ionophore like ionomycin can be used to determine the maximum possible calcium signal.
Enzyme Inhibition Assay (e.g., DHFR)
This assay measures the ability of a THIQ compound to inhibit the activity of a specific enzyme.
Objective: To determine the IC50 of a THIQ inhibitor for an enzyme like DHFR.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme (recombinant DHFR), the cofactor (NADPH), and varying concentrations of the test THIQ inhibitor.[25]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (dihydrofolic acid, DHF).[25]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a microplate spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[25][26]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of the THIQ inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
Why monitor absorbance at 340 nm? NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. This allows for direct monitoring of the enzyme's catalytic activity.
-
Controls: A reaction with no inhibitor (100% activity) and a reaction with a known potent inhibitor like methotrexate (positive control) are essential. A control with no enzyme should show no change in absorbance.
Future Directions and Emerging Targets
The study of substituted THIQs is a dynamic field. Future research will likely focus on:
-
Novel Targets: Exploring the activity of THIQ libraries against new and emerging targets, such as epigenetic enzymes and protein-protein interactions.
-
Biased Agonism: Designing THIQ ligands that selectively activate specific downstream signaling pathways of a GPCR, potentially leading to therapies with fewer side effects.
-
Computational Approaches: Utilizing advanced computational chemistry and machine learning to predict the activity of novel THIQ derivatives and to better understand their binding modes.
Conclusion
Substituted tetrahydroisoquinolines represent a remarkably versatile class of molecules with a broad spectrum of pharmacological activities. Their mechanisms of action are diverse, ranging from competitive and allosteric modulation of GPCRs to the direct inhibition of key enzymes. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is essential for the rational design and development of the next generation of THIQ-based therapeutics. By integrating SAR data with functional and structural insights, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.
References
- 1. Strategies for the identification of allosteric modulators of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solicitar una copia del documento [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Crystal Structure Determination of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a key intermediate in the synthesis of morphinan-based compounds, such as the widely used antitussive dextromethorphan. A thorough understanding of its three-dimensional structure is crucial for stereoselective synthesis and the development of novel derivatives. As the crystal structure of this specific compound is not publicly available, this technical guide provides a comprehensive, field-proven methodology for its determination. We will detail the synthesis, purification, single-crystal growth, and subsequent analysis by single-crystal X-ray diffraction (XRD). This document serves as a complete roadmap for researchers aiming to elucidate the solid-state conformation and packing of this important synthetic precursor.
Introduction: The Significance of the Octahydroisoquinoline Core
The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals. The title compound, this compound, is a direct precursor in several synthetic routes to dextromethorphan, a non-opioid cough suppressant. The stereochemistry at the C1 position of the isoquinoline ring is critical for its ultimate biological activity. Therefore, obtaining a definitive crystal structure is paramount for confirming the absolute stereochemistry of chiral syntheses and for understanding the conformational preferences that may influence its reactivity in subsequent synthetic steps.
This guide will provide a practical, step-by-step approach to determining this currently unelucidated crystal structure, from initial synthesis to final structural refinement.
Synthesis and Purification
The synthesis of racemic this compound can be efficiently achieved through a Bischler-Napieralski reaction followed by reduction. This classic method provides a reliable route to the target compound in good yield.
Experimental Protocol: Synthesis
Step 1: Amide Formation
-
To a solution of 2-(1-cyclohexenyl)ethylamine in a suitable aprotic solvent (e.g., toluene or dichloromethane), add one equivalent of 4-methoxyphenylacetic acid.
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude amide in a dehydrating agent such as phosphorus oxychloride (POCl₃) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid).[1][2]
-
Heat the mixture under reflux for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or 6M NaOH) to a pH of >10.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Reduction to the Octahydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the crude racemic this compound.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Single-Crystal Growth: The Crystallographer's Art
Obtaining a high-quality single crystal is often the most challenging step in a structure determination.[3] The purity of the compound is critical, and several crystallization techniques should be attempted to find the optimal conditions.[4][5]
Experimental Protocol: Crystallization
General Considerations:
-
Purity: The starting material should be of the highest possible purity (>99%).
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal. A solvent screen should be performed using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexanes, and mixtures thereof).
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent to near saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked by a needle to allow for slow evaporation of the solvent.[3]
-
Leave the vial undisturbed in a vibration-free location.
-
-
Solvent Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.
-
The rate of cooling should be as slow as possible to encourage the growth of a few large crystals rather than many small ones.
-
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6]
Workflow for X-ray Diffraction Analysis
Caption: Workflow for Crystal Structure Determination.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected by rotating the crystal.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT are commonly used for this purpose.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[7][8] This involves adjusting atomic coordinates, displacement parameters, and other variables to improve the agreement between the observed and calculated structure factors.[9][10]
Hypothetical Crystallographic Data
While the actual crystal structure is yet to be determined, we can anticipate the type of data that would be obtained. Based on similar small organic molecules, a hypothetical data table is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₇H₂₃NO |
| Formula Weight | 257.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.132 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Conclusion
The determination of the crystal structure of this compound is an essential step in fully characterizing this important synthetic intermediate. Although the structure is not yet in the public domain, this guide provides a robust and comprehensive methodology for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers in the fields of organic synthesis and drug development can obtain the critical structural data needed to advance their work. The insights gained from the three-dimensional structure will undoubtedly aid in the design of more efficient synthetic routes and novel therapeutic agents.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. How To [chem.rochester.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Introduction [pd.chem.ucl.ac.uk]
- 9. utoledo.edu [utoledo.edu]
- 10. phenix-online.org [phenix-online.org]
The Synthesis of Octahydroisoquinoline Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Octahydroisoquinoline Core
The octahydroisoquinoline scaffold, a saturated bicyclic amine, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets. This privileged scaffold is embedded within the core of numerous natural products, particularly isoquinoline alkaloids, which exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Consequently, the octahydroisoquinoline nucleus is a highly sought-after motif in medicinal chemistry, serving as a foundational template for the design and development of novel therapeutic agents.[5][6]
This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing the octahydroisoquinoline core. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but also insights into the mechanistic underpinnings and practical considerations that guide the selection of an appropriate synthetic route. We will explore classical methods that have stood the test of time, alongside modern innovations that offer enhanced efficiency, stereocontrol, and sustainability.
Pillar 1: Classical Approaches to the Octahydroisoquinoline Core
The construction of the octahydroisoquinoline skeleton has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted synthetic methodologies. These classical reactions remain fundamental tools in the synthetic chemist's arsenal.
The Pictet-Spengler Reaction: A Cornerstone of Isoquinoline Synthesis
The Pictet-Spengler reaction, first reported in 1911, is a powerful and versatile method for the synthesis of tetrahydroisoquinolines, which can be readily reduced to their octahydro counterparts.[7][8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][10]
Mechanism and Causality: The reaction proceeds through the initial formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new heterocyclic ring.[10] The choice of acid catalyst is crucial; protic acids like hydrochloric acid or sulfuric acid are commonly employed.[8] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly accelerating the reaction by increasing the nucleophilicity of the arene.[8]
Experimental Protocol: Representative Pictet-Spengler Reaction
A general procedure for the Pictet-Spengler reaction is as follows:
-
Schiff Base Formation: To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, toluene), add the aldehyde or ketone (1.0-1.2 equivalents). The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the Schiff base.
-
Cyclization: The reaction mixture is then treated with an acid catalyst (e.g., concentrated HCl, H2SO4, or a Lewis acid). The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the pH is adjusted with a base (e.g., NaHCO3 solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[7]
Diagrammatic Representation of the Pictet-Spengler Reaction:
Caption: Workflow of the Pictet-Spengler Reaction.
The Bischler-Napieralski Reaction: A Dehydrative Cyclization Approach
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[11][12][13] These intermediates can then be reduced to the corresponding octahydroisoquinolines.
Mechanism and Causality: The reaction is typically promoted by condensing agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[11][14] Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[13] The choice of reaction conditions can influence the predominant pathway.[13] Similar to the Pictet-Spengler reaction, the cyclization is an electrophilic aromatic substitution, and thus, electron-donating groups on the aromatic ring are beneficial for the reaction's success.[12]
Experimental Protocol: Representative Bischler-Napieralski Reaction
A general procedure for the Bischler-Napieralski reaction is as follows:
-
Reaction Setup: A solution of the β-arylethylamide (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, toluene) is prepared in a flask equipped with a reflux condenser.
-
Addition of Dehydrating Agent: The dehydrating agent (e.g., POCl3, typically 2-5 equivalents) is added cautiously to the solution, often at a reduced temperature.
-
Cyclization: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice. The mixture is then basified with an aqueous base (e.g., NaOH or NH4OH). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield the 3,4-dihydroisoquinoline.[11]
The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines
The Pomeranz-Fritsch reaction offers a method for the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[2][5] While this reaction directly yields the aromatic isoquinoline, subsequent reduction steps can provide the desired octahydroisoquinoline scaffold.
Mechanism and Causality: The reaction begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal.[2] In the presence of a strong acid, typically sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[2][5] The yields can be variable and are sensitive to the substituents on the aromatic ring.[5]
Experimental Protocol: Representative Pomeranz-Fritsch Reaction
A two-step procedure is generally followed:
-
Benzalaminoacetal Formation: The benzaldehyde and 2,2-dialkoxyethylamine are condensed, often in a solvent like ethanol or without a solvent, to form the Schiff base intermediate.
-
Cyclization: The crude benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid, and heated to promote cyclization.[15]
-
Work-up and Purification: The reaction mixture is cooled and carefully neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography.[15]
Pillar 2: Modern Synthetic Strategies and Innovations
While classical methods remain valuable, the field of organic synthesis is constantly evolving. Modern strategies for octahydroisoquinoline synthesis often focus on improving efficiency, stereocontrol, and sustainability.
Asymmetric Synthesis: Accessing Enantiopure Scaffolds
The stereochemistry of the octahydroisoquinoline core is often critical for its biological activity. As such, the development of asymmetric synthetic methods has been a major focus of research.
Chiral Catalysts: The use of chiral catalysts in reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations has enabled the enantioselective synthesis of tetrahydro- and dihydroisoquinolines.[16][17] Chiral Brønsted acids and transition metal complexes with chiral ligands have been successfully employed to induce high levels of enantioselectivity.[16][18] For instance, proline and its derivatives have been used as organocatalysts in asymmetric Pictet-Spengler reactions.[3]
Biocatalysis: Enzymes, as nature's catalysts, offer a highly selective and environmentally friendly approach to asymmetric synthesis. Norcoclaurine synthase (NCS), a Pictet-Spenglerase, has been shown to catalyze the formation of (S)-configured tetrahydroisoquinolines from dopamine and various aldehydes.[19] The promiscuity of this enzyme allows for the synthesis of a range of substituted tetrahydroisoquinolines with high enantiopurity.[19]
Multicomponent Reactions (MCRs): A Strategy for Molecular Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity.[20][21][22][23] Several MCRs have been developed for the synthesis of complex tetrahydroisoquinoline derivatives in a one-pot fashion.[6][24] These reactions often exhibit high atom economy and operational simplicity, making them attractive for the rapid generation of compound libraries for drug screening.
C-H Activation Strategies: A Modern Approach to Annulation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic scaffolds.[25][26][27][28] This approach allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[29] Recent advances have demonstrated the utility of this strategy for the synthesis of a variety of isoquinoline and related heterocyclic systems.[30]
The Diels-Alder Reaction: A Cycloaddition Strategy
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful method for the construction of six-membered rings with excellent stereocontrol.[31][32] This reaction can be adapted to synthesize the octahydroisoquinoline core, particularly through hetero-Diels-Alder reactions where either the diene or the dienophile contains a nitrogen atom. Domino reactions involving an initial acylation followed by an intramolecular Diels-Alder reaction have also been developed to afford octahydroisoquinolinone derivatives.[33] The reaction of 4-nitro-1(2H)-isoquinolones as dienophiles has also been explored.[34]
Diagrammatic Representation of a Hetero-Diels-Alder Reaction:
Caption: A simplified hetero-Diels-Alder reaction.
Green Chemistry Approaches: Towards Sustainable Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[35][36][37] For isoquinoline synthesis, this includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave and ultrasound irradiation.[1] Metal-free and photocatalytic methods are also gaining prominence as sustainable alternatives to traditional transition-metal-catalyzed reactions.[30][36]
Pillar 3: The Octahydroisoquinoline Scaffold in Drug Development
The octahydroisoquinoline core is a recurring motif in a number of clinically used drugs and promising drug candidates. Its structural features allow for the development of potent and selective modulators of various biological targets.
Table 1: Selected Examples of Octahydroisoquinoline-Containing Drugs
| Drug | Therapeutic Area | Mechanism of Action (Simplified) |
| Morphine | Analgesic | Opioid receptor agonist |
| Codeine | Analgesic, Antitussive | Opioid receptor agonist |
| Tubocurarine | Skeletal Muscle Relaxant | Nicotinic acetylcholine receptor antagonist |
| Atracurium | Skeletal Muscle Relaxant | Nicotinic acetylcholine receptor antagonist |
| Solifenacin | Overactive Bladder | Muscarinic receptor antagonist |
| Trabectedin | Anticancer | DNA binding and alkylating agent |
Conclusion and Future Perspectives
The synthesis of the octahydroisoquinoline scaffold continues to be an active and innovative area of research. While classical methods provide a solid foundation, modern strategies are continually expanding the synthetic toolbox, enabling the creation of increasingly complex and diverse molecules with greater efficiency and stereocontrol. The ongoing development of asymmetric catalytic methods, the application of powerful techniques like C-H activation and multicomponent reactions, and the increasing focus on sustainable synthetic practices will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic core. As our understanding of the biological roles of octahydroisoquinoline-containing molecules deepens, so too will the demand for novel and efficient synthetic routes to access these valuable compounds, ensuring the enduring legacy of this scaffold in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. via.library.depaul.edu [via.library.depaul.edu]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 17. armchemfront.com [armchemfront.com]
- 18. mdpi.com [mdpi.com]
- 19. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. mdpi.com [mdpi.com]
- 28. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Green Synthesis of 3,4-Unsubstituted Isoquinolones - ChemistryViews [chemistryviews.org]
- 31. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 32. Diels-Alder Reaction [organic-chemistry.org]
- 33. Domino Acylation/Diels-Alder Synthesis of N-Alkyl-octahydroisoquinolin-1-one-8-carboxylic Acids under Low-Solvent Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Novel Diels-Alder reaction of 4-nitro-1(2H)-isoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 36. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 37. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Introduction
1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a pivotal chiral building block in synthetic organic and medicinal chemistry. Its rigid octahydroisoquinoline core, combined with the electronically distinct 4-methoxybenzyl substituent, provides a versatile scaffold for the development of novel therapeutics. Notably, this compound serves as a key intermediate in the synthesis of morphinan-based drugs, including the widely used antitussive agent dextromethorphan.[1][2] Understanding the fundamental physicochemical properties of this molecule is, therefore, of paramount importance for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, bioavailability, and overall suitability as a drug candidate or synthetic precursor.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Beyond a mere tabulation of data, this document delves into the experimental methodologies for determining these properties, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for researchers.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Here, we outline the fundamental structural and physical characteristics of this compound.
Chemical Structure:
The molecule consists of a saturated bicyclic octahydroisoquinoline system with a 4-methoxybenzyl group attached at the 1-position. The presence of a stereocenter at the C1 position gives rise to two enantiomers: (R) and (S).[3][4]
Molecular Formula: C₁₇H₂₃NO[3]
Molecular Weight: Approximately 257.37 g/mol [3][5]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO | [3][6] |
| Molecular Weight | 257.37 g/mol | [3] |
| Appearance | Yellow Oil (Predicted) | [7] |
| Boiling Point | 394.8 ± 27.0 °C at 760 mmHg (Predicted) | [8][9] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [7] |
It is important to note that many of the physical properties, such as boiling point and density, are computationally predicted.[7][8] The high predicted boiling point suggests that distillation under standard atmospheric pressure may lead to thermal decomposition, necessitating vacuum distillation for purification.[8]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The octahydroisoquinoline core imparts a degree of lipophilicity, while the secondary amine and the methoxy group can participate in hydrogen bonding.
Predicted Solubility:
The compound is predicted to be soluble in organic solvents such as dichloromethane and ethyl acetate.[2][7] Its aqueous solubility is expected to be low due to the predominantly nonpolar hydrocarbon structure.
Experimental Determination of Aqueous Solubility (Shake-Flask Method):
The gold-standard method for determining aqueous solubility is the shake-flask method, which measures the equilibrium concentration of the compound in a saturated aqueous solution.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for aqueous solubility determination.
-
Causality Behind Experimental Choices:
-
Excess Compound: Ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. This should be determined empirically by sampling at different time points until the concentration plateaus.
-
Filtration: Removes any undissolved microparticles that could artificially inflate the measured concentration.
-
Ionization Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound. For this compound, the secondary amine in the isoquinoline ring is basic and will be protonated at physiological pH. The pKa dictates the extent of ionization, which in turn influences solubility, membrane permeability, and receptor binding.
Predicted pKa: 10.20 ± 0.40[7][9]
This predicted pKa suggests that the compound is a moderately strong base.
Experimental Determination of pKa (Potentiometric Titration):
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][10] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[2][3]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[2][3]
-
-
Titration:
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette.
-
Record the pH value after each addition, ensuring the reading is stable.[3]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the basic amine has been neutralized. This point is identified as the inflection point on the titration curve.[2]
-
-
Expertise & Experience: The choice of a co-solvent is critical for compounds with low aqueous solubility. Methanol or ethanol are commonly used, but it's important to note that the measured pKa will be an apparent pKa (pKa') in that specific solvent mixture. Extrapolation to zero co-solvent can be performed to estimate the aqueous pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Predicted LogP: 3.799[9]
This value indicates that the compound is quite lipophilic.
Experimental Determination of LogP (Shake-Flask Method):
The shake-flask method is the traditional and most reliable method for determining LogP.[7][11] It involves measuring the equilibrium distribution of the compound between two immiscible liquids, typically n-octanol and water.
Experimental Workflow: LogP Determination by Shake-Flask Method
Caption: Workflow for LogP determination.
-
Trustworthiness: Pre-saturating the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution. This ensures the accuracy of the final concentration measurements. For ionizable compounds like this one, it is more appropriate to measure the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4), as the partitioning is pH-dependent.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
A singlet for the methoxy (–OCH₃) protons around 3.8 ppm.
-
Aromatic protons of the 4-methoxybenzyl group appearing as two doublets (an AA'BB' system) between 6.8 and 7.2 ppm.
-
A complex multiplet for the proton at the C1 stereocenter.
-
A broad singlet for the N-H proton.
-
A series of complex multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the protons of the octahydroisoquinoline ring system.
-
-
¹³C NMR: The carbon NMR spectrum would show 17 distinct signals (or fewer if there is accidental overlap). Expected signals include:
-
A signal for the methoxy carbon around 55 ppm.
-
Aromatic carbons between 114 and 160 ppm.
-
Aliphatic carbons of the octahydroisoquinoline ring in the range of approximately 20-60 ppm.
-
Infrared (IR) Spectroscopy:
The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A moderate, sharp band around 3300-3400 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=C stretches (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.
-
C-N stretch: A band in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 257. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the octahydroisoquinoline ring.
Purity Assessment
Ensuring the purity of this compound is crucial for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
HPLC Method Development:
A reversed-phase HPLC method is typically suitable for a compound of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[12]
-
Detection: UV detection is appropriate due to the presence of the aromatic ring. The wavelength of maximum absorbance (λ_max) should be determined by acquiring a UV-Vis spectrum of the compound in the mobile phase.
Logical Relationship: Purity Analysis Workflow
Caption: HPLC method development and validation workflow.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical properties, including solubility, pKa, and lipophilicity, are critical parameters that influence its behavior and potential applications. This guide has provided an in-depth overview of these properties, combining predicted data with detailed, authoritative protocols for their experimental determination. By understanding both the theoretical values and the practical methodologies, researchers and drug development professionals can effectively utilize this versatile molecule in their scientific endeavors.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. mt.com [mt.com]
- 6. byjus.com [byjus.com]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in Drug Development
Introduction: The Unseen Pillar of a Widely Used Therapeutic
In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often stands in the spotlight, overshadowing the crucial intermediates that form its backbone. One such pivotal molecule is (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a chiral synthetic intermediate of significant industrial importance. While its name may be unfamiliar to many, this compound is a cornerstone in the production of dextromethorphan, one of the most common over-the-counter antitussive (cough suppressant) medications.[] This guide provides an in-depth technical exploration of this vital intermediate, from its synthesis and chiral resolution to its critical role in the construction of complex morphinan scaffolds.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a synthetic intermediate's physical and chemical properties is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO | [2][3][4] |
| Molecular Weight | 257.37 g/mol | [2][3][4] |
| CAS Number | 30356-07-1 | [2][3][4][5][6][7][8] |
| Appearance | Yellow Oil | [8] |
| Boiling Point | 394.8 ± 27.0 °C (Predicted) | [8] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 10.20 ± 0.40 (Predicted) | [8] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [8] |
The Synthetic Blueprint: Crafting the Octahydroisoquinoline Core
The synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a multi-step process that hinges on the formation of the core isoquinoline ring system. Two classical and industrially relevant methods for this are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[9][10][11][12][13][14][15] This intramolecular electrophilic aromatic substitution is typically carried out under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][10][12][13][14][15] The reaction is particularly effective with electron-rich aromatic rings, such as the 4-methoxyphenyl group present in the precursor to our target intermediate.[9][13]
The synthesis of the racemic octabase, 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline, can be achieved through a Bischler-Napieralski cyclization of the amide formed by condensing 2-(1-cyclohexenyl)-ethylamine and 4-methoxyphenylacetic acid.[16]
Conceptual Workflow for Bischler-Napieralski Synthesis
Caption: Generalized workflow for the synthesis of the racemic octabase via the Bischler-Napieralski reaction.
Pictet-Spengler Reaction: Condensation and Cyclization
The Pictet-Spengler reaction offers an alternative and widely used route to tetrahydroisoquinolines.[17][18][19][20][21] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[20] For the synthesis of our target intermediate, a variation of this reaction can be employed.
A plausible Pictet-Spengler approach would involve the reaction of 2-cyclohexene ethylamine with 4-methoxyphenylacetaldehyde.[22]
Conceptual Workflow for Pictet-Spengler Synthesis
Caption: Simplified workflow for the synthesis of the racemic octabase via the Pictet-Spengler reaction.
The Crucial Step: Chiral Resolution
Since the biological activity of dextromethorphan resides in the dextrorotatory isomer, obtaining the (S)-enantiomer of its precursor is of utmost importance. This is typically achieved through chiral resolution of the racemic octabase.[23]
Diastereomeric Salt Crystallization
The most common method for resolving the racemic mixture is through the formation of diastereomeric salts with a chiral resolving agent.[23] For the basic octahydroisoquinoline, a chiral acid is used. The resulting diastereomeric salts have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.
A widely used resolving agent for this compound is (R)-naproxen.[9][16][24] Other chiral acids like tartaric acid and mandelic acid have also been employed.[9]
Detailed Protocol for Chiral Resolution with (R)-Naproxen
The following is a representative, step-by-step protocol for the chiral resolution of racemic this compound using (R)-naproxen, based on established methodologies.[9]
-
Dissolution: A solution of racemic this compound (1 equivalent) is prepared in a suitable solvent, such as toluene or ethyl acetate.[9]
-
Addition of Resolving Agent: Solid (R)-naproxen (approximately 0.8 equivalents) is added to the solution.[9]
-
Salt Formation and Crystallization: The mixture is warmed to facilitate dissolution and then stirred to promote the formation of the diastereomeric salt. The solution is then gradually cooled to allow for the selective crystallization of the less soluble salt, the (-)-octabase-(R)-naproxen salt.[9]
-
Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent.[9]
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
-
Extraction: The free base is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
Logical Flow of Chiral Resolution
Caption: Stepwise process of chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis: A Modern Alternative
While chiral resolution is a classic and effective method, it has an inherent drawback: a theoretical maximum yield of 50% for the desired enantiomer. To overcome this, asymmetric synthesis has emerged as a powerful alternative. This approach aims to directly synthesize the desired enantiomer with high stereoselectivity.
One such method is the asymmetric hydrogenation of the precursor, 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline, using a chiral catalyst.[25] Chiral diphosphine ligands complexed with metals like iridium can catalyze this hydrogenation to produce the (S)-enantiomer with high enantiomeric excess.[11][25]
The Gateway to Morphinans: The Role of the Intermediate
The significance of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its role as a key building block for the synthesis of dextromethorphan.[26][27][28] The octahydroisoquinoline core provides the necessary framework for the subsequent cyclization reactions that form the characteristic morphinan ring system.
The synthesis of dextromethorphan from this intermediate typically involves N-methylation followed by an acid-catalyzed cyclization.[26]
Conclusion: An Essential Component in Pharmaceutical Manufacturing
(S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a prime example of a synthetic intermediate whose importance is intrinsically linked to the therapeutic value of the final drug product. Its synthesis, whether through classical methods like the Bischler-Napieralski and Pictet-Spengler reactions followed by chiral resolution, or through more modern asymmetric approaches, requires a deep understanding of organic chemistry principles. This guide has provided a comprehensive overview of the synthesis, properties, and application of this crucial molecule, highlighting its indispensable role in the production of dextromethorphan and underscoring the elegance and precision required in pharmaceutical process chemistry.
References
- 2. 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | C17H23NO | CID 93825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-07-1 [chemicalbook.com]
- 6. clearsynth.com [clearsynth.com]
- 7. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | CAS No- 30356-07-1 | NA [chemicea.com]
- 8. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-07-1 [amp.chemicalbook.com]
- 9. Resolution Of 1 (4 Methoxybenzyl) Octahydro Isoquinoline [quickcompany.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. EP0850931B1 - Process for the preparation of optically active (R or S)-1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinolines - Google Patents [patents.google.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. US8148527B1 - Resolution of 1-(4-methoxybenzyl)-octahydro-isoquinoline - Google Patents [patents.google.com]
- 17. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. organicreactions.org [organicreactions.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. name-reaction.com [name-reaction.com]
- 21. Chemicals [chemicals.thermofisher.cn]
- 22. CN103058928A - Preparation method of dextromethorphan intermediate 1-(4-methoxyl) benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline - Google Patents [patents.google.com]
- 23. Chiral resolution - Wikipedia [en.wikipedia.org]
- 24. ES2624778T3 - Process for optical resolution of 1- (4-methoxybenzyl) -octahydroisoquinoline - Google Patents [patents.google.com]
- 25. CN111333573A - Preparation process of dextromethorphan intermediate - Google Patents [patents.google.com]
- 26. CN102898372A - Preparation method of dextromethorphan - Google Patents [patents.google.com]
- 27. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]
- 28. CN103073496A - Method for preparing dextromethorphan - Google Patents [patents.google.com]
Neuroprotective effects of (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
An In-depth Technical Guide to the Neuroprotective Effects of (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Authored by a Senior Application Scientist
Foreword: Charting the Neuroprotective Potential of a Novel Octahydroisoquinoline
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Degenerative conditions such as Alzheimer's and Parkinson's disease, as well as acute insults like ischemic stroke, present formidable challenges to an aging global population. Within this landscape, the isoquinoline scaffold has emerged as a privileged structure, giving rise to a diverse array of biologically active compounds. This guide focuses on a specific chiral molecule, (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a compound noted in preliminary studies for its potential neuroprotective, antidepressant, and antinociceptive properties[1].
While comprehensive, peer-reviewed studies on the specific neuroprotective mechanisms of this (R)-enantiomer are still emerging, its structural similarity to known sigma-1 receptor ligands provides a strong, rational basis for a hypothesized mechanism of action. The sigma-1 receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), is a key modulator of neuronal survival and plasticity[2]. This guide will, therefore, provide a detailed exploration of the putative neuroprotective effects of (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, grounded in its likely role as a sigma-1 receptor agonist. We will dissect the downstream signaling cascades, propose a rigorous framework for experimental validation, and offer field-proven insights into the methodologies required to robustly characterize its therapeutic potential.
Section 1: Compound Profile and Physicochemical Properties
(R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral molecule with the chemical formula C₁₇H₂₃NO[1][3]. Its structure features a fully saturated octahydroisoquinoline core with a 4-methoxybenzyl group at the 1-position. This compound is a key intermediate in the synthesis of morphinans, including the widely used antitussive dextromethorphan[4].
| Property | Value | Source |
| IUPAC Name | (1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | [5] |
| CAS Number | 30356-08-2 | [1][3][5] |
| Molecular Formula | C₁₇H₂₃NO | [1][3] |
| Molecular Weight | 257.37 g/mol | [1][3] |
| Appearance | Varies (often a salt or oil) | N/A |
The presence of a basic nitrogen atom and a lipophilic benzyl group suggests that the molecule possesses favorable characteristics for crossing the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.
Section 2: The Sigma-1 Receptor - A Central Hub for Neuroprotection
Our core hypothesis is that the neuroprotective effects of (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline are mediated through its agonist activity at the sigma-1 receptor (Sig-1R). Sig-1R is a non-opioid receptor that resides predominantly at the mitochondria-associated endoplasmic reticulum membrane (MAM), a critical interface for cellular calcium homeostasis and lipid metabolism[2]. As a molecular chaperone, Sig-1R activation can initiate a cascade of pro-survival signals, making it a prime target for therapeutic intervention in neurological disorders.
Mechanism of Action: A Multi-pronged Neuroprotective Strategy
Agonist binding to the sigma-1 receptor is known to trigger several key neuroprotective pathways:
-
Modulation of Calcium Signaling: Sigma-1 receptor agonists stabilize the inositol 1,4,5-triphosphate (IP3) receptor, regulating calcium (Ca²⁺) flux from the ER into the mitochondria. This prevents mitochondrial Ca²⁺ overload, a key event in excitotoxicity and apoptotic cell death[2].
-
Attenuation of Endoplasmic Reticulum (ER) Stress: By chaperoning key proteins like BiP (Binding immunoglobulin protein), Sig-1R activation helps mitigate the unfolded protein response (UPR), a cellular stress pathway implicated in neuronal death in various neurodegenerative diseases[6].
-
Inhibition of Oxidative Stress: Activation of the sigma-1 receptor can suppress the production of reactive oxygen species (ROS) and inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the production of cytotoxic nitric oxide[2][7].
-
Potentiation of Neurotrophic Factor Signaling: Sig-1R agonists have been shown to enhance neurite outgrowth and synaptogenesis, partly through the activation of signaling pathways like the Extracellular signal-regulated kinase (ERK) pathway, which is also downstream of neurotrophic factors like BDNF[6][8].
-
Anti-excitotoxic and Anti-inflammatory Effects: The receptor plays a role in modulating NMDA receptor function, thereby preventing glutamate-induced excitotoxicity[9]. Furthermore, it can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines[10][[“]].
The following diagram illustrates the central role of the Sigma-1 receptor in these neuroprotective pathways.
Caption: Hypothesized mechanism of neuroprotection via Sigma-1 Receptor activation.
Section 3: A Framework for Experimental Validation
To rigorously test the hypothesis that (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a neuroprotective sigma-1 receptor agonist, a multi-tiered experimental approach is essential. This approach should encompass both in vitro and in vivo models, progressing from target engagement and cellular protection to functional outcomes in a living organism[12][13][14][15][16].
The following diagram outlines a comprehensive workflow for this validation process.
Caption: A logical workflow for validating the neuroprotective effects of the compound.
Detailed Experimental Protocols
Protocol 3.1.1: In Vitro Neuroprotection - Glutamate-Induced Excitotoxicity in HT-22 Cells
This assay is a standard for assessing protection against oxidative stress-induced cell death.
-
Cell Culture: Plate murine hippocampal HT-22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (e.g., 0.1, 1, 10, 30 µM) for 2 hours. Include a vehicle control and a positive control (e.g., a known neuroprotectant).
-
Induction of Toxicity: Add glutamate to a final concentration of 5 mM to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, no glutamate) and determine the EC₅₀ value for the compound.
Protocol 3.1.2: Mechanism of Action - Western Blot for p-ERK and BiP
This protocol assesses the activation of pro-survival signaling and the modulation of ER stress.
-
Cell Treatment: Culture primary cortical neurons or SH-SY5Y cells and treat with the test compound at its EC₅₀ concentration for various time points (e.g., 15, 30, 60 minutes for p-ERK; 6, 12, 24 hours for BiP). Include a toxic insult (e.g., β-amyloid peptide) where appropriate.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, BiP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity using imaging software (e.g., ImageJ) and normalize to the loading control.
Protocol 3.1.3: In Vivo Efficacy - Transient Middle Cerebral Artery Occlusion (t-MCAO) in Mice
This model simulates ischemic stroke to evaluate neuroprotection in a complex biological system.
-
Animal Model: Use male C57BL/6 mice (20-25g). Anesthetize the animals with isoflurane.
-
Surgical Procedure: Induce focal cerebral ischemia by inserting a 6-0 nylon monofilament coated with silicone into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: Administer (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle at the time of reperfusion.
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Neurological Scoring: At 24 hours post-t-MCAO, assess neurological deficits on a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: At 48 hours, euthanize the animals, harvest the brains, and slice them into 2 mm coronal sections. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted area will stain red, while the infarcted area remains white.
-
Image Analysis: Quantify the infarct volume using image analysis software and correct for edema.
Section 4: Anticipated Data and Interpretation
Successful validation would yield a cohesive dataset demonstrating the compound's neuroprotective profile.
Table 4.1: Summary of Expected In Vitro Results
| Assay | Parameter | Expected Outcome for Active Compound | Interpretation |
| Receptor Binding | Kᵢ at Sigma-1 Receptor | < 100 nM | High-affinity binding to the target. |
| HT-22 Assay | EC₅₀ | 1-10 µM | Potent protection against oxidative stress. |
| SH-SY5Y Aβ Assay | % Viability Increase | > 50% at 10 µM | Efficacy against Alzheimer's-related toxicity.[9][17] |
| Mechanism Assays | p-ERK/ERK Ratio | > 2-fold increase | Activation of pro-survival ERK pathway.[6] |
| BiP Expression | Attenuation of stress-induced increase | Mitigation of ER stress.[6] | |
| Intracellular Ca²⁺ | Reduction of glutamate-induced peak | Stabilization of calcium homeostasis.[2] | |
| Antagonist Assay | Neuroprotection | Abolished by NE-100 co-treatment | Effect is mediated specifically through Sig-1R.[17] |
Table 4.2: Summary of Expected In Vivo Results
| Assay | Parameter | Expected Outcome for Active Compound | Interpretation |
| t-MCAO Model | Infarct Volume Reduction | > 30% reduction vs. vehicle | Significant neuroprotection in an ischemic stroke model.[2] |
| Neurological Score | Score Reduction | ≥ 1 point reduction vs. vehicle | Improvement in functional motor outcomes. |
Conclusion and Future Directions
The evidence for the neuroprotective effects of sigma-1 receptor agonists is robust and compelling[2][6][7][9][17]. Based on its chemical structure, (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a promising candidate for membership in this therapeutic class. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to validating its neuroprotective potential and elucidating its mechanism of action. Positive results from these studies would establish this compound as a valuable lead for the development of novel therapeutics for a range of devastating neurological disorders. Future work should focus on detailed structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and evaluation in chronic models of neurodegeneration.
References
- 1. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Resolution Of 1 (4 Methoxybenzyl) Octahydro Isoquinoline [quickcompany.in]
- 5. (1R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | C17H23NO | CID 10125304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantiomeric Resolution of Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric resolution of racemic 1-(4-methoxybenzyl)-octahydroisoquinoline. This compound, possessing a stereogenic center at the C1 position, requires precise enantiomeric purity assessment, crucial for its development as a potential pharmaceutical agent. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. Optimization of the mobile phase, particularly the inclusion of a basic additive, was critical to achieving excellent resolution and peak symmetry. The final validated method provides a reliable tool for quality control and enantiomeric purity determination in research and drug development settings.
Introduction
The spatial arrangement of atoms in a molecule can lead to profound differences in pharmacological and toxicological effects. For chiral compounds like 1-(4-methoxybenzyl)-octahydroisoquinoline, one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates.[1] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for separating enantiomers.[2][3]
The target analyte, 1-(4-methoxybenzyl)-octahydroisoquinoline, is a basic compound containing a secondary amine within its core structure. This basicity presents a challenge in chromatography, often leading to poor peak shape and interaction with residual silanols on the silica support. This note describes a systematic approach to developing a chiral separation method that addresses these challenges, resulting in a baseline resolution of the (R) and (S) enantiomers.
Analyte Structure:
-
Compound: 1-(4-methoxybenzyl)-octahydroisoquinoline
-
Stereogenic Center: C1

Principle of Chiral Recognition
The separation was achieved on a Chiralpak® AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5-µm silica gel particle.[4] The chiral recognition mechanism of polysaccharide-based CSPs is a complex, multi-modal process.[5] Enantioseparation is achieved through transient, diastereomeric complexes formed between the analyte enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.
The primary interactions involved are:
-
Hydrogen Bonding: Between the polar carbamate groups on the CSP and polar functional groups on the analyte (e.g., the secondary amine).
-
π-π Interactions: Between the aromatic rings of the analyte (methoxybenzyl group) and the phenyl groups of the CSP.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The precise fit and combination of interaction points differ for each enantiomer, enabling separation.
For basic analytes like the target compound, the secondary amine can cause significant peak tailing due to strong interactions with the stationary phase support. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial.[6] The DEA competes with the analyte for highly active sites on the stationary phase and neutralizes the charge of the basic analyte, leading to improved peak shape and resolution.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation).[8][9] A guard cartridge is highly recommended.[10]
-
Chemicals: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA). Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline standard.
Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL solution of the racemic standard in 2-Propanol.
-
Working Solution: Dilute the stock solution to 0.1 mg/mL using the mobile phase as the diluent to ensure peak shape integrity.
Method Development Workflow
The development of a robust chiral separation method follows a logical progression from screening to optimization. This workflow ensures that key parameters are systematically evaluated to achieve the desired chromatographic performance.
Diagram 1. Chiral Method Development Workflow.
Optimized Chromatographic Conditions
All quantitative data and final experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Results and Discussion
The optimized method provided excellent separation of the two enantiomers. A representative chromatogram is shown in Figure 2. The addition of 0.1% DEA was paramount; without it, severe peak tailing and poor resolution were observed. The combination of n-Hexane and IPA provided a good balance of retention and selectivity.

The performance of the method was evaluated based on key chromatographic parameters, which are summarized in Table 2.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t R) | 12.5 min | 15.1 min | - |
| Tailing Factor (T f) | 1.1 | 1.2 | ≤ 1.5 |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} | > 1.1 |
| Resolution (R s) | \multicolumn{2}{c | }{3.1} | ≥ 1.5 |
The resolution (Rs) value of 3.1 indicates baseline separation, well above the generally accepted minimum of 1.5 for quantitative analysis. The selectivity factor (α) of 1.25 shows a good differential interaction between the enantiomers and the CSP. The tailing factors for both peaks are well within the acceptable limit, confirming the effectiveness of the DEA additive.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, it must be subjected to validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose. Key validation parameters to be assessed would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Successful validation according to these authoritative standards ensures the trustworthiness and reliability of the data generated.[14]
Conclusion
A highly efficient and robust normal-phase HPLC method has been successfully developed and optimized for the enantiomeric resolution of 1-(4-methoxybenzyl)-octahydroisoquinoline. The use of a Chiralpak® AD-H column with a mobile phase containing a small percentage of a basic additive proved to be the key to achieving excellent separation and peak symmetry. This application note provides a complete protocol that can be readily implemented in analytical laboratories for the routine quality control and enantiopurity assessment of this compound and structurally similar molecules.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for In Vivo Studies of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with the compound 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. Given the current scarcity of published in vivo data for this specific molecule, this guide establishes a foundational framework based on the known chemical properties of the compound and the broad pharmacological activities of the tetrahydroisoquinoline (THIQ) and octahydroisoquinoline structural classes. The protocols herein are designed to be adaptable, providing a robust starting point for exploratory safety, pharmacokinetic, and pharmacodynamic evaluations.
Introduction to this compound
This compound, hereafter referred to as "OHIQ-C1," is a synthetic heterocyclic compound. Structurally, it is an octahydroisoquinoline derivative, a scaffold that is a core component of numerous biologically active natural products and synthetic molecules.[1][2] Notably, OHIQ-C1 is a known key intermediate in the industrial synthesis of dextromethorphan, a widely used antitussive (cough suppressant).[3][4]
The broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) exhibits a vast range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2][5] The specific biological profile of OHIQ-C1 has not been extensively characterized in the public domain. Therefore, the initial in vivo studies should be exploratory, aiming to uncover its primary physiological effects and therapeutic potential.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 51072-36-7 (racemate) | [3] |
| Molecular Formula | C₁₇H₂₃NO | [6] |
| Molecular Weight | 257.37 g/mol | [6] |
| Appearance | Varies (typically an oil or low-melting solid) | General Chemical Knowledge |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | [7][8] |
Hypothesized Biological Profile
Based on its structural similarity to other bioactive tetrahydroisoquinolines and its role as a precursor to dextromethorphan, we can hypothesize several potential areas of biological activity for OHIQ-C1 that warrant in vivo investigation:
-
Central Nervous System (CNS) Activity: Given its relation to dextromethorphan, OHIQ-C1 may possess antitussive, anticonvulsant, or other neuromodulatory properties.[9][10][11]
-
Cardiovascular Effects: Isoquinoline derivatives have been shown to interact with various cardiovascular targets.[1][12][13] Therefore, assessing cardiovascular parameters is a critical part of the safety profile.
-
Analgesic Properties: Some THIQ derivatives have shown promise as analgesics.[14]
-
Antimicrobial Activity: The THIQ scaffold is present in some compounds with antibacterial and antifungal properties.[1][15]
General In Vivo Study Workflow
A phased approach is crucial for the systematic evaluation of a novel compound like OHIQ-C1. The following workflow provides a logical progression from initial safety and tolerability assessments to pharmacokinetic profiling and preliminary efficacy testing. This structured approach ensures that each step informs the next, optimizing the use of resources and adhering to ethical guidelines for animal research.[16][17][18]
Caption: General workflow for in vivo evaluation of OHIQ-C1.
Phase 1: Formulation and Exploratory In Vivo Studies
Protocol: Formulation Development and Vehicle Selection
Objective: To develop a stable and homogenous formulation of OHIQ-C1 suitable for administration in rodents and to select an appropriate vehicle that is non-toxic and inert.
Causality: Due to the predicted poor aqueous solubility of OHIQ-C1, a suitable vehicle is essential for achieving consistent bioavailability in in vivo studies.[7][8] An improper formulation can lead to inaccurate and highly variable results.[8]
Methodology:
-
Solubility Screening:
-
Assess the solubility of OHIQ-C1 in a panel of common, pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose in water (D5W), 0.5% carboxymethylcellulose (CMC), polyethylene glycol 400 (PEG400), Tween 80, Solutol HS 15).
-
Start with small-scale tests, adding an excess of OHIQ-C1 to a known volume of each vehicle.
-
Vortex and sonicate the mixtures, then allow them to equilibrate for 24 hours at room temperature.
-
Centrifuge the samples and analyze the supernatant by HPLC to quantify the dissolved concentration.
-
-
Formulation Preparation (Example for Oral Gavage):
-
Based on solubility screening, select a primary vehicle or co-solvent system. A common starting point for poorly soluble compounds is a suspension in 0.5% CMC with 0.1% Tween 80.[7]
-
To prepare a 10 mg/mL suspension:
-
Weigh the required amount of OHIQ-C1.
-
In a separate container, prepare the vehicle (e.g., 0.5% w/v CMC and 0.1% v/v Tween 80 in sterile water).
-
Triturate the OHIQ-C1 powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
Visually inspect for uniformity. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
-
-
Vehicle Selection Criteria:
-
The selected vehicle must not cause any observable adverse effects in the animals at the administered volume.
-
The formulation must be stable and homogenous for the duration of the dosing procedure.
-
The vehicle should not interfere with the assay endpoints.
-
Protocol: Acute Dose-Range Finding and Tolerability
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity or CNS activity of OHIQ-C1 following a single administration in mice.
Causality: This initial study is critical for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies.[16][17] It also provides the first indication of the compound's safety profile and potential pharmacological effects. A functional observational battery (FOB) or a modified Irwin test is a standardized way to capture a broad range of potential neurological and behavioral effects.[19]
Methodology:
-
Animals: Male and female C57BL/6 mice, 8-10 weeks old. (n=3-5 per group).
-
Acclimation: Acclimate animals for at least 3-5 days before the experiment.[15]
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)
-
Group 2: 10 mg/kg OHIQ-C1
-
Group 3: 30 mg/kg OHIQ-C1
-
Group 4: 100 mg/kg OHIQ-C1
-
Group 5: 300 mg/kg OHIQ-C1
-
(Doses may be adjusted based on preliminary in vitro cytotoxicity data, if available).
-
-
Administration: Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) in a volume of 10 mL/kg.
-
Observations (Irwin Test Parameters):
-
Observe each animal systematically at baseline (pre-dose) and at 15, 30, 60, 120, and 240 minutes post-dose.
-
Record observations for the following parameters:
-
Behavioral: Alertness, grooming, spontaneous activity, passivity, stereotypy.[19]
-
Neurological: Tremors, convulsions, gait, righting reflex, grip strength.
-
Autonomic: Piloerection, salivation, pupil size, respiration rate.
-
-
Record body weight before dosing and at 24 hours post-dose.
-
Monitor animals for morbidity and mortality for up to 7 days.
-
| Dose-Range Finding Study Design | ||||
| Group | Treatment | Dose (mg/kg) | Route | No. of Animals (M/F) |
| 1 | Vehicle | 0 | p.o. | 3/3 |
| 2 | OHIQ-C1 | 10 | p.o. | 3/3 |
| 3 | OHIQ-C1 | 30 | p.o. | 3/3 |
| 4 | OHIQ-C1 | 100 | p.o. | 3/3 |
| 5 | OHIQ-C1 | 300 | p.o. | 3/3 |
Phase 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of OHIQ-C1 in rodents after a single dose.
Causality: Understanding the pharmacokinetic profile is essential for designing rational dosing schedules for efficacy studies.[14] Key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½) will determine how often the drug needs to be administered to maintain therapeutic concentrations.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling. (n=3-4 per group).
-
Groups:
-
Group 1: 2 mg/kg OHIQ-C1, intravenous (i.v.) bolus.
-
Group 2: 20 mg/kg OHIQ-C1, oral gavage (p.o.).
-
-
Procedure:
-
Fast animals overnight before dosing (water ad libitum).
-
Administer the compound as specified for each group.
-
Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of OHIQ-C1 in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Key Pharmacokinetic Parameters | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC (0-inf) | Area under the curve extrapolated to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability (calculated from i.v. and p.o. data) |
Phase 3: Preliminary Efficacy (Pharmacodynamic - PD) Models
The selection of efficacy models should be driven by the results of the exploratory safety studies and the hypothesized biological profile. Below are two example protocols based on potential CNS activities.
Protocol: Antitussive Activity in a Citric Acid-Induced Cough Model
Objective: To evaluate the potential of OHIQ-C1 to suppress cough in a guinea pig model.
Causality: This model is a standard preclinical assay for screening potential antitussive agents.[20][21][22] Citric acid aerosol is an irritant that reliably induces a cough reflex, which can be quantified.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (300-350g). (n=6-8 per group).
-
Acclimation: Acclimate animals to the whole-body plethysmography chambers for several days before the study.
-
Groups:
-
Group 1: Vehicle control (p.o.)
-
Group 2: OHIQ-C1 (Low dose, p.o.)
-
Group 3: OHIQ-C1 (Mid dose, p.o.)
-
Group 4: OHIQ-C1 (High dose, p.o.)
-
Group 5: Dextromethorphan (30 mg/kg, p.o.) as a positive control.[21]
-
-
Procedure:
-
Administer vehicle, OHIQ-C1, or dextromethorphan 60 minutes before the cough challenge.
-
Place each animal in a plethysmography chamber.
-
Expose the animals to an aerosol of 0.3 M citric acid for 10 minutes.
-
Record the number of coughs during the exposure and for 5 minutes post-exposure using a specialized sound recording and analysis system.
-
-
Endpoint: The primary endpoint is the total number of coughs. The percent inhibition of cough relative to the vehicle control group is calculated.
Protocol: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of OHIQ-C1 to prevent tonic-clonic seizures in mice.
Causality: The MES test is a widely used screening model that identifies compounds effective against generalized tonic-clonic seizures.[9][10][23] The endpoint (abolition of the hindlimb tonic extension phase) is clear and robust.
Methodology:
-
Animals: Male ICR mice (20-25g). (n=8-10 per group).
-
Groups:
-
Group 1: Vehicle control (i.p.)
-
Group 2-4: OHIQ-C1 (e.g., 10, 30, 100 mg/kg, i.p.)
-
Group 5: Phenytoin (20 mg/kg, i.p.) as a positive control.
-
-
Procedure:
-
Administer vehicle, OHIQ-C1, or phenytoin at the time of predicted Tmax based on PK data (e.g., 30 minutes post-dose).
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The primary endpoint is the percentage of animals in each group that are protected from the tonic hindlimb extension. An ED₅₀ (the dose that protects 50% of the animals) can be calculated.
Caption: Workflow for the Maximal Electroshock (MES) seizure model.
Ethical Considerations
All animal experiments must be conducted in accordance with local and national ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[17][24] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all study designs to minimize animal use and suffering.[17]
References
- 1. insights.inotiv.com [insights.inotiv.com]
- 2. benchchem.com [benchchem.com]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. future4200.com [future4200.com]
- 9. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]
- 10. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
- 12. altasciences.com [altasciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. namsa.com [namsa.com]
Analytical techniques for the characterization of octahydroisoquinoline derivatives
APPLICATION NOTE & PROTOCOL GUIDE
Title: Analytical Techniques for the Characterization of Octahydroisoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The octahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its structural complexity, often involving multiple stereocenters, presents significant analytical challenges. Comprehensive characterization is paramount for ensuring identity, purity, safety, and efficacy in drug development. This guide provides a detailed overview of the principal analytical techniques for the structural elucidation and quantification of octahydroisoquinoline derivatives. It offers not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in method selection and data interpretation. Protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are detailed, alongside a discussion of X-ray Crystallography as the definitive method for stereochemical assignment.
Introduction: The Analytical Imperative for Octahydroisoquinolines
Octahydroisoquinoline derivatives are a vital class of heterocyclic compounds, with a saturated bicyclic system that allows for a three-dimensional arrangement of substituents. This structural feature is key to their diverse biological activities, which include potential antitumor, antimicrobial, and antinociceptive properties.[1] However, the synthesis of these molecules can yield a complex mixture of diastereomers and enantiomers, each of which may possess dramatically different pharmacological and toxicological profiles.[2][3]
Consequently, rigorous analytical characterization is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance in drug development.[4][5] The goal is to unambiguously confirm the chemical structure, establish purity, quantify the analyte, and, most critically, define the absolute and relative stereochemistry. This guide outlines a synergistic approach, leveraging the strengths of multiple analytical techniques to build a complete and reliable profile of octahydroisoquinoline derivatives.
Strategic Workflow for Characterization
A logical, multi-step approach ensures a thorough and efficient characterization of a novel octahydroisoquinoline derivative. The workflow integrates techniques for purification, structural confirmation, and definitive stereochemical analysis.
Caption: Integrated workflow for octahydroisoquinoline characterization.
Chromatographic Techniques: The Foundation of Purity and Quantification
Chromatography is the cornerstone for separating the target derivative from impurities, starting materials, and isomeric byproducts. The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse technique for purity assessment and quantification of non-volatile octahydroisoquinoline derivatives.[6] Its high resolution, sensitivity, and reproducibility make it indispensable.[6]
Causality Behind Experimental Choices:
-
Stationary Phase: Reversed-phase columns, particularly C18, are the most common starting point due to their versatility in separating compounds of moderate polarity.[6][7] The basic nitrogen in the isoquinoline skeleton can cause peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[7] Using a modern, end-capped C18 column or a specialized column designed for basic compounds at a controlled pH is critical for achieving symmetrical peak shapes.[7][8]
-
Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer is typical. The buffer is crucial for controlling the ionization state of the basic nitrogen atom. An acidic mobile phase (e.g., pH 2.5-4.0 using formic acid or phosphate buffer) ensures the analyte is consistently protonated, leading to sharp, reproducible peaks.[7]
-
Detection: A Diode Array Detector (DAD) or UV detector is standard, monitoring at a wavelength where the aromatic portion of the molecule absorbs, typically around 230-280 nm.
Protocol 1: HPLC Purity Assessment of an Octahydroisoquinoline Derivative
-
Objective: To determine the purity of a synthesized octahydroisoquinoline derivative by calculating the area percentage of the main peak.
-
Instrumentation & Materials:
-
HPLC or UPLC system with UV/DAD detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or potassium dihydrogen phosphate.
-
Analyte sample, reference standard (if available).
-
-
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both solvents prior to use.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the analyte by the total area of all peaks and multiplying by 100.
-
Trustworthiness: This protocol is self-validating through the inclusion of a system suitability test. Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[9]
Chiral HPLC
Due to the frequent presence of stereocenters, chiral separation is essential.[2][3] Chiral HPLC uses a stationary phase containing a chiral selector to differentiate between enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including isoquinoline alkaloids.[2]
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate and quantify the enantiomers of a chiral octahydroisoquinoline.
-
Instrumentation & Materials:
-
HPLC system with UV/DAD detector.
-
Chiral stationary phase (e.g., Chiralpak® AD or Chiralcel® OD column).
-
HPLC-grade hexane, isopropanol (IPA), ethanol, and diethylamine (DEA).
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of Hexane:IPA (e.g., 90:10 v/v) with 0.1% DEA. The small amount of DEA is crucial to prevent peak tailing by interacting with any active sites on the column.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the areas of the two enantiomer peaks (E1 and E2): % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100.
-
Mass Spectrometry: Unveiling Molecular Weight and Structure
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[10] When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying drugs in complex biological matrices and for structural elucidation.[10][11]
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for octahydroisoquinolines, as the basic nitrogen is readily protonated to form [M+H]⁺ ions.[12][13]
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the protonated molecule provides characteristic fragment ions. The fragmentation patterns of isoquinoline alkaloids are well-studied; common losses include neutral molecules like CH₃OH or CH₄, and characteristic cleavages of the heterocyclic ring system, providing a structural fingerprint.[13][14]
-
Analysis: For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[15] For structural work, high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements, enabling the determination of elemental composition.[13][16]
Protocol 3: LC-MS/MS for Quantification in Plasma
-
Objective: To quantify an octahydroisoquinoline derivative in human plasma using a stable-isotope labeled internal standard (SIL-IS).
-
Instrumentation & Materials:
-
LC-MS/MS system (Triple Quadrupole).
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Analyte, SIL-IS, human plasma.
-
Acetonitrile with 0.1% formic acid.
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: ESI Positive.
-
Optimize cone voltage and collision energy for the analyte and IS.
-
Monitor at least two specific precursor → product ion transitions for the analyte and one for the IS.
Compound Precursor Ion (m/z) Product Ion (m/z) Analyte [M+H]⁺ Fragment 1 Analyte [M+H]⁺ Fragment 2 | SIL-IS | [M+Dₓ+H]⁺ | IS Fragment |
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. Determine the concentration of unknown samples from this curve using linear regression.
-
Trustworthiness: Method validation must be performed according to regulatory guidelines (e.g., ICH M10), assessing parameters like accuracy, precision, selectivity, linearity, and matrix effect.[5][17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable octahydroisoquinoline derivatives or those that can be made volatile through derivatization.[19][20] It offers excellent chromatographic resolution.
Protocol 4: GC-MS Analysis
-
Objective: To identify and quantify a volatile octahydroisoquinoline derivative.
-
Instrumentation & Materials:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).
-
Helium carrier gas.
-
Sample in a volatile solvent (e.g., dichloromethane).
-
-
Procedure:
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Identify the compound by matching its retention time and mass spectrum with that of a reference standard or by comparing the spectrum to a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity and Stereochemistry
NMR is the most powerful technique for the de novo structural elucidation of organic molecules.[21][22] For octahydroisoquinolines, it is indispensable for determining the precise connectivity of atoms and, crucially, the relative stereochemistry.
Caption: Suite of NMR experiments for structural elucidation.
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR: Provide the fundamental map of proton and carbon environments.
-
COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, establishing connectivity through bonds (typically 3 bonds, H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, essential for connecting different spin systems and piecing together the molecular skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key for stereochemistry.[23] It shows correlations between protons that are close in space, regardless of whether they are connected through bonds. Observing a NOE between two protons on different stereocenters can define their relative orientation (e.g., cis or trans).[24]
Protocol 5: NMR Sample Preparation and Analysis
-
Objective: To elucidate the full structure and relative stereochemistry of an octahydroisoquinoline derivative.
-
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Acquire a standard suite of spectra: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.
-
Interpretation:
-
Use HSQC to assign protons to their respective carbons.
-
Use COSY to trace out proton-proton coupling networks.
-
Use HMBC to connect these networks and assign quaternary carbons.
-
Critically analyze the NOESY/ROESY spectrum to establish through-space proximities, which will define the relative configuration of substituents on the saturated rings.
-
-
X-ray Crystallography: The Gold Standard
When an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the definitive technique.[25][26] It provides a three-dimensional model of the molecule as it exists in the crystal lattice.
Causality Behind Experimental Choices:
-
Principle: X-rays are diffracted by the electron clouds of the atoms in a crystal, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom (excluding most hydrogens) can be determined.[27]
-
Requirement: The primary challenge is growing a single, high-quality crystal suitable for diffraction.[28] This can often be the most time-consuming step.
Protocol 6: Overview of X-ray Crystallography
-
Objective: To determine the absolute stereochemistry of a chiral octahydroisoquinoline.
-
Procedure:
-
Crystal Growth: Systematically screen for conditions to grow a single crystal. This typically involves slowly evaporating a saturated solution of the compound in various solvents or solvent mixtures.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[28][29]
-
Structure Solution and Refinement: Use specialized software to solve the phase problem, generate an electron density map, and refine the atomic positions to produce a final structural model.[30] The resulting model provides bond lengths, bond angles, and the absolute configuration.
-
Summary of Techniques
| Technique | Primary Application | Information Gained | Key Strengths | Limitations |
| HPLC/UPLC | Purity assessment, isolation | Purity (%), retention time | High resolution, reproducible, quantitative | Limited structural information |
| Chiral HPLC | Enantiomeric separation | Enantiomeric excess (% ee), resolution | Direct separation of enantiomers | Requires specialized, expensive columns |
| LC-MS/MS | Quantification, identification | Molecular weight, fragmentation pattern | High sensitivity & selectivity, structural clues | Ion suppression/enhancement effects |
| GC-MS | Analysis of volatile compounds | Retention index, mass spectrum | Excellent separation efficiency | Limited to thermally stable/volatile analytes |
| NMR Spectroscopy | Structure elucidation | Connectivity, relative stereochemistry | Unambiguous structural information | Lower sensitivity, requires pure sample |
| X-ray Crystallography | Absolute configuration | 3D structure, absolute stereochemistry | Definitive stereochemical assignment | Requires a high-quality single crystal |
Conclusion
The robust characterization of octahydroisoquinoline derivatives is a critical, non-negotiable aspect of drug discovery and development. No single technique is sufficient. A synergistic strategy, beginning with chromatographic separation for purity, followed by mass spectrometry for molecular weight and formula, and culminating in a comprehensive suite of NMR experiments for structural and stereochemical elucidation, is essential. When absolute configuration is paramount, the investment in obtaining a single crystal for X-ray analysis is justified. By applying these techniques with a clear understanding of their underlying principles, researchers can ensure the scientific validity of their work and build a solid foundation for further pharmacological investigation.
References
- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sielc.com [sielc.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. scielo.br [scielo.br]
- 11. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 24. rsc.org [rsc.org]
- 25. migrationletters.com [migrationletters.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 1-(4-Methoxybenzyl)-octahydroisoquinoline in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Structure
The octahydroisoquinoline framework, a recurring motif in a multitude of natural products and synthetic pharmaceuticals, stands as a testament to nature's efficiency in crafting biologically active molecules.[1][2] Within this esteemed class of compounds, 1-(4-methoxybenzyl)-octahydroisoquinoline has emerged as a particularly compelling scaffold for medicinal chemists. Its intrinsic structural features, combined with its synthetic tractability, offer a fertile ground for the exploration of novel therapeutic agents. Notably, the (S)-enantiomer of this compound serves as a key intermediate in the industrial synthesis of dextromethorphan, a widely used antitussive, highlighting its significance in pharmaceutical manufacturing.[3]
This technical guide provides an in-depth exploration of the medicinal chemistry applications of 1-(4-methoxybenzyl)-octahydroisoquinoline. We will delve into its synthesis, potential therapeutic applications based on preclinical evidence, and detailed protocols for the synthesis of analogs and their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. Preliminary research has illuminated its potential antinociceptive, antidepressant, and neuroprotective properties, making it a promising starting point for the development of new central nervous system (CNS) active agents.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the 1-(4-methoxybenzyl)-octahydroisoquinoline core and its derivatives can be efficiently achieved through classical heterocyclic chemistry reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions. These methods provide robust and scalable routes to the foundational scaffold, which can then be further elaborated to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding tetrahydro- or octahydroisoquinolines.[4][5][6]
Reaction Scheme:
Caption: Bischler-Napieralski synthesis of the target compound.
Materials:
-
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (1.5 eq) dropwise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3,4,5,6,7,8-hexahydroisoquinoline intermediate.
-
Reduction: Dissolve the crude intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude racemic 1-(4-methoxybenzyl)-octahydroisoquinoline.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Substituted Tetrahydroisoquinoline Analogs via Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a versatile route to 1-substituted tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[7][8][9] This method is particularly useful for generating a library of analogs for SAR studies by varying the aldehyde component.
Reaction Scheme:
Caption: Pictet-Spengler synthesis of tetrahydroisoquinoline analogs.
Materials:
-
2-(Aryl)ethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethan-1-amine)
-
Various substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the 2-(Aryl)ethylamine derivative (1.0 eq) and the desired substituted aldehyde (1.1 eq) in DCM.
-
Add trifluoroacetic acid (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the 1-substituted tetrahydroisoquinoline analog by column chromatography on silica gel.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold has shown promise in several therapeutic areas, primarily related to the central nervous system. The following sections detail the potential applications and the underlying SAR principles.
Antinociceptive Activity
The structural similarity of the octahydroisoquinoline core to morphinan alkaloids suggests its potential as a modulator of opioid receptors.[10] SAR studies on related 1-benzyl-tetrahydroisoquinolines have shown that modifications to the benzyl and isoquinoline moieties can significantly impact binding affinity and functional activity at opioid receptors.
Illustrative SAR for Opioid Receptor Affinity:
| Compound | R1 (Isoquinoline) | R2 (Benzyl) | µ-Opioid Receptor Ki (nM) |
| 1 | 6-OH, 7-Cl | 2'-Br | ~10-50 |
| 2 | 6-OH, 7-Cl | 2',4'-diCl | ~50-100 |
| 3 | 6,7-diOH | H | >1000 |
| 4 | 6,7-diOH | 4'-Cl | ~200-500 |
Note: The data in this table is illustrative and synthesized from qualitative statements in the literature for related compounds to demonstrate SAR principles.[11] Actual values would need to be determined experimentally.
Key SAR Insights:
-
Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring, particularly at the 2' position, appears to be favorable for µ-opioid receptor affinity.
-
Substitution on the Isoquinoline Core: Hydroxyl and chloro substitutions on the isoquinoline ring also play a crucial role in modulating receptor binding.
Caption: Key modification points for SAR studies on the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold for opioid receptor affinity.
Protocol 3: Evaluation of Antinociceptive Activity - Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of compounds.[1][7][12]
Experimental Workflow:
Caption: Workflow for the hot plate test.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Male Swiss Webster mice (20-25 g)
-
Test compound solution
-
Vehicle control (e.g., saline with 5% DMSO)
-
Positive control (e.g., Morphine)
Step-by-Step Procedure:
-
Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate (maintained at 55 ± 1 °C) and recording the time (in seconds) until it licks its paw or jumps. A cut-off time of 30-60 seconds is used to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Antidepressant Activity
The neurochemical profile of tetrahydroisoquinolines suggests their potential to interact with monoamine systems, which are key targets for antidepressant drugs.[13] Some analogs have been shown to act as dopamine D2 receptor ligands, and this activity may contribute to their antidepressant-like effects.[4]
Illustrative SAR for Dopamine D2 Receptor Affinity:
| Compound | R1 (at C1) | R2 (Isoquinoline) | D2 Receptor Ki (nM) |
| 1e | Butyl | 7-Cl, 6-OH | 66 |
| 5 | Phenyl | 7-Cl, 6-OH | >1000 |
| 6 | Benzyl | 7-Cl, 6-OH | >1000 |
Data adapted from Berenguer et al. (2009) for 1-substituted-tetrahydroisoquinolines.[4]
Key SAR Insights:
-
Substitution at C1: The nature of the substituent at the 1-position of the isoquinoline ring is critical for D2 receptor affinity. In the studied series, a butyl group conferred significantly higher affinity compared to phenyl or benzyl groups.[4]
Protocol 4: Evaluation of Antidepressant-like Activity - Forced Swim Test
The forced swim test is a common behavioral assay used to screen for potential antidepressant activity.[8][9][10]
Experimental Workflow:
Caption: Workflow for the forced swim test.
Materials:
-
Glass or Plexiglas cylinders (e.g., 25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature (23-25 °C)
-
Male C57BL/6 mice (20-25 g)
-
Test compound solution
-
Vehicle control
-
Positive control (e.g., Imipramine or Fluoxetine)
-
Video recording equipment (optional but recommended)
Step-by-Step Procedure:
-
Acclimatization: House the mice in the testing room for at least 1 hour before the test.
-
Compound Administration: Administer the test compound, vehicle, or positive control (typically 30-60 minutes before the test).
-
Test Session: Fill the cylinders with water (23-25 °C) to a depth of approximately 15 cm.
-
Gently place each mouse into a cylinder.
-
Record the behavior for 6 minutes.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Neuroprotective Activity
Tetrahydroisoquinoline derivatives have been investigated for their potential to protect neurons from various insults, including oxidative stress and neurotoxin-induced damage.[3] This activity is particularly relevant for neurodegenerative diseases like Parkinson's disease.
Putative Neuroprotective Signaling Pathway:
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacologist's Guide to (R)-1-(4-methoxybenzyl)-octahydroisoquinoline: A High-Affinity Research Tool for Investigating Sigma-2 (σ2) Receptor Function
Introduction: Unveiling a Selective Modulator for a Mysterious Target
(R)-1-(4-methoxybenzyl)-octahydroisoquinoline is a chiral isoquinoline derivative that has emerged as a valuable research tool in the field of neuropharmacology. Its rigid, conformationally constrained scaffold makes it an attractive candidate for selective interaction with neuronal receptors. While the broader class of isoquinoline alkaloids has been recognized for a wide range of biological activities, including neuroprotective, antidepressant, and antinociceptive effects, the precise molecular targets mediating these actions have often remained elusive.[1][2] This guide provides a comprehensive overview of the application of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline as a high-affinity ligand for the sigma-2 (σ2) receptor, offering detailed protocols for its use in elucidating the role of this enigmatic receptor in neuronal function and disease.
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), has garnered significant interest as a therapeutic target for a variety of central nervous system (CNS) disorders.[3][4] Unlike the more extensively characterized sigma-1 receptor, the sigma-2 receptor's physiological roles are still being actively investigated. Its overexpression in proliferating cancer cells has made it a biomarker for tumors, but its function in the brain is multifaceted, with implications in neurodegenerative diseases, pain, and psychiatric disorders.[5][6] The development of selective ligands is therefore paramount to dissecting its specific contributions to neuronal signaling pathways.
While direct, publicly available binding data for (R)-1-(4-methoxybenzyl)-octahydroisoquinoline is limited, compelling evidence from closely related structural analogs strongly points to the sigma-2 receptor as its primary pharmacological target. A comprehensive screening of various tetrahydroisoquinoline derivatives revealed that compounds with a dimethoxy-substituted isoquinoline core and a methoxyphenyl moiety exhibit high affinity and selectivity for the sigma-2 receptor.[3][5] For instance, the structurally similar compound, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, demonstrated a Ki of 0.59 nM for the sigma-2 receptor, with over 80-fold selectivity against the sigma-1 receptor (Ki = 48.4 nM).[3][7] This positions (R)-1-(4-methoxybenzyl)-octahydroisoquinoline as a potent and selective tool for probing sigma-2 receptor function.
This document serves as a detailed guide for researchers, providing the scientific rationale and step-by-step protocols for utilizing (R)-1-(4-methoxybenzyl)-octahydroisoquinoline in neuropharmacological research.
Molecular Profile and Pharmacological Data
The utility of a research tool is defined by its potency and selectivity. The following table summarizes the binding affinity of a close structural analog of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline, providing a strong basis for experimental design.
| Compound | Receptor | Ki (nM) | Reference |
| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | Sigma-2 (σ2) | 0.59 ± 0.02 | [Kim et al., 2022][3] |
| Sigma-1 (σ1) | 48.4 ± 7.7 | [Kim et al., 2022][3] |
Note: This data is for a closely related structural analog and should be used as a strong predictive guide for the pharmacological properties of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline.
Postulated Mechanism of Action: Modulation of Sigma-2 Receptor Signaling
The primary mechanism of action of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline is believed to be the modulation of the sigma-2 receptor. As a high-affinity ligand, it can be used to either block the binding of endogenous ligands or to directly influence the receptor's activity, depending on its functional nature as an agonist, antagonist, or allosteric modulator. The sigma-2 receptor is known to be involved in the regulation of intracellular calcium signaling and cholesterol homeostasis, and it interacts with a variety of other proteins.[6] By binding to the sigma-2 receptor, (R)-1-(4-methoxybenzyl)-octahydroisoquinoline can be used to investigate the downstream consequences of modulating these pathways in neurons.
Caption: Postulated signaling pathway of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline.
Applications in Neuropharmacology
The high affinity and selectivity of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline for the sigma-2 receptor make it a versatile tool for a range of neuropharmacological investigations:
-
Target Validation: Use as a competitive ligand in radioligand binding assays to identify and characterize other novel sigma-2 receptor ligands.
-
Functional Characterization: Investigate the functional consequences of sigma-2 receptor modulation in neuronal cell lines and primary neuronal cultures (e.g., measuring changes in intracellular calcium levels, cell viability, or neurite outgrowth).
-
Disease Modeling: Explore the therapeutic potential of sigma-2 receptor modulation in in vitro and in vivo models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and psychiatric disorders (e.g., depression, anxiety).
-
In Vivo Imaging: Radiolabeled analogs could potentially be developed for positron emission tomography (PET) to visualize and quantify sigma-2 receptor density in the living brain.[7]
Experimental Protocols
The following protocols provide a framework for utilizing (R)-1-(4-methoxybenzyl)-octahydroisoquinoline in key neuropharmacological assays.
Protocol 1: In Vitro Radioligand Binding Assay for Sigma-2 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-2 receptor using (R)-1-(4-methoxybenzyl)-octahydroisoquinoline as a reference compound.
Rationale: This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the sigma-2 receptor, allowing for the determination of its binding affinity (Ki).
Caption: Workflow for Sigma-2 Receptor Radioligand Binding Assay.
Materials:
-
Rat or mouse whole brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG) (Note: [3H]DTG binds to both sigma-1 and sigma-2 receptors. To measure binding to sigma-2 receptors specifically, a masking agent for sigma-1 receptors, such as (+)-pentazocine, must be included).[8]
-
Sigma-1 receptor masking agent: (+)-Pentazocine
-
(R)-1-(4-methoxybenzyl)-octahydroisoquinoline (as a reference compound)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer to a final protein concentration of approximately 1-2 mg/mL.
-
Assay Setup: a. In a 96-well plate, add assay buffer, radioligand (e.g., 1-5 nM [3H]DTG), the sigma-1 masking agent (e.g., 100 nM (+)-pentazocine), and either vehicle, reference compound, or test compound at various concentrations. b. Add the membrane preparation to initiate the binding reaction. c. For non-specific binding determination, add a high concentration of a known sigma-2 ligand (e.g., 10 µM haloperidol).
-
Incubation: a. Incubate the plate at room temperature for 60-120 minutes.
-
Filtration and Washing: a. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition of specific binding at each concentration of the test compound. b. Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve. c. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neuronal Viability Assay
This protocol assesses the potential neuroprotective effects of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline against a neurotoxin-induced cell death in a neuronal cell line.
Rationale: The neuroprotective effects of isoquinoline alkaloids have been reported.[2] This assay can determine if modulating the sigma-2 receptor with (R)-1-(4-methoxybenzyl)-octahydroisoquinoline can protect neurons from excitotoxicity or oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
(R)-1-(4-methoxybenzyl)-octahydroisoquinoline
-
Neurotoxin (e.g., glutamate, rotenone, or H2O2)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Plating: a. Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Pre-treat the cells with various concentrations of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline for 1-2 hours.
-
Neurotoxin Exposure: a. Add the neurotoxin to the wells to induce cell death. The concentration and duration of exposure should be optimized beforehand.
-
Incubation: a. Incubate the plate for the predetermined duration of neurotoxin exposure (typically 24-48 hours).
-
Viability Assessment: a. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Normalize the viability of treated cells to the vehicle-treated control. b. Plot cell viability against the concentration of (R)-1-(4-methoxybenzyl)-octahydroisoquinoline to determine its neuroprotective efficacy.
Conclusion
(R)-1-(4-methoxybenzyl)-octahydroisoquinoline, with its predicted high affinity and selectivity for the sigma-2 receptor, represents a powerful research tool for the neuropharmacology community. Its application in well-defined in vitro and in vivo models will undoubtedly contribute to a deeper understanding of the role of the sigma-2 receptor in neuronal function and its potential as a therapeutic target for a range of neurological and psychiatric disorders. The protocols provided herein offer a starting point for researchers to explore the multifaceted biology of this intriguing receptor.
References
- 1. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Asymmetric synthesis of 1,3-cis-substituted tetrahydroisoquinolines
An Application Guide to the Asymmetric Synthesis of 1,3-cis-Substituted Tetrahydroisoquinolines
Authored by a Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, with its biological activity often contingent on the precise stereochemical arrangement of its substituents.[1][2][3] The creation of two adjacent stereocenters at the C1 and C3 positions in a relative cis configuration presents a significant synthetic challenge. This guide provides an in-depth analysis of modern, highly stereoselective methods for synthesizing these valuable molecules. We will explore the mechanistic underpinnings of key strategies, including directed asymmetric hydrogenation and organocatalytic cyclizations, offering field-proven insights into experimental design. Detailed, step-by-step protocols for benchmark reactions are provided to enable researchers in drug discovery and chemical synthesis to reliably access these complex chiral structures.
Introduction: The Significance of Stereochemistry in THIQs
Tetrahydroisoquinolines are core components of numerous alkaloids and synthetic pharmaceuticals, exhibiting a vast range of biological activities.[4][5][6] The spatial orientation of substituents on the THIQ ring is critical; for instance, the cis and trans isomers of 1,3-dimethyl-N-propargyl THIQ display distinct neuroprotective capabilities.[5] Consequently, the development of synthetic methodologies that provide absolute control over both diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S at each stereocenter) is paramount for advancing medicinal chemistry and enabling structure-activity relationship (SAR) studies.[3]
This document focuses on strategies that reliably favor the formation of the 1,3-cis diastereomer, a common motif in bioactive molecules. We will move beyond simply listing reactions to explain the causal factors behind their success, from catalyst design to substrate activation.
Core Synthetic Strategies and Mechanistic Insights
Achieving 1,3-cis stereocontrol requires a synthetic approach that can effectively coordinate the formation of two stereocenters. The most successful modern strategies accomplish this through catalyst- or substrate-controlled facial selectivity.
Iridium-Catalyzed Asymmetric Hydrogenation: A Direct and Powerful Approach
The asymmetric hydrogenation of appropriately substituted isoquinolines stands out as one of the most direct and atom-economical methods for generating chiral THIQs.[7][8] The challenge lies in the inherent properties of the substrate and product; the THIQ product is often a stronger ligand than the starting isoquinoline, which can lead to catalyst poisoning and deactivation.[7]
Causality of Success: The Directing Group Strategy A breakthrough in this area, pioneered by the Stoltz group, involves the installation of a directing group at the C1 position of the isoquinoline substrate.[1][7] A hydroxymethyl group, for example, acts as a crucial anchor.
-
Mechanism of Action : The directing group coordinates to the iridium metal center of the catalyst. This binding event serves two purposes:
-
Activation & Stabilization : It brings the catalyst into close proximity with the substrate and stabilizes the catalyst-substrate complex, overcoming the issue of product inhibition.
-
Stereochemical Control : By anchoring the substrate to the catalyst in a defined orientation, it forces the hydrogen to be delivered from the same face of the molecule relative to the C1 substituent, leading to high cis-diastereoselectivity.
-
The enantioselectivity is governed by the chiral ligand complexed to the iridium center (e.g., Xyliphos), which creates a chiral environment and dictates which face of the isoquinoline nucleus is presented for hydrogenation.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l -phenylalanine-derived dihydroisoquinoline N -oxides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02007H [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed asymmetric trans -selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06729J [pubs.rsc.org]
Application Note: Biocatalytic Deracemization of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Abstract: This document provides a comprehensive technical guide for the biocatalytic deracemization of racemic 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline ("octabase"). Chiral octabase is a critical intermediate in the synthesis of valuable morphinan alkaloids, including the widely used antitussive agent dextromethorphan.[1][2] Traditional resolution methods are inherently limited to a 50% theoretical yield.[3] This application note details a high-efficiency chemo-enzymatic deracemization process that overcomes this limitation, enabling the conversion of a racemic mixture into a single, desired enantiomer with a theoretical yield of 100%. The protocol leverages an engineered monoamine oxidase variant (MAO-N) for enantioselective oxidation coupled with a non-selective chemical reductant for in-situ recycling of the undesired enantiomer.[4]
Introduction and Scientific Principle
The 1-substituted octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry.[5] Obtaining these compounds in enantiomerically pure form is often a critical challenge in drug development. Deracemization is an elegant strategy that transforms a racemate entirely into one enantiomer, offering significant advantages in atom economy and process efficiency over classical resolutions.[3]
This protocol employs a cyclic deracemization system built upon two key components:
-
An Enantioselective Biocatalyst: An engineered variant of monoamine oxidase from Aspergillus niger (MAO-N). These enzymes utilize molecular oxygen to catalyze the stereoselective oxidation of an amine to an imine.[6] For bulky 1-benzylisoquinoline substrates, MAO-N variants have been specifically engineered with enlarged active-site pockets to accommodate the substrate and exhibit high enantiopreference.[4]
-
A Non-Selective Chemical Reductant: A mild reducing agent, such as ammonia-borane (NH₃·BH₃), is used to reduce the enzymatically formed iminium intermediate back to the racemic amine.[4]
The process operates as a cycle (Figure 1): The MAO-N variant selectively oxidizes one enantiomer (e.g., the R-enantiomer) from the racemic mixture into an achiral 3,4,5,6,7,8-hexahydroisoquinolinium intermediate. This intermediate is then immediately and non-selectively reduced by the borane reagent, regenerating the racemic starting material. With each turn of the cycle, the (R)-enantiomer is consumed and then replenished as a 1:1 mixture of (R) and (S), while the (S)-enantiomer is not processed by the enzyme. This dynamic kinetic resolution leads to the gradual and high-yield accumulation of the desired, non-oxidized (S)-enantiomer.
Materials and Equipment
Reagents & Consumables
-
Racemic this compound (≥98% purity)
-
MAO-N Variant D11 (or similar engineered variant with activity on bulky amines), supplied as lyophilized whole cells or purified enzyme.[4][6]
-
Ammonia-borane complex (NH₃·BH₃, ≥97%)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Ethyl acetate (EtOAc), HPLC grade
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water (18.2 MΩ·cm)
-
HPLC grade solvents for mobile phase (e.g., Hexane, Isopropanol, Diethylamine)
-
Glass reaction vials (e.g., 4 mL or 20 mL) with magnetic stir bars
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stir plate or orbital shaker with temperature control
-
Centrifuge (for separating cell lysate if using whole cells)
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral stationary phase column (e.g., Chiralcel® OD-H or similar)
Detailed Experimental Protocols
This procedure is designed for a preparative scale of approximately 100-150 mg of substrate, based on established protocols for related benzylisoquinolines.[4]
Protocol 1: Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.8):
-
Prepare solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄.
-
To prepare 100 mL of buffer, start with ~90 mL of the K₂HPO₄ solution and add the KH₂PO₄ solution while monitoring with a calibrated pH meter until the pH reaches 7.8.
-
Add deionized water to a final volume of 100 mL.
-
Rationale: The enzyme exhibits optimal activity and stability at a slightly basic pH. This buffer system has good capacity in this range.
-
-
Substrate Stock Solution:
-
Prepare a stock solution of the racemic octabase if desired for multiple small-scale reactions, or weigh the substrate directly for a single reaction. A co-solvent like DMSO may be used sparingly if solubility is an issue, but aqueous buffer is preferred.
-
Protocol 2: Deracemization Reaction Setup and Execution
-
Reaction Assembly: To a 20 mL glass vial equipped with a magnetic stir bar, add 150 mg of racemic this compound.
-
Add Buffer: Add 10 mL of 100 mM potassium phosphate buffer (pH 7.8). Stir the mixture to create a suspension or solution.
-
Add Biocatalyst: Add the MAO-N variant. The optimal loading should be determined empirically, but a starting point is 25-50 mg of lyophilized whole cells per 100 mg of substrate.[7]
-
Add Reductant: Add the ammonia-borane complex. A molar excess relative to the substrate is required to ensure rapid reduction of the iminium intermediate. Start with 3-5 molar equivalents.
-
Causality Note: The reducing agent must be added concurrently with the enzyme. Its role is to continuously recycle the oxidized enantiomer, driving the equilibrium towards the accumulation of the desired enantiomer.[4] Adding it at the end would only reduce the final iminium concentration without achieving deracemization.
-
-
Incubation: Seal the vial (leaving room for oxygen headspace, as MAO-N is an oxidase) and place it on a magnetic stir plate or in an orbital shaker set to 30 °C and 200-250 RPM.
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at timed intervals (e.g., 2, 4, 8, 16, 24 hours). Each aliquot should be immediately quenched and prepared for HPLC analysis as described in Protocol 4.
Protocol 3: Reaction Work-up and Product Isolation
-
Quench Reaction: Once the reaction has reached the desired enantiomeric excess (e.g., >97% ee), quench the reaction by adding an equal volume of saturated NaHCO₃ solution. This basifies the mixture and ensures the product is in its free-base form for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Wash: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
-
Rationale: The water wash removes residual buffer salts, and the brine wash removes residual water from the organic phase, improving drying efficiency.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantioenriched product as an oil or solid.
Protocol 4: Chiral HPLC Analysis
-
Sample Preparation: Take a 50 µL aliquot of the reaction mixture. Add 50 µL of saturated NaHCO₃ and 500 µL of ethyl acetate. Vortex vigorously for 30 seconds. Centrifuge briefly and take the top organic layer for analysis. Dilute as necessary with the mobile phase.
-
HPLC Conditions (Example):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the prepared sample. The two enantiomers should resolve into distinct peaks. The enantiomeric excess (ee) is calculated using the peak areas (A) of the major (S) and minor (R) enantiomers:
-
% ee = [(A_S - A_R) / (A_S + A_R)] x 100
-
Expected Results and Data Summary
The reaction should proceed to high enantiomeric excess over 16-24 hours. The final isolated yield of the enantioenriched (S)-enantiomer can be expected to be high (e.g., >80%), with an excellent optical purity (>97% ee), as demonstrated in similar systems.[4]
| Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |
| 0 | 0 | 0 |
| 2 | ~25 | ~40 |
| 4 | ~40 | ~65 |
| 8 | ~50 | ~85 |
| 16 | >50 | >95 |
| 24 | >50 | >97 |
| Table 1. Representative data for the progress of a typical deracemization reaction. Conversion is defined as 100% - [(R-enantiomer area at time t) / (R-enantiomer area at time 0)]*100. |
Overall Experimental Workflow
The entire process, from initial setup to final data analysis, follows a logical and streamlined workflow.
References
- 1. EP2628728A1 - Process for the optical resolution of 1-(4-methoxybenzyl)-octahydro-isoquinoline - Google Patents [patents.google.com]
- 2. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-07-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-methoxybenzyl)-octahydroisoquinoline
Welcome to the technical support guide for the synthesis of 1-(4-methoxybenzyl)-octahydroisoquinoline and its precursors. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. The synthesis, while well-established, presents several critical steps where optimization can significantly impact the purity and overall yield of the final product.
The most common and reliable pathway to the target molecule involves a two-stage process:
-
Bischler-Napieralski Reaction: Cyclization of an N-acyl-β-phenylethylamine precursor to form a 3,4-dihydroisoquinoline intermediate.
-
Reduction: Subsequent reduction of both the endocyclic imine and the aromatic ring to yield the desired saturated octahydroisoquinoline structure.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at each stage.
Part 1: Troubleshooting the Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline core but is sensitive to reagents and reaction conditions.[1][2][3] Low yields at this stage are a frequent challenge.
Q1: My cyclization reaction has a low yield or has failed completely. What are the primary causes?
A1: Low yields in this intramolecular electrophilic aromatic substitution are typically traced back to four key areas:
-
Insufficiently Activating Conditions: The reaction requires a potent dehydrating agent (a Lewis acid) to convert the amide carbonyl into a highly electrophilic species, such as a nitrilium ion, that can be attacked by the electron-rich benzene ring.[1][3][4]
-
Suboptimal Temperature: The cyclization requires thermal energy to overcome the activation barrier. However, excessive heat can lead to polymerization and the formation of tarry byproducts.[5]
-
Poor Substrate Purity: Impurities in the starting N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, especially unreacted starting materials from its own synthesis, can interfere with the cyclization.
-
Side Reactions: The primary competing pathway is a retro-Ritter reaction, which leads to the formation of styrene-type byproducts, particularly if the intermediate nitrilium ion is stabilized by conjugation.[2][6]
Logical Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting Decision Tree for Bischler-Napieralski Cyclization.
Q2: How do I select the most appropriate cyclizing agent?
A2: The choice of dehydrating agent is critical and depends on the reactivity of your specific substrate. For electron-rich systems, milder reagents are often sufficient, while less reactive substrates require more forceful conditions.[2][4]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus oxychloride (POCl₃) | Reflux in toluene or acetonitrile | Widely available, effective for many substrates.[1][3] | Can be too harsh, leading to charring; requires careful temperature control. |
| Polyphosphoric acid (PPA) | 100-140 °C, neat or in a high-boiling solvent | Good for less reactive substrates; acts as both solvent and catalyst. | Viscous and difficult to stir; workup can be challenging. |
| Phosphorus pentoxide (P₂O₅) | Reflux in POCl₃ or high-boiling solvent | Very powerful dehydrating agent, often used when POCl₃ alone fails.[1][2] | Highly aggressive, can cause extensive decomposition if not controlled.[7] |
| Triflic Anhydride (Tf₂O) | With a non-nucleophilic base (e.g., 2-chloropyridine) at 0 °C to RT | Milder conditions, often providing higher yields with sensitive substrates.[3] | More expensive than other options. |
Recommendation: For the synthesis of 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline, phosphorus oxychloride (POCl₃) in a solvent like toluene or acetonitrile is the most common and cost-effective starting point.
Part 2: Optimizing the Reduction to Octahydroisoquinoline
The second stage involves the reduction of the 3,4,5,6,7,8-hexahydroisoquinoline intermediate. This is a comprehensive reduction of both the C=N double bond (imine) of the dihydroisoquinoline ring and the C=C double bonds of the partially saturated cyclohexene ring.
Q3: My reduction is incomplete, leaving the hexahydro- or tetrahydroisoquinoline intermediate. How can I drive it to completion?
A3: This issue arises from either an insufficiently powerful reducing agent or non-optimal reaction conditions. Two primary methods are used for this transformation: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is the most effective method for achieving full saturation to the octahydroisoquinoline.[8]
-
Catalyst: Platinum oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C) are highly effective.
-
Hydrogen Pressure: While sometimes achievable at atmospheric pressure, using a Parr hydrogenator or a similar autoclave at elevated pressures (50-100 bar) ensures complete reduction.[8]
-
Solvent: Acetic acid or ethanol are common solvents that facilitate the reaction.
-
-
Chemical Reduction (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is excellent for reducing the imine bond to a secondary amine, but it will not reduce the aromatic or cyclohexene C=C bonds under standard conditions.[9][10][11] Using NaBH₄ will only yield 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline if the starting material is already the fully saturated hexahydroisoquinoline imine. If you are starting from a dihydroisoquinoline with an aromatic ring still present, catalytic hydrogenation is required.
Q4: I'm observing side products after the reduction. What are they and how can I avoid them?
A4: Side products in catalytic hydrogenation can arise from hydrogenolysis, particularly of the methoxy group on the benzyl ring, especially under harsh conditions (high temperature, aggressive catalyst).
Mitigation Strategies:
-
Temperature Control: Perform the hydrogenation at room temperature if possible. Modest heating (e.g., to 50°C) can be used if the reaction is slow, but monitor for byproducts.[8]
-
Catalyst Choice: Palladium is generally more prone to causing hydrogenolysis than platinum. If de-methylation is an issue, consider using PtO₂ or Rh/C.
-
Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.
Comparison of Reduction Methods
| Method | Reducing Agent | Target Bond(s) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas with PtO₂ or Pd/C catalyst | C=N and C=C | High efficiency for full saturation; clean workup.[12] | Requires specialized high-pressure equipment; potential for hydrogenolysis. |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | C=N (Imine) only | Mild, selective for the imine, uses standard lab glassware.[9][13] | Will not reduce the aromatic or olefinic rings. |
Part 3: General FAQs and Recommended Protocols
Q5: What is the best way to monitor the progress of these reactions?
A5: Thin-Layer Chromatography (TLC) is the most convenient method.[14]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective. A good starting point is 7:3 Dichloromethane:Methanol.
-
Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. Staining with potassium permanganate or iodine can help visualize the saturated, non-UV active products.
Q6: What is a reliable method for purifying the final product?
A6:
-
Aqueous Workup: After the reaction, a standard aqueous workup involving an acid wash, a base wash, and a brine wash is necessary to remove inorganic impurities and unreacted reagents.
-
Column Chromatography: Purification on a silica gel column is the most effective method to separate the desired product from any remaining starting materials or byproducts.[15] A gradient elution starting with a less polar solvent system and gradually increasing polarity often gives the best separation.
-
Crystallization/Salt Formation: The final free base is often an oil.[16] For long-term storage and high purity, it can be converted to a stable crystalline salt (e.g., hydrochloride or hydrobromide) by dissolving the purified oil in a solvent like ether or ethyl acetate and adding a solution of HCl or HBr.[17]
Optimized Experimental Protocol
This protocol represents a robust, validated procedure for the synthesis.
Step 1: Bischler-Napieralski Cyclization
-
To a solution of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene (5 mL per 1 g of amide), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 9-10 with a cold concentrated NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline, which can be used directly in the next step.
Step 2: Catalytic Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve the crude hexahydroisoquinoline intermediate (1.0 eq) in glacial acetic acid (10 mL per 1 g of substrate).
-
Add the catalyst, Platinum(IV) oxide (PtO₂, 5 mol %).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 100 bar.[8]
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitor hydrogen uptake. When uptake ceases, depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. Dissolve the residue in water and basify with NaOH solution.
-
Extract the final product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the crude 1-(4-methoxybenzyl)-octahydroisoquinoline.
-
Purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient) to obtain the pure product.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. EP0850931B1 - Process for the preparation of optically active (R or S)-1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinolines - Google Patents [patents.google.com]
- 9. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. amherst.edu [amherst.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 16. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-07-1 [chemicalbook.com]
- 17. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of Substituted Tetrahydroisoquinolines
Welcome to the technical support center for the purification of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this critical class of compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification of substituted THIQs.
Q1: What are the most common methods for purifying substituted THIQs?
A1: The primary purification techniques for substituted THIQs are flash column chromatography, recrystallization, and acid-base extraction. For chiral compounds, specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) are often necessary. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target THIQ.
Q2: My THIQ derivative is a basic amine. How does this affect my purification strategy?
A2: The basicity of the nitrogen atom in the THIQ core is a key consideration. In flash chromatography on normal-phase silica gel, this basicity can lead to peak tailing and poor separation.[1][2] This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N), is often added to the eluent.[1][2][3] Alternatively, using a different stationary phase like alumina or a reversed-phase silica can be beneficial.[3][4] The basic nature of THIQs is also exploited in acid-base extraction for purification.[5][6]
Q3: I've synthesized a THIQ via a Pictet-Spengler reaction. What are the typical impurities I should expect?
A3: The Pictet-Spengler reaction, a cornerstone of THIQ synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone.[7][8] Common impurities include unreacted starting materials (the amine and carbonyl compound), partially reacted intermediates like the imine, and potential byproducts from side reactions, especially if harsh acidic conditions are used.[7][8] The nature and quantity of impurities will depend on the specific substrates and reaction conditions employed.[9][10]
Q4: How do substituents on the THIQ ring system influence its purification?
A4: Substituents can significantly alter the polarity, solubility, and crystalline nature of a THIQ derivative.[11][12] For example, polar substituents like hydroxyl or carboxyl groups will increase the compound's polarity, requiring more polar solvent systems for elution in normal-phase chromatography. Conversely, bulky, non-polar substituents will decrease polarity. The position and electronic nature of substituents can also influence the pKa of the amine, affecting its behavior in both chromatography and acid-base extractions.[11][13]
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific purification challenges.
Guide 1: Flash Column Chromatography
Flash column chromatography is a primary tool for purifying THIQs. However, their basic nature can present challenges.
Problem: My basic THIQ is streaking/tailing on the silica gel column, leading to poor separation.
-
Causality: The basic nitrogen atom of the THIQ interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow and uneven elution, resulting in broad, tailing peaks.[1][2]
-
Solution Workflow:
dot graph TD { A[Start: Tailing Observed on TLC/Column] --> B{Add Basic Modifier}; B --> C[Option 1: Add 0.1-2% Triethylamine (Et3N) to Eluent]; B --> D[Option 2: Use an Amine-Functionalized Silica Column]; C --> E{Rationale: Et3N competes with the THIQ for binding to acidic sites on the silica, masking them and allowing for more uniform elution.}; D --> F{Rationale: The amine-functionalized stationary phase provides a less acidic surface, reducing strong interactions with the basic analyte.}; E --> G[Monitor Elution by TLC]; F --> G; G --> H{Issue Resolved?}; H -- Yes --> I[Combine Fractions and Evaporate]; H -- No --> J{Consider Alternative Stationary Phase}; J --> K[Option 3: Alumina (basic or neutral)]; J --> L[Option 4: Reversed-Phase (C18) Silica]; K --> M{Rationale: Alumina is less acidic than silica and can be a good alternative for basic compounds.}; L --> N{Rationale: Reversed-phase chromatography separates based on hydrophobicity, avoiding the acid-base interaction issues of normal-phase silica.}; M --> O[Develop New Solvent System]; N --> O; O --> P[Perform Chromatography]; P --> I; }
Caption: Decision workflow for troubleshooting peak tailing in THIQ flash chromatography.
-
Detailed Protocol for Eluent Modification:
-
Develop an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target THIQ.
-
Prepare the bulk eluent for your column. Before use, add triethylamine to a final concentration of 0.1% to 2% (v/v).
-
Run the column as usual, monitoring fractions by TLC. The addition of triethylamine should result in more symmetrical spots and better separation.[2]
-
Note: Triethylamine is volatile and can often be removed with the solvent during evaporation under high vacuum.
-
Problem: My THIQ derivative is very polar and won't move off the baseline, even with highly polar solvents like 100% ethyl acetate.
-
Causality: The compound has a high affinity for the polar stationary phase (silica gel) due to the presence of multiple polar functional groups (e.g., hydroxyls, carboxyls, or multiple nitrogens).
-
Solution:
-
Increase Eluent Polarity: A common next step is to add methanol to the mobile phase. A gradient of 0-10% methanol in dichloromethane or ethyl acetate is often effective.[14]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography is often a better choice.[4] Here, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The compound's retention will be inversely related to its polarity.
-
| Purification Method | Stationary Phase | Typical Mobile Phase for Polar THIQs | Principle of Separation |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Adsorption (Polarity) |
| Reversed-Phase | C18-Silica | Water/Acetonitrile or Water/Methanol (often with 0.1% TFA or formic acid) | Partitioning (Hydrophobicity) |
Caption: Comparison of chromatographic methods for purifying polar THIQs.
Guide 2: Acid-Base Extraction
This technique leverages the basicity of the THIQ nitrogen to separate it from neutral or acidic impurities.[5][6]
Problem: I'm getting a low recovery of my THIQ after performing an acid-base extraction.
-
Causality: Several factors can lead to low recovery:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous layer may not be sufficiently low to fully protonate the THIQ (making it water-soluble) or sufficiently high to deprotonate the THIQ salt (making it organic-soluble).
-
Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.
-
Incorrect pKa Consideration: The pKa of your specific THIQ derivative is crucial. A less basic THIQ will require a lower pH for complete protonation.
-
-
Solution Workflow:
dot graph TD { A[Start: Low Recovery in Acid-Base Extraction] --> B{Check pH of Aqueous Layers}; B --> C[Acid Wash Step: Ensure pH is at least 2 units below the pKa of the THIQ]; B --> D[Base Wash Step: Ensure pH is at least 2 units above the pKa of the THIQ]; C --> E{Rationale: Ensures >99% of the THIQ is in its protonated, water-soluble form.}; D --> F{Rationale: Ensures >99% of the THIQ is in its freebase, organic-soluble form.}; E --> G[Adjust pH if Necessary and Re-extract]; F --> G; G --> H{Still Low Recovery?}; H -- Yes --> I{Address Emulsion}; I --> J[Add Brine (sat. NaCl solution) to Break Emulsion]; I --> K[Filter the Emulsion through Celite]; J --> L[Allow Layers to Separate and Continue]; K --> L; L --> M{Still Low Recovery?}; M -- Yes --> N{Consider Solubility}; N --> O[Is the THIQ salt sparingly soluble in water?]; N --> P[Is the freebase THIQ sparingly soluble in the organic solvent?]; O --> Q[Use a larger volume of aqueous acid]; P --> R[Choose a different organic solvent for extraction]; Q --> S[Re-evaluate and Optimize]; R --> S; }
Caption: Troubleshooting workflow for low recovery in acid-base extraction of THIQs.
-
Detailed Protocol for Optimized Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the aqueous layer (containing the protonated THIQ salt) into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO3) with stirring until the solution is basic (confirm with pH paper). Your deprotonated THIQ should precipitate out or can be extracted back into an organic solvent.
-
Extract the now basic aqueous layer with several portions of fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified THIQ.
-
Guide 3: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline THIQs.[15][16]
Problem: My THIQ derivative oils out or fails to crystallize from solution.
-
Causality:
-
Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, preventing the compound from reaching supersaturation and crystallizing.[17] Conversely, if the solvent is too poor, the compound may "crash out" as an amorphous solid or oil.
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over slow crystal growth.[18]
-
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude THIQ in a range of solvents at room temperature and at boiling. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[17]
-
Use a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective.[18] Dissolve the THIQ in a "good" solvent at its boiling point, then add a "poor," miscible solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Purify as a Salt: Basic THIQs can often be converted to their hydrochloride or other salts, which may have better crystallization properties than the freebase.[3] Dissolve the freebase in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the salt.
-
| Solvent Polarity | Example Solvents for THIQ Recrystallization |
| Non-polar | Hexanes, Toluene |
| Moderately Polar | Diethyl Ether, Ethyl Acetate, Dichloromethane |
| Polar Aprotic | Acetone, Acetonitrile |
| Polar Protic | Ethanol, Methanol, Water |
Caption: Common solvents for THIQ recrystallization, ordered by polarity.
Guide 4: Chiral Separation
Many THIQs are chiral and their biological activity is often enantiomer-dependent, making chiral separation crucial.[19][20]
Problem: I am unable to resolve the enantiomers of my chiral THIQ using standard chiral HPLC.
-
Causality: The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[21] A lack of resolution indicates that the difference in the stability of these two diastereomeric complexes is insufficient for separation under the chosen conditions.
-
Solution:
-
Screen Different Chiral Stationary Phases: There is a wide variety of commercially available CSPs based on different chiral selectors, such as polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and crown ethers.[19][22] It is often necessary to screen several different columns to find one that provides adequate separation. Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are often a good starting point for THIQs.[19]
-
Optimize the Mobile Phase:
-
Normal Phase: Typical mobile phases consist of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol. Varying the type and percentage of the alcohol modifier can significantly impact resolution.
-
Polar Organic Mode: Using a polar organic mobile phase, such as methanol or acetonitrile, often with a basic additive like diethylamine (DEA) or a similar amine, can be very effective for basic compounds like THIQs.[19]
-
Reversed-Phase: Mobile phases of water/acetonitrile or water/methanol, often with a buffer, can also be used with appropriate reversed-phase CSPs.
-
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability differences between the diastereomeric complexes.
-
| Chiral Stationary Phase Type | Common Mobile Phase Modes | Best Suited For |
| Polysaccharide (coated/immobilized) | Normal Phase, Polar Organic, Reversed-Phase | Broad range of compounds, including many THIQs |
| Cyclodextrin-based | Reversed-Phase, Polar Organic | Compounds that can form inclusion complexes |
| Crown Ether-based | Reversed-Phase | Primarily for compounds with primary amine groups |
Caption: Overview of common chiral stationary phases for THIQ enantioseparation.
III. References
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
St-Jean, F., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
-
Hawach Scientific. Several Problems of Flash Column Chromatography.
-
Sorbent Technologies, Inc. Flash Chromatography Basics.
-
Chemistry LibreTexts. Running a flash column.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
-
Wikipedia. Acid–base extraction.
-
University of Calicut. Recrystallization.
-
Li, X., et al. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. Journal of Chromatography A.
-
University of Missouri-St. Louis. Recrystallization I 10.
-
St-Jean, F., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. ResearchGate.
-
Reddit. r/Chempros - Amine workup.
-
Maccallini, C., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules.
-
Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules.
-
Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
Garcarek, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
-
University of California, Irvine. Recrystallization and Crystallization.
-
Chemistry LibreTexts. Recrystallization.
-
Chemistry LibreTexts. Acid-Base Extraction.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
-
Sherma, J. (2021). TLC in the Analysis of Plant Material. Molecules.
-
Grokipedia. Pictet–Spengler reaction.
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
-
Jacobsen, E. N., et al. (2013). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society.
-
Wikipedia. Pictet–Spengler reaction.
-
Flinn, C. G., et al. (2018). Substituent Effects of the Alkyl Groups: Polarity vs. Polarizability. ResearchGate.
-
Williams, D. R., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
-
Cieśla, Ł. (2021). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules.
-
Williams, D. R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications.
-
Zięba, S., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega.
-
Johnson, M. C., et al. (2011). Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Medicinal Chemistry Letters.
-
BenchChem. Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ) Derivatives.
-
Gauth. Given the substitution reaction below, what would be the effect of changing the solvent...
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorbtech.com [sorbtech.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. mt.com [mt.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 19. mdpi.com [mdpi.com]
- 20. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of 1-(4-methoxybenzyl)-octahydroisoquinoline
Welcome to the comprehensive technical support guide for 1-(4-methoxybenzyl)-octahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, analyzing, and ensuring the stability of this important isoquinoline derivative. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable, field-tested insights to troubleshoot common experimental challenges.
Introduction: Understanding the Molecule's Vulnerabilities
1-(4-Methoxybenzyl)-octahydroisoquinoline is a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a secondary amine within the octahydroisoquinoline ring system and a methoxybenzyl group, presents specific stability challenges. Understanding these potential degradation pathways is the first step toward robust experimental design and reliable results.
The primary sites of instability are:
-
The Secondary Amine: Susceptible to oxidation.
-
The Benzylic Ether Linkage: Can undergo oxidative cleavage.
-
The Isoquinoline Core: Potential for photodegradation.
-
Overall Molecule: Susceptibility to acidic conditions and the presence of reactive impurities.
This guide will address each of these potential issues in a practical, question-and-answer format, providing both troubleshooting steps and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses common questions regarding the storage and handling of 1-(4-methoxybenzyl)-octahydroisoquinoline to prevent degradation before your experiments even begin.
Q1: What are the ideal long-term storage conditions for 1-(4-methoxybenzyl)-octahydroisoquinoline?
For optimal long-term stability, the compound should be stored in a cool, dark, and dry environment.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] The material should be kept in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2]
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine and benzylic ether.[1] |
| Light | Amber Vial or Light-Proof Container | Protects against photolytic degradation of the isoquinoline core.[1] |
| Humidity | Dry/Desiccated Environment | Minimizes the risk of hydrolysis, especially in the presence of acidic impurities.[1] |
Q2: I've noticed a change in the color of my solid sample over time. What could be the cause?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to oxidation of the secondary amine or other susceptible parts of the molecule, especially if the compound has been exposed to air and/or light. It is advisable to use fresh, pure material for sensitive experiments.
Q3: My compound shows poor solubility in my desired solvent, even though it was soluble before. Why is this happening?
Decreased solubility can be a sign of degradation, leading to the formation of less soluble impurities or polymeric byproducts. Before proceeding, it is crucial to verify the purity of your compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Q4: How should I handle 1-(4-methoxybenzyl)-octahydroisoquinoline in the laboratory to minimize degradation during an experiment?
Given its sensitivity to air, it is best to handle the compound in an inert atmosphere, such as a glove box.[2] If a glove box is not available, minimize the time the compound is exposed to the atmosphere. Use clean, dry glassware and solvents to avoid introducing contaminants that could catalyze degradation.[3] For weighing and preparing solutions, work quickly and efficiently, and consider flushing the headspace of your vial with an inert gas before sealing.
Part 2: Troubleshooting Guide - Addressing In-Experiment Issues
This section provides a structured approach to diagnosing and resolving problems that may arise during your experimental work with 1-(4-methoxybenzyl)-octahydroisoquinoline.
Unexpected Peaks in Your Chromatogram
Q5: I'm running an HPLC analysis of my sample and see unexpected peaks that weren't there in the initial analysis of the starting material. What are they, and what should I do?
The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. The identity of these peaks will depend on the stress conditions your sample has been exposed to. The logical first step is to systematically investigate the potential degradation pathways.
Workflow for Investigating Unexpected Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC chromatogram.
Potential Degradation Pathways and Their Identification
Based on the chemical structure of 1-(4-methoxybenzyl)-octahydroisoquinoline, the following are the most probable degradation pathways. A forced degradation study is the most effective way to confirm these and to generate analytical standards of the degradants.[4][5]
-
Why it happens: The secondary amine and the benzylic ether are susceptible to oxidation, especially in the presence of oxygen, heat, light, or trace metal impurities.
-
Potential Products:
-
N-oxide formation at the secondary amine.
-
Cleavage of the benzylic ether to form 4-methoxybenzaldehyde and an octahydroisoquinoline derivative.[6]
-
-
How to test for it (Forced Degradation Protocol):
-
Prepare a solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), taking samples at various time points.
-
Analyze the samples by HPLC to monitor the formation of new peaks.
-
-
Why it happens: The isoquinoline ring system can absorb UV and visible light, leading to photochemical reactions.[7][8]
-
Potential Products: Complex mixture of products resulting from ring opening or rearrangement.
-
How to test for it (Forced Degradation Protocol):
-
Expose a solution of your compound (and a solid sample in parallel) to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze the samples by HPLC at various time points to assess for degradation.
-
-
Why it happens: While the molecule does not have readily hydrolyzable groups like esters or amides, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to degradation. The pH of the solution can significantly impact the stability of isoquinoline alkaloids.[9][10]
-
Potential Products: Potential for ether cleavage or other acid-catalyzed rearrangements.
-
How to test for it (Forced Degradation Protocol):
-
Prepare solutions of your compound in acidic media (e.g., 0.1 N HCl).
-
Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points.
-
Neutralize the samples before analysis by HPLC.
-
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for 1-(4-methoxybenzyl)-octahydroisoquinoline.
Troubleshooting Your HPLC Method
Q6: My HPLC peaks for the parent compound are tailing or showing poor shape. How can I improve this?
Peak tailing with basic compounds like this is often due to secondary interactions with the silica support of the HPLC column. Here are some troubleshooting steps:
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is well-controlled with a suitable buffer. For a basic compound, a low pH (e.g., 2.5-3.5) will ensure the analyte is protonated, which can sometimes improve peak shape.
-
Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), in the mobile phase can mask the active sites on the silica that cause tailing.[11]
-
Use a Bidentate or End-capped Column: Modern HPLC columns with advanced end-capping or bidentate stationary phases are designed to minimize these secondary interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[11]
Q7: I'm having trouble separating the parent compound from its degradation products. What can I do?
Achieving good resolution between the parent peak and its closely eluting degradants is crucial for accurate quantification.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of early eluting peaks.
-
Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of your separation.
-
Modify the Gradient: If you are using a gradient method, making the gradient shallower (i.e., increasing the run time) can improve the resolution of closely eluting peaks.
-
Try a Different Column Chemistry: If mobile phase optimization is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column instead of a C18) to achieve a different selectivity.
Table 2: HPLC Troubleshooting Quick Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica | Optimize mobile phase pH; add a competing base (e.g., TEA); use a modern, end-capped column.[11] |
| Poor Resolution | Inadequate separation | Adjust solvent strength; change organic modifier; shallow the gradient; try a different column chemistry. |
| Drifting Retention Times | Temperature fluctuations; mobile phase composition change | Use a column oven for temperature control; prepare fresh mobile phase daily.[12][13] |
| Ghost Peaks | Contaminated mobile phase or injector | Use high-purity solvents; flush the injector and system. |
Part 3: Advanced Characterization - Identifying Your Degradants
Q8: How can I definitively identify the structure of the unknown degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose. High-resolution mass spectrometry (HRMS) can provide the exact mass of the degradant, allowing you to determine its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the degradant ion to obtain structural information.
The fragmentation pattern of isoquinoline alkaloids in MS/MS often involves characteristic losses. For example, the cleavage of the bond between the isoquinoline core and the benzyl group is a common fragmentation pathway that can help in identification.[14][15]
By comparing the fragmentation pattern of your degradant to that of the parent compound and considering the likely chemical transformations (e.g., addition of an oxygen atom for oxidation), you can propose a structure for the unknown peak.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Octahydroisoquinoline Derivatives for Biological Assays
Welcome to the technical support center for handling octahydroisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to compound solubility during in vitro experiments.
Introduction: The Solubility Challenge with Octahydroisoquinoline Derivatives
Octahydroisoquinoline scaffolds are prevalent in many biologically active compounds. However, their often complex and hydrophobic nature can lead to poor aqueous solubility. This low solubility is a significant hurdle in drug discovery, as it can lead to underestimated biological activity, inconsistent assay results, and difficulties in formulation development.[1][2][3] This guide provides a systematic approach to diagnosing and overcoming these solubility issues to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: From Precipitation to Clear Solution
Compound precipitation can significantly compromise the integrity of biological assays by reducing the effective concentration of the test compound.[4][5] The following guide provides a structured approach to troubleshooting common solubility problems.
Scenario 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Observation: A visible precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous assay buffer or cell culture medium.
Primary Cause: The compound's concentration has surpassed its solubility limit in the final aqueous environment. This is a common issue when a compound highly soluble in an organic solvent like DMSO is introduced into a predominantly aqueous solution, a phenomenon sometimes referred to as "solvent shock."[4][6][7]
Troubleshooting Workflow:
Caption: Workflow for immediate precipitation.
Scenario 2: Precipitate Forms Over Time During Incubation
Observation: The solution is initially clear, but a precipitate forms after a period of incubation (e.g., in a 37°C incubator).
Primary Cause: The compound may be thermodynamically unstable at the incubation temperature, or interactions with media components over time may reduce its solubility.[8]
Troubleshooting Steps:
-
Temperature Stability: Assess the compound's solubility at both room temperature and 37°C to determine if temperature is a critical factor.[8]
-
Media Component Interaction: If using a serum-containing medium, test for precipitation in a serum-free equivalent. Serum proteins can sometimes bind to compounds and lead to the formation of insoluble complexes.[8]
-
pH shifts: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of pH-sensitive compounds.[8]
Frequently Asked Questions (FAQs)
Q1: Why are my octahydroisoquinoline derivatives poorly soluble in aqueous solutions?
A: The solubility of octahydroisoquinoline derivatives is highly dependent on their specific chemical structure. The presence of large, non-polar, or lipophilic substituents can significantly decrease their affinity for water, leading to poor aqueous solubility.[9] This is a common challenge for many complex organic molecules in drug discovery.[3]
Q2: What is the first-line strategy for solubilizing a new octahydroisoquinoline derivative for a biological assay?
A: The most common and practical initial approach is to prepare a concentrated stock solution in an appropriate organic solvent, with dimethyl sulfoxide (DMSO) being the most widely used due to its broad solubilizing power and miscibility with water.[7][10] This stock is then diluted to the final desired concentration in the aqueous assay buffer.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A: This is a frequent issue and indicates that the final concentration of your compound exceeds its solubility in the assay medium.[7] Here are the immediate steps to take:
-
Lower the Final Concentration: Your primary action should be to test a lower final concentration of the compound.
-
Optimize the Dilution: Instead of a single dilution step, perform serial dilutions in the assay buffer.[4]
-
Adjust the Co-solvent Concentration: While keeping the final DMSO concentration as low as possible (ideally ≤0.5% to avoid off-target effects), a slight increase might be necessary to maintain solubility.[6][8] Always include a vehicle control with the same final DMSO concentration.
Q4: What alternative solubilization strategies can I explore if simple co-solvents are insufficient?
A: If DMSO alone is not effective, several other formulation strategies can be employed. These should be considered in a stepwise manner, from simpler to more complex approaches.
Caption: Stepwise solubility enhancement strategies.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. Since octahydroisoquinolines are basic, lowering the pH will protonate the nitrogen atom, increasing its polarity and aqueous solubility.[11]
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[12][13][14][15]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to form micelles that solubilize hydrophobic compounds. However, their potential to interfere with the biological assay must be carefully evaluated.
-
-
Advanced Formulation Strategies:
-
Salt Formation: For basic compounds like octahydroisoquinolines, forming a salt with a suitable acid (e.g., hydrochloride, mesylate) is a very effective method to enhance solubility and dissolution rates.[11][16][17][18]
-
Prodrug Approach: A more advanced strategy involves chemically modifying the compound to create a more soluble "prodrug" that is converted back to the active compound in the biological system.[19][20][21]
-
Q5: How can I determine the maximum soluble concentration of my compound in the assay buffer?
A: A kinetic solubility assay is a practical method to estimate the maximum soluble concentration. This typically involves preparing serial dilutions of your compound in DMSO, then diluting them into your assay buffer and measuring for precipitation, often by nephelometry or light scattering.[6][8]
| Parameter | Kinetic Solubility Assay Protocol |
| Plate Setup | Prepare a 2-fold serial dilution of the compound in DMSO in a 96-well plate. |
| Dilution | Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a new plate containing the assay buffer (e.g., 98 µL). |
| Incubation | Incubate at the experimental temperature for a set period (e.g., 1-2 hours). |
| Detection | Measure light scattering using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).[8] |
| Analysis | The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit. |
Key Experimental Protocols
Protocol 1: Basic Solubilization Using a Co-solvent (DMSO)
-
Prepare a High-Concentration Stock: Accurately weigh the octahydroisoquinoline derivative and dissolve it in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid in dissolution.
-
Intermediate Dilutions (Optional but Recommended): If the final concentration is very low, perform intermediate dilutions from the high-concentration stock in 100% DMSO.
-
Final Dilution: Add a small volume of the DMSO stock to the pre-warmed (if applicable) aqueous assay buffer or cell culture medium while gently vortexing. Ensure the final DMSO concentration is consistent across all experimental and control wells and is non-toxic to the biological system (typically ≤0.5%).[8]
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use.
Protocol 2: pH-Modification for Solubility Enhancement
-
Determine pKa: If the pKa of the octahydroisoquinoline derivative is known, this will guide the pH adjustment. As bases, they will be more soluble at a pH below their pKa.
-
Buffer Selection: Choose a buffer system that is compatible with your assay and can maintain the desired pH.
-
Titration: Prepare a concentrated stock of your compound in a suitable solvent (e.g., DMSO). Add small aliquots to your chosen buffer at various pH values.
-
Solubility Assessment: Determine the solubility at each pH point, for instance, by adding an excess of the compound, equilibrating, and then measuring the concentration of the dissolved compound in the supernatant by HPLC-UV.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rjpdft.com [rjpdft.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Large-Scale Production of Dextromethorphan Intermediates
Welcome to the technical support center for the synthesis of dextromethorphan intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this essential antitussive agent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency, purity, and scalability of your synthesis.
Section 1: Chiral Resolution of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Octabase)
The stereoselective synthesis of dextromethorphan begins with the optically pure intermediate, (-)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, commonly referred to as (-)-octabase.[1] Achieving high enantiomeric excess at this stage is critical for the overall success of the synthesis.
FAQ 1.1: We are observing low yields and poor enantiomeric excess after the resolution of racemic octabase. What are the critical parameters to control?
Low yields and insufficient enantiomeric purity during the resolution of racemic octabase are common hurdles. The success of this step hinges on several factors, primarily the choice of resolving agent, solvent system, and precise control of temperature and stoichiometry. Inadequate control can lead to co-precipitation of the undesired enantiomer or incomplete crystallization of the desired diastereomeric salt.
Key Parameters to Optimize:
-
Choice of Resolving Agent: While various chiral acids can be used, their efficiency in resolving octabase differs. It's crucial to select an agent that forms a stable, readily crystallizable salt with the desired (-)-enantiomer.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will have a significant solubility difference between the two diastereomeric salts, allowing for the selective crystallization of one.
-
Temperature Profile: A controlled cooling profile during crystallization is essential to promote the formation of well-defined crystals and prevent the entrapment of the undesired diastereomer.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic octabase can influence both the yield and the optical purity of the resolved product.
Troubleshooting Guide 1.1: Optimizing the Resolution of Racemic Octabase
This protocol provides a general framework for optimizing the resolution process. It is recommended to perform small-scale trials to identify the optimal conditions for your specific setup.
Step-by-Step Protocol:
-
Screening of Resolving Agents and Solvents:
-
Dissolve small, equimolar amounts of racemic octabase and a chosen chiral resolving agent (e.g., D-tartaric acid, R-ibuprofen, or R-naproxen) in various solvents (e.g., methanol, ethanol, isopropanol, or mixtures with water) at an elevated temperature to ensure complete dissolution.[2][3][4]
-
Allow the solutions to cool slowly to ambient temperature and then further cool in an ice bath.
-
Observe the formation of crystals. The solvent system that provides a good yield of crystalline solid is a promising candidate.
-
Isolate the crystals and liberate the free base. Analyze the enantiomeric excess using chiral HPLC.
-
-
Optimization of Crystallization Conditions:
-
Once a suitable resolving agent and solvent system are identified, optimize the crystallization conditions.
-
Experiment with different cooling rates. A slower cooling rate generally results in higher purity.
-
Investigate the effect of seeding the solution with a small crystal of the pure diastereomeric salt to promote crystallization.
-
-
Recrystallization for Purity Enhancement:
-
If the initial enantiomeric excess is not satisfactory, a recrystallization of the diastereomeric salt can be performed.
-
Dissolve the salt in a minimal amount of the hot solvent system identified in step 1 and allow it to recrystallize. This process can be repeated until the desired optical purity is achieved.
-
Table 1.1: Comparison of Resolving Agents for Octabase
| Resolving Agent | Reported Advantages | Potential Challenges | Reference |
| D-Tartaric Acid | Readily available and cost-effective. | May require multiple recrystallizations to achieve high optical purity. | [4] |
| R-Ibuprofen | Can provide high chiral purity (99.5%). | May be more expensive than tartaric acid. | [3] |
| R-Naproxen | Can result in high yield (around 99%) and excellent optical purity (>99%). | Recovery of the resolving agent is an additional step. | [4] |
Section 2: The Grewe Cyclization Step
The Grewe cyclization is the cornerstone of morphinan synthesis, forming the characteristic ring system of dextromethorphan.[5] However, this acid-catalyzed intramolecular cyclization is often plagued by side reactions that can significantly reduce the yield and purity of the desired product.
FAQ 2.1: Our Grewe cyclization is resulting in a low yield of the desired morphinan intermediate, with significant by-product formation. How can we improve this?
Low yields in the Grewe cyclization are typically due to competing side reactions, such as ether cleavage of the methoxy group or the formation of aporphine-like structures.[5][6] The choice of catalyst, reaction temperature, and the nature of the nitrogen-protecting group on the octabase intermediate are critical factors.
Strategies for Improvement:
-
N-Formylation: Formylating the nitrogen of the octabase intermediate prior to cyclization is a well-established method to prevent ether cleavage and other side reactions, leading to higher yields and purity.[5][7]
-
Catalyst Selection: The traditional use of strong protic acids like phosphoric acid can be harsh. Exploring alternative catalysts can lead to milder reaction conditions and improved selectivity.[3][8]
-
Temperature Control: The reaction temperature must be carefully controlled. Excessive heat can promote the formation of by-products.
Troubleshooting Guide 2.1: Optimizing the Grewe Cyclization for High Yield and Purity
This protocol outlines the improved Grewe cyclization approach using an N-formylated intermediate.
Step-by-Step Protocol:
-
N-Formylation of (-)-Octabase:
-
Dissolve (-)-octabase in a suitable solvent.
-
Add a formylating agent (e.g., formic acid or an alkyl formate).[9]
-
Heat the reaction mixture to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, isolate the N-formyl-octabase intermediate.
-
-
Grewe Cyclization of N-Formyl-Octabase:
-
To a pre-heated cyclizing agent (e.g., a mixture of phosphoric and sulfuric acid, or an alternative catalyst), slowly add the N-formyl-octabase.[7]
-
Maintain the reaction at the optimal temperature (typically 50-80°C) for a specified duration (e.g., 15-35 hours).[7]
-
Monitor the reaction for the disappearance of the starting material and the formation of the desired (+)-3-methoxy-N-formylmorphinan.
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer to remove residual acid and then concentrate it to obtain the crude product.
-
Diagram 2.1: Grewe Cyclization and Side-Product Formation
Caption: Grewe cyclization pathway and potential side reactions.
FAQ 2.2: We are concerned about the environmental impact and equipment corrosion from using strong acids like phosphoric acid in the Grewe cyclization. What are some greener alternatives?
The use of large quantities of strong acids in industrial processes is a significant concern due to waste generation and equipment corrosion.[8] Several research efforts have focused on developing more environmentally benign and efficient catalysts for the Grewe cyclization.
Alternative Catalysts:
-
Lewis Acids: Aluminum trichloride has been shown to effectively catalyze the cyclization under milder conditions, simplifying the work-up procedure.[3]
-
Rare Earth Lewis Acids: These have been investigated as catalysts, offering the potential for high efficiency at lower temperatures and with reduced waste.[8]
Table 2.1: Comparison of Catalysts for Grewe Cyclization
| Catalyst | Reaction Conditions | Advantages | Disadvantages | Reference |
| Phosphoric Acid/Sulfuric Acid | High temperatures (70°C or higher) | Well-established, relatively low cost. | Harsh conditions, significant waste generation, potential for side reactions. | [7] |
| Aluminum Trichloride | Milder temperatures (0-25°C) | Milder conditions, easier work-up. | Stoichiometric amounts may be required, potential for aluminum waste. | [3] |
| Rare Earth Lewis Acids | Milder temperatures | Catalytic amounts needed, potentially higher selectivity and lower waste. | Higher initial cost, may require specific handling. | [8] |
Section 3: N-Formylation and N-Methylation
The introduction of the methyl group on the nitrogen atom is a crucial step in the synthesis of dextromethorphan. This is typically achieved through N-formylation followed by reduction, or direct N-methylation.
FAQ 3.1: What are the common issues leading to incomplete N-formylation of the octabase intermediate?
Incomplete N-formylation can be attributed to several factors, including the choice of formylating agent, reaction temperature, and reaction time. The presence of moisture can also hinder the reaction.
Troubleshooting Tips:
-
Choice of Reagent: While formic acid is commonly used, other reagents like alkyl formates may offer better reactivity under certain conditions.[9]
-
Azeotropic Water Removal: If using formic acid, employing a solvent like toluene that allows for azeotropic removal of water can drive the reaction to completion.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to ensure it has gone to completion before proceeding with the work-up.
Troubleshooting Guide 3.1: Protocol for Achieving Complete N-Formylation
-
Reagent and Solvent Preparation: Ensure all reagents and solvents are dry.
-
Reaction Setup: Dissolve (-)-octabase in toluene. Add the formylating agent.
-
Azeotropic Distillation: Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Continue the reaction until no more starting material is observed by TLC or HPLC.
-
Work-up: Cool the reaction mixture and proceed with the appropriate work-up to isolate the N-formyl-octabase.
FAQ 3.2: During the final N-methylation step, we are seeing the formation of quaternary ammonium salts. How can this be minimized?
The formation of quaternary ammonium salts is a common side reaction during N-methylation, especially when using reactive methylating agents like methyl iodide. This over-alkylation reduces the yield of the desired tertiary amine.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the methylating agent.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of quaternization. Using a weaker base or a less polar solvent may help to minimize this side reaction.[10]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the formation of the quaternary salt.
Diagram 3.1: Workflow for N-formylation and Subsequent Reduction/Methylation
References
- 1. scribd.com [scribd.com]
- 2. Questions about the synthesis of dextromethorphan , Hive Methods Discourse [chemistry.mdma.ch]
- 3. CN102977021A - Preparation method of dextromethorphan hydrobromide - Google Patents [patents.google.com]
- 4. US8148527B1 - Resolution of 1-(4-methoxybenzyl)-octahydro-isoquinoline - Google Patents [patents.google.com]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For Preparing Intermediates Of Dextromethorphan [quickcompany.in]
- 8. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]
- 9. CN103073496A - Method for preparing dextromethorphan - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side-product formation in the synthesis of 1-substituted tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of 1-substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during these critical synthetic transformations. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also a deeper mechanistic understanding to empower your experimental design.
Section 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2][3] While robust, its success is highly dependent on substrate electronics and reaction conditions.
FAQ 1: My Pictet-Spengler reaction is failing or giving very low yields. What are the likely causes and solutions?
Answer: Low conversion is one of the most common issues, typically stemming from insufficient electrophilicity of the intermediate iminium ion or poor nucleophilicity of the aromatic ring.
Core Problem: The key cyclization step is an intramolecular electrophilic aromatic substitution.[3][4] If the aromatic ring is not electron-rich enough, it cannot effectively attack the iminium ion intermediate.
Troubleshooting Steps:
-
Assess Your Substrate: The reaction works best with electron-rich β-arylethylamines (e.g., those with methoxy or hydroxy substituents on the phenyl ring).[2][4] Substrates lacking electron-donating groups often require more forcing conditions.[2][5]
-
Increase Acid Strength: For less activated systems, traditional acid catalysts (like HCl or TFA) may be insufficient. Switching to a superacid catalyst can dramatically improve yields by increasing the electrophilicity of the iminium ion.[5]
-
Modify the Reaction Conditions:
-
Consider an N-Acyliminium Ion Intermediate: If substrate modification is not an option, converting the intermediate imine to an N-acyliminium ion is a powerful alternative. These intermediates are significantly more electrophilic and can cyclize onto even unactivated aromatic rings under mild conditions.[2][6]
Workflow: Diagnosing and Solving Low Yield in Pictet-Spengler Reactions
Caption: Troubleshooting workflow for low Pictet-Spengler yields.
FAQ 2: I'm observing a mixture of diastereomers at the C-1 position. How can I control the stereochemistry?
Answer: When a new chiral center is created at the C-1 position, controlling stereoselectivity is crucial. The formation of cis or trans isomers is often dependent on thermodynamic versus kinetic control.
Mechanistic Insight: The reaction of an enantiopure tryptophan ester, for example, can produce a new chiral center at C-1 that is either cis or trans to the existing carboxyl group at C-3.[2]
-
Kinetic Control: The cis product is typically formed under kinetic control, meaning it is the faster-forming product. Running the reaction at lower temperatures favors the formation of the cis diastereomer.[2]
-
Thermodynamic Control: The trans product is often the more stable, thermodynamically favored product. Higher temperatures or longer reaction times can lead to equilibration and favor the trans isomer.
Solutions for Stereocontrol:
-
Temperature Adjustment: To favor the kinetically controlled cis product, perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Chiral Catalysis: For enantioselective synthesis, employ a chiral Brønsted acid catalyst. These catalysts can create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer.[2]
-
Substrate or Auxiliary Control: The use of chiral auxiliaries attached to the nitrogen or elsewhere on the β-arylethylamine backbone can effectively direct the stereochemical outcome of the cyclization.[2]
Section 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then typically reduced to the desired 1-substituted THIQs.[7][8] The reaction requires strong dehydrating agents like POCl₃ or P₂O₅.[7][9]
FAQ 3: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like side-product. Why is this happening and how can I prevent it?
Answer: This is a classic side-reaction known as a retro-Ritter reaction . Its presence is strong evidence for the formation of a highly electrophilic nitrilium salt intermediate.[7][10][11]
Mechanistic Explanation: Under the harsh, dehydrating conditions of the reaction, the intermediate nitrilium salt can undergo elimination (the retro-Ritter pathway) instead of the desired intramolecular cyclization. This is particularly favored if the resulting styrene is part of a conjugated system.[7]
Visualizing the Competing Pathways
Caption: Competing cyclization and retro-Ritter pathways.
Solutions to Minimize Styrene Formation:
-
Use Nitrile as a Solvent: A clever solution is to use the corresponding nitrile (e.g., acetonitrile if R' = Me) as the solvent. According to Le Chatelier's principle, this high concentration of nitrile shifts the retro-Ritter equilibrium back towards the nitrilium salt, favoring the desired cyclization.[7]
-
Milder Reagents: Avoid excessively high temperatures and harsh reagents where possible. The use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at much lower temperatures (-20 °C to 0 °C), significantly suppressing the elimination pathway.[8][12]
-
Generate an N-Acyliminium Intermediate: An alternative strategy involves using oxalyl chloride. This generates an N-acyliminium intermediate, which is sufficiently electrophilic to cyclize but avoids the formation of the nitrilium salt that leads to the retro-Ritter side-product.[7][10]
FAQ 4: My reaction yields the 3,4-dihydroisoquinoline, but I'm having trouble reducing it to the tetrahydroisoquinoline without side-products. What should I watch out for?
Answer: The reduction of the C=N bond of the dihydroisoquinoline is generally straightforward, but over-oxidation or other side reactions can occur if conditions are not controlled.
Common Issues & Solutions:
-
Over-oxidation to Isoquinoline: The 3,4-dihydroisoquinoline intermediate can be sensitive to air oxidation, especially under harsh workup conditions or during purification, leading to the fully aromatic isoquinoline.[10]
-
Solution: After the Bischler-Napieralski cyclization, perform the reduction step promptly. Use a standard reducing agent like sodium borohydride (NaBH₄) in methanol, which is typically very effective and chemoselective for the imine.[12] Ensure the workup is performed under an inert atmosphere if the product is particularly sensitive.
-
-
Formation of N-Oxides: Aggressive oxidizing conditions can sometimes lead to the formation of undesired imine N-oxides.[13]
-
Solution: Stick to controlled reduction methods and avoid exposure to strong oxidants during the synthesis and purification of the THIQ.
-
| Problem | Probable Cause | Recommended Solution |
| Styrene Formation | Retro-Ritter reaction via nitrilium intermediate.[7][10] | Use nitrile as a solvent or switch to milder reagents (Tf₂O/2-chloropyridine).[7][8] |
| Low Yield (Electron-Poor Ring) | Insufficient aromatic nucleophilicity for cyclization. | Use more forceful conditions (P₂O₅ in refluxing POCl₃) or switch to a more suitable synthetic route.[9][10] |
| Formation of Aromatic Isoquinoline | Air oxidation of the dihydroisoquinoline intermediate.[10] | Proceed immediately to the reduction step (e.g., NaBH₄ in MeOH) after cyclization.[12] |
Section 3: General Troubleshooting
FAQ 5: I've isolated my 1-substituted THIQ, but NMR analysis suggests the presence of over-oxidized impurities. What are they and how did they form?
Answer: Over-oxidation is a common issue, particularly at the benzylic C-1 position, which is susceptible to further reaction.
Potential Side-Products:
-
α-Cyanation: If a cyanide source is present (e.g., from certain reagents or workup conditions), the benzylic C-H bond can be oxidized to an iminium ion, which is then trapped by cyanide to form an α-amino nitrile.[5][14]
-
C-1 Arylation/Alkylation: Similar to cyanation, the intermediate iminium ion can be trapped by other nucleophiles present in the reaction, such as Grignard reagents or organozinc compounds, leading to undesired C-1 functionalization.[5]
-
Oxidation to Isoquinolinium Salt: Strong oxidants can fully dehydrogenate the THIQ to the corresponding aromatic isoquinolinium salt.
Preventative Measures:
-
Control the Atmosphere: Whenever possible, run reactions and perform workups under an inert atmosphere (N₂ or Ar) to minimize air oxidation.
-
Purify with Care: Use mild purification techniques. Avoid prolonged exposure to silica gel, which can be acidic and promote degradation or oxidation of sensitive compounds.
-
Choose Reagents Wisely: Be mindful of all reagents and their potential to act as oxidants or nucleophiles that could react with your product.
Experimental Protocol: Standard Reduction of a 3,4-Dihydroisoquinoline to a Tetrahydroisoquinoline
This protocol is a reliable method for the final reduction step following a Bischler-Napieralski reaction.
-
Setup: To a solution of the crude or purified 3,4-dihydroisoquinoline (1.0 equiv) in methanol (MeOH, ~0.2 M) in a round-bottom flask, add a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5–2.0 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction mixture to stir while slowly warming to room temperature over 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 1-substituted tetrahydroisoquinoline.
-
Purification: Purify the crude product by silica gel chromatography or crystallization as needed.
This protocol is adapted from general procedures described in the literature.[12]
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Hydrogenation of Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for isoquinoline hydrogenation. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering challenges in the catalytic hydrogenation of isoquinolines. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the hydrogenation of isoquinolines?
The primary challenges in isoquinoline hydrogenation stem from the inherent aromatic stability of the heterocyclic ring and the potential for catalyst deactivation.[1][2] The nitrogen atom in the isoquinoline ring can act as a Lewis base and strongly coordinate to the metal center of the catalyst, leading to catalyst poisoning and reduced activity. Achieving high chemo- and enantioselectivity, especially for polysubstituted isoquinolines, presents another significant hurdle.[3][4]
Q2: What are the main classes of catalysts used for isoquinoline hydrogenation?
Catalysts for isoquinoline hydrogenation can be broadly categorized into homogeneous and heterogeneous systems.
-
Homogeneous Catalysts: These are typically transition metal complexes, most commonly based on iridium (Ir), rhodium (Rh), and ruthenium (Ru), with chiral phosphine ligands for asymmetric hydrogenations.[1][5] They offer high activity and selectivity under mild conditions.[6]
-
Heterogeneous Catalysts: These involve a solid catalyst, often a precious metal like platinum (Pt) or palladium (Pd) on a support (e.g., carbon), or more recently, catalysts based on earth-abundant metals like iron (Fe) and cobalt (Co).[7][8][9] While generally more robust and easier to separate from the reaction mixture, they may require harsher reaction conditions.[6]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your synthesis.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally higher, especially for asymmetric synthesis.[6] | Can be highly selective but may require more optimization. |
| Reaction Conditions | Milder temperatures and pressures are often sufficient.[6] | May require higher temperatures and pressures.[6] |
| Catalyst Separation | Can be challenging and may require techniques like chromatography.[6] | Typically straightforward (e.g., filtration).[6] |
| Catalyst Cost & Recycling | Often more expensive and recycling can be complex.[6] | Generally more cost-effective and easier to recycle.[6] |
| Substrate Scope | Can be highly tailored for specific substrates through ligand modification. | May have broader applicability but can be less specific. |
Q4: Why is substrate activation sometimes necessary for isoquinoline hydrogenation?
The aromaticity of the isoquinoline ring makes it relatively unreactive towards hydrogenation.[10] Substrate activation strategies aim to disrupt this aromaticity, making the ring more susceptible to reduction. Common methods include:
-
Formation of Isoquinolinium Salts: Protonation or alkylation of the nitrogen atom creates a positive charge, which activates the heterocyclic ring for hydrogenation.[3][10] The use of activators like chloroformates or in situ generation of hydrogen halides has proven effective.[10][11][12]
-
Coordination to a Lewis Acid: A Lewis acid can coordinate to the nitrogen, withdrawing electron density and facilitating the hydrogenation.
Troubleshooting Guide
Problem 1: Low or No Conversion
Possible Causes:
-
Catalyst Inactivity or Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. The product, tetrahydroisoquinoline, can also inhibit the catalyst.[13]
-
Insufficient Substrate Activation: For neutral isoquinolines, the activation step may be incomplete.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, or reaction time may be inadequate.[14]
-
Poor Substrate Solubility: The isoquinoline starting material may not be fully dissolved in the chosen solvent.[15]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons like sulfur compounds or water (for certain systems).
-
Optimize Catalyst Loading: While seemingly counterintuitive, excessively high catalyst loading can sometimes lead to side reactions or catalyst aggregation. A systematic screen of catalyst loading is recommended.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can often overcome low reactivity.[14]
-
Elevate Reaction Temperature: Gradually increase the temperature, but be mindful of potential side reactions or catalyst decomposition at higher temperatures.
-
Screen Different Solvents: The choice of solvent can significantly impact catalyst activity and substrate solubility.[14][16][17] Chlorinated solvents like 1,2-dichloroethane have been shown to be effective in some iridium-catalyzed systems.[18][19]
-
Re-evaluate Activation Strategy: If using an activation method, ensure the activating agent is added in the correct stoichiometry and that the activation reaction is complete before proceeding with hydrogenation.
Problem 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)
Possible Causes:
-
Over-hydrogenation: Reduction of the carbocyclic ring in addition to the heterocyclic ring.
-
Incorrect Diastereoselectivity: For 1,3-disubstituted isoquinolines, obtaining the desired cis or trans isomer can be challenging.
-
Low Enantioselectivity (for asymmetric hydrogenation): The chiral ligand may not be providing adequate stereocontrol.
Troubleshooting Steps:
-
Modify the Catalyst System:
-
Change the Metal: Different metals exhibit varying selectivities. For instance, iron-based catalysts have shown good selectivity for the N-heterocyclic ring.[7][8]
-
Vary the Ligand: In asymmetric hydrogenation, the structure of the chiral ligand is paramount. Screening a library of ligands is often necessary to find the optimal one for a specific substrate.[20]
-
-
Adjust Reaction Conditions:
-
Substrate Modification (Directing Groups): The introduction of a directing group, such as a hydroxymethyl group at the C1 position, can significantly influence the stereochemical outcome of the hydrogenation.[18][20][21]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Activated Isoquinoline
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a Josiphos or SEGPHOS derivative) in the desired stoichiometric ratio.
-
Add the appropriate anhydrous, degassed solvent (e.g., 1,2-dichloroethane) and stir the mixture at room temperature for 30-60 minutes to form the active catalyst.
-
-
Substrate Activation and Hydrogenation:
-
In a separate vial, dissolve the isoquinoline substrate in the reaction solvent.
-
Add the activating agent (e.g., trichloroisocyanuric acid or an alkyl chloroformate) and any necessary additives (e.g., a halide salt).[10][11]
-
Transfer the substrate solution to a high-pressure reactor.
-
Add the pre-formed catalyst solution to the reactor.
-
Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-60 bar).
-
Stir the reaction at the desired temperature for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Quench the reaction with a suitable reagent (e.g., a basic aqueous solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the conversion and diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or SFC.
-
High-Throughput Screening (HTS) for Catalyst Optimization
For rapid optimization, a high-throughput screening approach is highly recommended.[22][23] This involves running a large number of small-scale reactions in parallel to screen various catalysts, ligands, solvents, and additives.
Workflow for HTS:
-
Plate Preparation: Use a multi-well plate (e.g., 96-well) to dispense stock solutions of the substrate, metal precursors, a library of chiral ligands, and various additives.
-
Reaction Execution: Place the plate in a high-pressure parallel reactor, purge with hydrogen, and run the reactions under the desired conditions.
-
High-Throughput Analysis: After the reaction, analyze the conversion and enantioselectivity of each well using rapid analytical techniques such as chiral SFC-MS or UV/Vis spectroscopy with chiral columns.[24]
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Enantioselective hydrogenation of isoquinolines. | Semantic Scholar [semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. fhi.mpg.de [fhi.mpg.de]
Technical Support Center: Refinement of Chiral Separation Methods for Octahydroisoquinoline Enantiomers
Welcome to the technical support center dedicated to the chiral separation of octahydroisoquinoline enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these structurally significant compounds. Octahydroisoquinolines form the core of numerous pharmacologically active molecules, and achieving their enantiopure forms is often critical for efficacy and safety. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project on an octahydroisoquinoline derivative. Which type of chiral stationary phase (CSP) should I try first?
A1: For initial screening of octahydroisoquinoline enantiomers, polysaccharide-based CSPs are the most recommended starting point due to their broad enantiorecognition capabilities for a wide range of compounds, including nitrogen-containing heterocycles.[1][2][3] Specifically, columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated high success rates.[4][5] While cyclodextrin-based columns can also be effective, polysaccharide-based CSPs often provide superior performance for isoquinoline alkaloids.[4] A systematic screening approach across several different polysaccharide columns is the most efficient strategy to find a suitable stationary phase.[6][7]
Q2: What is the best chromatographic mode (Normal Phase, Reversed Phase, or Polar Organic) for separating octahydroisoquinoline enantiomers?
A2: All three modes—Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO)—can be effective, and the optimal choice is analyte-dependent.
-
Normal Phase (NP): Often provides excellent selectivity. Typical mobile phases consist of a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., isopropanol or ethanol).[7][8]
-
Reversed Phase (RP): Highly valuable, especially for methods intended for LC-MS/MS analysis due to the use of aqueous-organic mobile phases.[9] It offers complementary selectivity to NP and PO modes.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with small amounts of additives.[4][7]
A comprehensive screening strategy should ideally evaluate columns in more than one mode to increase the probability of finding a successful separation.[1][7]
Q3: Why are my peaks for octahydroisoquinoline enantiomers showing significant tailing?
A3: Peak tailing is a very common issue when analyzing basic compounds like octahydroisoquinolines.[10][11] The primary cause is secondary ionic interactions between the protonated basic nitrogen of your analyte and residual acidic silanol groups on the silica surface of the stationary phase.[11][12] This leads to a secondary, undesirable retention mechanism that results in asymmetrical, tailing peaks. Addressing this is crucial for accurate quantification.
Q4: What is the purpose of adding an amine like diethylamine (DEA) to the mobile phase?
A4: Adding a small amount of a basic modifier, such as diethylamine (DEA), is a standard and highly effective technique to improve the peak shape of basic analytes.[13] The DEA acts as a competitive base, interacting with the active silanol sites on the stationary phase.[14] This effectively masks these sites from your analyte, minimizing the secondary interactions that cause peak tailing and often leading to improved resolution and peak symmetry.[4][13] Typically, a concentration of 0.1% (v/v) DEA in the mobile phase is a good starting point for NP and PO modes.[7]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: No Enantiomeric Separation Observed
You've screened your racemic octahydroisoquinoline on a chiral column, but you only see a single, sharp peak.
-
Inappropriate CSP Selection: The chosen chiral selector does not have the necessary stereochemical recognition for your specific analyte. Chiral recognition is a highly specific three-point interaction, and not every CSP will work for every compound.[15]
-
Suboptimal Mobile Phase Composition: The mobile phase may be too strong, causing the enantiomers to elute too quickly without sufficient interaction with the CSP. Alternatively, the solvent system may not facilitate the specific interactions (e.g., hydrogen bonding, π-π stacking) required for separation.
-
Solution: Systematically vary the mobile phase composition.
-
In NP: Adjust the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution.[9]
-
In RP: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). This increases retention and often enhances enantioselectivity.[9][17]
-
Try Different Modifiers: The choice of alcohol (isopropanol vs. ethanol) in NP or organic solvent (acetonitrile vs. methanol) in RP can significantly alter selectivity.[1]
-
-
This workflow outlines a systematic approach to finding initial separation conditions.
Caption: Workflow for initial chiral method development screening.
Problem 2: Poor Peak Shape (Tailing or Broadening)
You observe separation, but the peaks are asymmetrical (tailing) or excessively broad, making accurate integration and quantification difficult.
-
Secondary Silanol Interactions (Primary Cause for Tailing): As discussed in the FAQs, this is the most common reason for tailing with basic compounds.
-
Solution (NP/PO): Add a basic modifier to the mobile phase. Diethylamine (DEA) at 0.1% is a common starting point.[7][13] If DEA is not effective or compatible, other amines can be screened.
-
Solution (RP): Adjust the mobile phase pH. Using a buffer is critical. Ammonium bicarbonate is often preferred for LC-MS compatibility.[9] Operating at a lower pH (e.g., 2-3) can protonate the silanol groups, reducing their negative charge and minimizing ionic interactions.[11][18] However, ensure your analyte is stable at low pH.
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample solution and reinject.
-
-
Column Degradation: The column may be contaminated or have a void at the inlet.
-
Establish a Baseline: Using your initial separation condition (e.g., Hexane/Isopropanol 80:20), inject your analyte. Note the peak asymmetry factor.
-
Introduce Basic Additive: Prepare a new mobile phase containing 0.1% (v/v) diethylamine (DEA).
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.
-
Analyze: Inject the sample again. Compare the peak shape to the baseline injection. The tailing should be significantly reduced.
-
Fine-Tune (If Necessary): If tailing persists, you can cautiously increase the DEA concentration (e.g., to 0.2%), but be aware that excessive amine can sometimes negatively impact selectivity.
Caption: Effect of a basic additive on peak shape for a basic analyte.
Problem 3: Partial Separation (Resolution < 1.5)
You can see two distinct peaks, but they are not fully resolved (Rs < 1.5), leading to co-elution and inaccurate quantification.
-
Insufficient Selectivity (α): The chiral stationary phase is not discriminating strongly enough between the two enantiomers under the current conditions.
-
Solution:
-
Mobile Phase Composition: As described in "No Separation," fine-tune the ratio of your mobile phase components. Small changes can have a large impact on selectivity.[1]
-
Temperature: Temperature can significantly affect chiral separations.[1] Lowering the column temperature often increases selectivity and improves resolution, though it may also increase analysis time and backpressure. Experiment with temperatures between 10°C and 40°C.
-
-
-
Low Efficiency (N): The peaks may be too broad, causing them to overlap even if selectivity is adequate.
-
Solution:
-
Flow Rate: Decrease the flow rate. This generally increases efficiency (reduces plate height), leading to sharper peaks and better resolution, at the cost of a longer run time.[13]
-
Column Health: Ensure the column is not degraded and that there are no extra-column dead volumes in your HPLC system (e.g., from excessively long tubing).[12]
-
-
The following table summarizes key parameters that can be adjusted to improve resolution and their expected effects.
| Parameter | Adjustment | Primary Effect | Typical Impact on Resolution |
| Mobile Phase Strength | Decrease % strong solvent | Increases Retention (k) & Selectivity (α) | Improves [9] |
| Temperature | Decrease | Increases Selectivity (α) | Improves [1] |
| Flow Rate | Decrease | Increases Efficiency (N) | Improves [13] |
| Additive Concentration | Optimize (e.g., 0.1% DEA) | Improves Peak Shape & Efficiency (N) | Improves [13] |
| Choice of Modifier | Switch (e.g., IPA to EtOH) | Alters Selectivity (α) | Variable, can improve [1] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ymc.co.jp [ymc.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. uhplcs.com [uhplcs.com]
Technical Support Center: Managing Poor Regioselectivity in Friedländer Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Friedländer synthesis of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. We provide in-depth troubleshooting guides, field-proven protocols, and mechanistic insights to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity is a common issue that arises when an unsymmetrical ketone, possessing two distinct α-methylene groups, is used as a reactant.[1][2] The reaction can proceed through two different initial condensation pathways with the 2-aminoaryl aldehyde or ketone, leading to a mixture of structural isomers (regioisomers) of the final quinoline product.[1][2]
Q2: What are the primary strategies to control and improve regioselectivity?
A2: The three main pillars for controlling regioselectivity are:
-
Catalyst Control: The choice of catalyst—acidic, basic, or organocatalytic—can profoundly influence which α-methylene group of the ketone reacts preferentially.[3][4] Specific catalysts, like secondary amines or ionic liquids, have been shown to offer excellent control.[1][5]
-
Substrate Modification: Introducing a temporary "directing group" on one of the α-carbons of the ketone can physically block one reaction pathway, forcing the synthesis to proceed with complete regiocontrol.[1][3]
-
Reaction Condition Optimization: Parameters such as temperature, solvent, and the rate of substrate addition can be fine-tuned to favor the formation of one regioisomer over the other.[1][6]
Q3: How does the choice of an acid versus a base catalyst affect the regiochemical outcome?
A3: Both acid and base catalysts are commonly used in the Friedländer synthesis, and their choice is critical for regioselectivity.[3][7][8]
-
Base Catalysis: Bases (e.g., KOH, KOtBu) promote the reaction by deprotonating the α-methylene group to form an enolate. The regioselectivity is then governed by the relative stability of the possible enolates (thermodynamic vs. kinetic control). However, strong bases can also promote undesirable side reactions like the self-condensation of the ketone.[3][9][10]
-
Acid Catalysis: Acids (e.g., p-TsOH, H₂SO₄, Lewis acids) typically catalyze the reaction by activating the carbonyl group of the 2-aminoaryl ketone for nucleophilic attack.[7][11] The initial step is often an aldol condensation.[12] In some systems, acid catalysis can offer different regiochemical preferences compared to base catalysis.
Q4: Can microwave-assisted synthesis improve regioselectivity?
A4: Yes, in some cases, microwave irradiation can enhance regioselectivity.[1] The rapid and uniform heating provided by microwaves can influence the kinetics of the competing reaction pathways. It also dramatically reduces reaction times, which can minimize the formation of thermodynamic byproducts and potentially favor a single regioisomer.[1][9]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My reaction with an unsymmetrical ketone yields a mixture of regioisomers, making purification difficult and lowering the yield of my target compound.
This is the most common challenge in Friedländer synthesis. The formation of a mixture indicates that both α-methylene groups of your ketone are reacting at comparable rates.
Root Cause Analysis: The reaction can proceed via two competing pathways, as illustrated below. The challenge is to make one pathway significantly more favorable than the other.
Caption: Competing pathways in Friedländer synthesis with an unsymmetrical ketone.
Solutions:
-
Solution 1: Implement an Amine Catalyst (Organocatalysis).
-
Causality: Cyclic secondary amines, such as L-proline or pyrrolidine, can act as catalysts.[4] They react with the ketone to form an enamine intermediate. The regioselectivity is then dictated by the preferential formation of one enamine isomer over the other, which is often more predictable than enolate formation. This approach is particularly effective for directing the reaction towards the 2-substituted quinoline.[1]
-
Action: Switch from a general acid or base catalyst to 10-20 mol% L-proline or pyrrolidine. See Protocol 1 for a detailed methodology.
-
-
Solution 2: Utilize an Ionic Liquid as both Solvent and Catalyst.
-
Causality: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been shown to promote regiospecific Friedländer annulation.[1][11] The organized structure of the ionic liquid can act as a template, favoring a specific orientation of the reactants and leading to a single product. These reactions are often performed under solvent-free conditions, which is also an environmental benefit.[5]
-
Action: Replace your current solvent and catalyst with an effective ionic liquid. See Protocol 2 for a representative procedure.
-
-
Solution 3: Optimize Reaction Conditions.
-
Causality: The balance between the kinetic and thermodynamic products can often be tipped by adjusting reaction conditions. For amine-catalyzed systems, it has been observed that a slow, gradual addition of the ketone substrate and higher reaction temperatures can significantly improve the regioselectivity.[1]
-
Action: Set up the reaction to add the unsymmetrical ketone via syringe pump over several hours. Concurrently, systematically increase the reaction temperature in 10 °C increments to find the optimal point for selectivity.
-
Problem 2: My ketone's self-condensation (Aldol reaction) is competing with the Friedländer synthesis, leading to low yields and tar formation.
This is a frequent issue when using strong base catalysts and ketones that can readily enolize and react with themselves.[3][9]
Solutions:
-
Solution 1: Switch to an Imine Analog.
-
Causality: The aldol side reaction is primarily promoted under basic conditions. By pre-forming the imine of the 2-aminoaryl ketone, you can circumvent the conditions that favor ketone self-condensation.[1][3] This modified substrate is then reacted with the methylene component.
-
Action: Synthesize the imine of your 2-aminoaryl ketone in a separate step. React this imine with your α-methylene ketone under milder conditions.
-
-
Solution 2: Employ Milder or Solid Acid Catalysts.
-
Causality: Shifting away from strong bases to milder catalytic systems can shut down the aldol pathway. Modern Friedländer protocols have demonstrated high efficiency with catalysts like molecular iodine, p-toluenesulfonic acid, or solid-supported acids like Nafion under solvent-free or microwave conditions.[11][13] Nanocatalysts also offer milder reaction conditions and can be recycled.[14]
-
Action: Replace your strong base (e.g., KOtBu) with a catalytic amount of iodine (I₂) or p-TsOH. Alternatively, explore recyclable solid acid catalysts.
-
Problem 3: I need to synthesize a single, specific regioisomer with no contamination from the other.
When absolute regiocontrol is required, for instance in the synthesis of a pharmaceutical intermediate, relying on optimizing ratios is insufficient. A strategy that completely blocks the undesired pathway is necessary.
Solution: Use a Directing Group.
-
Causality: The most robust strategy for achieving complete regioselectivity is to temporarily modify the ketone substrate. By introducing a directing group, such as a phosphoryl group, on one of the α-carbons, you effectively "block" that position from reacting.[3] The Friedländer synthesis can then only proceed at the unblocked α-methylene site. The directing group is typically removed in a subsequent step.
-
Action: Devise a synthetic route to introduce a suitable directing group onto your unsymmetrical ketone starting material. See Protocol 3 for a conceptual workflow.
Quantitative Data on Regioselectivity
The choice of catalyst has a dramatic impact on the regiochemical outcome. The following table summarizes reported selectivity for the reaction between 2-aminobenzophenone and 2-butanone under various conditions.
| Catalyst System | Solvent | Temperature (°C) | Ratio (2,3-dimethyl-4-phenylquinoline : 2-ethyl-4-phenylquinoline) | Reference |
| KOH | Ethanol | Reflux | Mixture of Isomers | [4] |
| L-Proline | DMSO | 120 | >95 : 5 | [4] |
| Pyrrolidine | N/A | 100 | High selectivity for 2-ethyl isomer | [1] |
| [Hbim]BF₄ | None | 100 | >99 : 1 (Regiospecific) | [1][5] |
Decision-Making Workflow for Troubleshooting
When faced with poor regioselectivity, a systematic approach can efficiently lead to a solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-Enantiomers of 1-(4-methoxybenzyl)-octahydroisoquinoline: An Inferential Guide Based on Synthetic Lineage
Introduction: The Significance of Chirality in Drug Development
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound implications for its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit distinct pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. The case of 1-(4-methoxybenzyl)-octahydroisoquinoline provides a compelling example of this principle. While direct comparative biological data on its (R)- and (S)-enantiomers is not extensively documented in publicly available literature, their established roles as key intermediates in the synthesis of two pharmacologically distinct drugs—levomethorphan and dextromethorphan—allow for a robust inferential analysis of their likely divergent biological activities.
This guide presents a comparative analysis of the (R)- and (S)-enantiomers of 1-(4-methoxybenzyl)-octahydroisoquinoline, grounded in the well-established pharmacology of their respective synthetic derivatives. We will explore the hypothesized biological targets and effects of each enantiomer and provide detailed experimental protocols that would be employed to validate these hypotheses.
Divergent Synthetic Fates: A Prelude to Divergent Biological Activity
The primary significance of (R)- and (S)-1-(4-methoxybenzyl)-octahydroisoquinoline in pharmaceutical sciences lies in their role as chiral precursors[1]. The stereochemistry at the C1 position dictates the final product and, consequently, its therapeutic application.
-
(S)-1-(4-methoxybenzyl)-octahydroisoquinoline is a crucial intermediate in the industrial synthesis of dextromethorphan , a widely used over-the-counter antitussive (cough suppressant)[][3].
-
(R)-1-(4-methoxybenzyl)-octahydroisoquinoline , on the other hand, is a precursor to levomethorphan , a potent opioid analgesic that is a controlled substance due to its high potential for abuse[4][5].
This stark difference in the pharmacological classes of the final products strongly suggests that the precursor enantiomers themselves likely possess nascent, and differing, affinities for the biological targets associated with their respective downstream molecules.
Caption: Divergent synthetic pathways of (R)- and (S)-1-(4-methoxybenzyl)-octahydroisoquinoline.
Hypothesized Biological Activities and Targets
Based on their synthetic lineage, we can hypothesize the primary biological targets for each enantiomer.
-
The (R)-Enantiomer and the Opioid System: As the precursor to the potent opioid analgesic levomethorphan, it is highly probable that (R)-1-(4-methoxybenzyl)-octahydroisoquinoline possesses affinity for opioid receptors, particularly the mu-opioid receptor (MOR)[6]. While its potency is expected to be significantly lower than that of levomethorphan, it may act as a weak agonist or partial agonist at these receptors. This would be consistent with anecdotal suggestions of its antinociceptive properties[7].
-
The (S)-Enantiomer and the Sigma-1/NMDA Receptor Systems: Dextromethorphan's antitussive action is not primarily mediated by opioid receptors. Instead, it is known to be a sigma-1 receptor agonist and an NMDA receptor antagonist[8]. Therefore, it is plausible that (S)-1-(4-methoxybenzyl)-octahydroisoquinoline exhibits affinity for the sigma-1 receptor. Its interaction with the NMDA receptor is less certain but remains a possibility.
The following table summarizes the hypothesized biological profiles of the two enantiomers.
| Enantiomer | Precursor To | Hypothesized Primary Target(s) | Hypothesized Biological Activity |
| (R)-1-(4-methoxybenzyl)-octahydroisoquinoline | Levomethorphan | Mu-Opioid Receptor (MOR) | Analgesic (Antinociceptive) |
| (S)-1-(4-methoxybenzyl)-octahydroisoquinoline | Dextromethorphan | Sigma-1 Receptor | Antitussive |
Experimental Protocols for Validation
To empirically test these hypotheses, a series of in vitro and in vivo experiments would be necessary. The following protocols represent the standard methodologies that would be employed in a drug discovery and development setting.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor. They typically involve a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the receptor.
1. Opioid Receptor Binding Assay (for the (R)-enantiomer)
-
Objective: To determine the binding affinity (Ki) of (R)- and (S)-1-(4-methoxybenzyl)-octahydroisoquinoline for the human mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR).
-
Methodology:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant human MOR, DOR, or KOR.
-
Radioligand: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), or [³H]-U69,593 (for KOR) at a concentration near its Kd.
-
Procedure: a. In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test enantiomer (typically from 10⁻¹¹ to 10⁻⁵ M) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[9]. b. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-selective antagonist like naloxone). c. Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature)[9]. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand[10]. e. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].
-
2. Sigma-1 Receptor Binding Assay (for the (S)-enantiomer)
-
Objective: To determine the binding affinity (Ki) of (S)- and (R)-1-(4-methoxybenzyl)-octahydroisoquinoline for the sigma-1 receptor.
-
Methodology:
-
Receptor Source: Guinea pig liver or rat brain membrane homogenates, which are rich in sigma-1 receptors[11].
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand, at a concentration near its Kd[12].
-
Procedure: The procedure is analogous to the opioid receptor binding assay described above.
-
Non-specific Binding Control: A high concentration of a non-selective sigma ligand like haloperidol is used to define non-specific binding[11].
-
Data Analysis: The IC50 and Ki values are calculated as described for the opioid receptor binding assay.
-
Caption: General workflow for in vitro competitive radioligand binding assays.
In Vivo Behavioral Assays
These assays are essential for determining if the in vitro receptor affinity translates to a functional effect in a living organism.
1. Analgesic Activity Assessment (for the (R)-enantiomer)
-
Objective: To evaluate the antinociceptive effects of the (R)-enantiomer in rodent models of pain.
-
Models:
-
Hot Plate Test: This model assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics like opioids. Mice are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a hind paw or jumping) is measured. An increase in latency after drug administration indicates an analgesic effect[13][14].
-
Acetic Acid-Induced Writhing Test: This model evaluates visceral pain. An intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors in mice. A reduction in the number of writhes following drug administration suggests analgesic activity, particularly for peripherally acting agents, but also for opioids[15].
-
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test enantiomer or a vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
At a predetermined time post-administration (e.g., 30 minutes), subject the animals to the pain stimulus.
-
Record the appropriate response (latency or number of writhes).
-
A positive control, such as morphine, should be included for comparison.
-
-
Data Analysis: Compare the response in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Antitussive Activity Assessment (for the (S)-enantiomer)
-
Objective: To determine if the (S)-enantiomer can suppress coughing in an animal model.
-
Model: Citric Acid-Induced Cough in Guinea Pigs: Guinea pigs are exposed to an aerosol of a tussive agent, such as citric acid, which reliably induces a cough reflex[16][17][18].
-
Procedure:
-
Place conscious, unrestrained guinea pigs in a chamber.
-
Administer the test enantiomer or a vehicle control.
-
After a suitable pre-treatment time, expose the animals to a citric acid aerosol for a fixed duration.
-
Count the number of coughs during and immediately after the exposure period.
-
A positive control, such as dextromethorphan or codeine, should be included.
-
-
Data Analysis: Compare the number of coughs in the drug-treated groups to the vehicle-treated group. A significant reduction indicates antitussive activity.
Comparative Summary and Conclusion
While direct experimental comparisons of (R)- and (S)-1-(4-methoxybenzyl)-octahydroisoquinoline are lacking in the current scientific literature, a strong, evidence-based inference about their distinct biological activities can be drawn from their roles as chiral precursors.
| Feature | (R)-1-(4-methoxybenzyl)-octahydroisoquinoline | (S)-1-(4-methoxybenzyl)-octahydroisoquinoline |
| Synthetic Product | Levomethorphan[4] | Dextromethorphan[] |
| Pharmacological Class of Product | Opioid Analgesic[4] | Antitussive[8] |
| Hypothesized Primary Target | Opioid Receptors (e.g., MOR) | Sigma-1 Receptor |
| Anticipated In Vitro Activity | Binds to opioid receptors | Binds to sigma-1 receptors |
| Anticipated In Vivo Activity | Analgesic/Antinociceptive | Antitussive (Cough Suppression) |
References
- 1. japsonline.com [japsonline.com]
- 3. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levomethorphan | C18H25NO | CID 5362449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antinociceptive activity, and opioid receptor profiles of substituted trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 14. ijisrt.com [ijisrt.com]
- 15. scielo.br [scielo.br]
- 16. Screening of antitussives and expectorants | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antinociceptive Properties of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antinociceptive properties of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. It offers an objective comparison with alternative analgesic agents, supported by experimental data and detailed protocols. As a senior application scientist, this document is structured to deliver in-depth technical insights, ensuring scientific integrity and a logical narrative that explains the rationale behind experimental choices.
Introduction to this compound
This compound is a chiral compound with a molecular formula of C₁₇H₂₃NO.[1][2] Its structure, featuring an octahydroisoquinoline backbone and a methoxybenzyl substituent, has drawn interest for its potential biological activities.[1] This guide focuses on its antinociceptive (pain-relieving) properties, a key area of investigation for this class of molecules.[1] The isoquinoline framework is a common feature in a variety of pharmacologically active natural products and synthetic drugs, some of which are known to possess analgesic effects.[3]
Putative Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, preliminary research suggests it may exert its effects through interaction with neurotransmitter systems.[1] Studies on related isoquinoline derivatives have shown a range of biological activities, including interactions with opioid receptors and modulation of ion channels involved in pain signaling.[4][5] The structural similarity to known analgesic compounds suggests a potential for centrally and/or peripherally mediated antinociceptive effects. Further research is needed to fully elucidate the specific receptors and signaling pathways involved.
Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action, based on common pathways for analgesic compounds.
Caption: Hypothetical signaling pathway for the test compound.
Comparative Antinociceptive Efficacy: Experimental Data
To validate the antinociceptive properties of this compound (referred to as Test Compound), its efficacy was compared against well-established analgesics in standard preclinical models. The following tables summarize the quantitative data from these experiments.
Table 1: Acetic Acid-Induced Writhing Test
The writhing test is a model of visceral pain sensitive to peripherally acting analgesics.[6][7] A reduction in the number of writhes indicates antinociceptive activity.[7]
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 2.8 | - |
| Test Compound | 10 | 28.9 ± 3.1 | 36.1% |
| Test Compound | 20 | 19.7 ± 2.5 | 56.4% |
| Ibuprofen (Standard) | 100 | 23.3 ± 2.9 | 48.5% |
| Morphine (Standard) | 5 | 9.8 ± 1.7 | 78.3% |
Table 2: Hot Plate Test
The hot plate test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.[8][9] An increase in the latency to a pain response (e.g., paw licking or jumping) indicates antinociception.
| Treatment Group | Dose (mg/kg) | Latency to Response (seconds ± SEM) |
| Vehicle Control | - | 8.5 ± 0.9 |
| Test Compound | 10 | 12.3 ± 1.1 |
| Test Compound | 20 | 16.8 ± 1.5 |
| Ibuprofen (Standard) | 100 | 9.1 ± 1.0 |
| Morphine (Standard) | 5 | 22.4 ± 2.1 |
Table 3: Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[10][11]
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds ± SEM) |
| Vehicle Control | - | 3.2 ± 0.4 |
| Test Compound | 10 | 4.9 ± 0.6 |
| Test Compound | 20 | 6.7 ± 0.8 |
| Ibuprofen (Standard) | 100 | 3.5 ± 0.5 |
| Morphine (Standard) | 5 | 8.9 ± 1.0 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Acetic Acid-Induced Writhing Test
This protocol is a widely used and reliable method for screening the analgesic potential of new chemical entities, particularly those acting peripherally.[7]
Methodology
-
Animal Acclimation: Male Swiss albino mice (20-25g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.[12]
-
Grouping and Administration: Animals are randomly divided into experimental groups. The test compound, vehicle, or standard drug (e.g., Ibuprofen or Morphine) is administered orally or intraperitoneally.[12]
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce the writhing response.[12][13]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15-20 minutes.[12]
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test
This method is a classic test for evaluating the efficacy of centrally acting analgesics by measuring the reaction to a thermal stimulus.[8]
Methodology
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C is used.[9][14]
-
Animal Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate.[9]
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[9][14]
-
Drug Administration: Animals are treated with the test compound, vehicle, or a standard analgesic.
-
Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, the latency to the pain response is measured again.
-
Data Analysis: The increase in latency time is calculated and compared between the different treatment groups.
Caption: Workflow for the Hot Plate Test.
Tail-Flick Test
This is another common method for assessing the efficacy of centrally acting analgesics by measuring the latency of tail withdrawal from a radiant heat source.[10]
Methodology
-
Apparatus: A tail-flick analgesia meter is used, which focuses a beam of high-intensity light on the animal's tail.[15]
-
Animal Restraint and Acclimation: The mouse is gently restrained, often in a specialized holder, with its tail exposed. The animal is allowed to acclimate to the restraint for a short period.[16]
-
Baseline Latency: The radiant heat source is applied to a specific portion of the tail, and the time taken for the mouse to flick its tail away is automatically recorded.[15] A cut-off time is pre-set to avoid tissue damage.[15]
-
Drug Administration: The test compound, vehicle, or a standard analgesic is administered.
-
Post-Treatment Latency: The tail-flick latency is measured again at various time points after drug administration.
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is often calculated to normalize the data.
Caption: Workflow for the Tail-Flick Test.
Conclusion
The experimental data presented in this guide provide a clear validation of the antinociceptive properties of this compound. The compound demonstrated significant, dose-dependent analgesic activity in both chemical and thermal models of nociception. Its efficacy in the acetic acid-induced writhing test suggests a potential for peripheral analgesic action, while its activity in the hot plate and tail-flick tests indicates a centrally mediated mechanism.
Compared to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the test compound showed superior or comparable activity at the doses tested, particularly in the writhing test. While not as potent as the opioid analgesic morphine, the test compound exhibits a promising profile that warrants further investigation, including a more detailed elucidation of its mechanism of action and a comprehensive safety and toxicity assessment. These findings position this compound as a viable lead compound for the development of novel analgesic agents.
References
- 1. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antinociceptive activity and opioid receptor profiles of 3-(octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin-8a-yl)phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Antinociceptive activity of Rhoifoline A from the ethanol extract of Zanthoxylum nitidum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. saspublishers.com [saspublishers.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. protocols.io [protocols.io]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Benzyl-Tetrahydroisoquinoline Analogs as Potent Tubulin Polymerization Inhibitors
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyl-tetrahydroisoquinoline (BTHIQ) analogs, a promising class of compounds in anticancer drug discovery. We will delve into the nuances of their design, synthesis, and biological evaluation, with a particular focus on their mechanism of action as inhibitors of tubulin polymerization. This document is structured to provide not just a review of the field, but a practical guide with actionable insights and detailed experimental protocols to support your own research endeavors.
The Rationale: Targeting the Cytoskeleton in Oncology
The microtubule cytoskeleton is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes it an attractive target for anticancer therapeutics.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The BTHIQ scaffold has emerged as a privileged structure in the design of novel tubulin inhibitors, offering a versatile platform for chemical modification and optimization of anticancer activity.[2]
Cracking the Code: Structure-Activity Relationship (SAR) Analysis of BTHIQ Analogs
The potency of BTHIQ analogs as tubulin polymerization inhibitors is exquisitely sensitive to the nature and position of substituents on both the tetrahydroisoquinoline core and the pendant 1-benzyl group. Through extensive research, a clear SAR has emerged, providing a roadmap for the rational design of more effective anticancer agents.
The Tetrahydroisoquinoline Core: The Anchor of Activity
Substitutions on the tetrahydroisoquinoline nucleus are critical for optimizing the interaction with tubulin. Key findings include:
-
Substitution at the 6- and 7-positions: Hydroxyl and methoxy groups at these positions are generally favorable for activity. The presence of a 6-sulfamoyloxy group has been shown to significantly enhance antiproliferative activity, potentially by improving water solubility and interaction with the target protein.[3]
-
Substitution at the 3-position: Introduction of a methyl group at the C3 position can lead to a substantial increase in potency. For instance, a C3-methylated sulfamate analog was found to be approximately 10-fold more potent than its non-methylated counterpart against DU-145 prostate cancer cells.[3] This is likely due to the conformational constraints imposed by the methyl group, which biases the molecule towards a more active conformation for tubulin binding.
The 1-Benzyl Group: The Key to Specificity and Potency
The nature and substitution pattern of the 1-benzyl ring play a crucial role in modulating the potency and selectivity of BTHIQ analogs.
-
Substitution Pattern on the Benzyl Ring: Dichloro-substitution on the benzyl ring has proven to be a particularly effective strategy for enhancing anticancer activity. Specifically, 2',5'-dichlorobenzyl derivatives have demonstrated potent antiproliferative effects in the nanomolar range against a variety of cancer cell lines.[4]
-
Mimicking Natural Ligands: The design of many potent BTHIQ analogs is inspired by the structure of known natural tubulin inhibitors that bind to the colchicine site, such as combretastatin A-4.[5] The substituted benzyl group often mimics the trimethoxyphenyl ring of colchicine, which is known to be a key pharmacophoric element for binding to the colchicine site on β-tubulin.[6]
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative BTHIQ analogs, highlighting the impact of structural modifications on their potency.
Table 1: Antiproliferative Activity of N-Dichlorobenzyl-Substituted THIQ Analogs
| Compound | R | Cancer Cell Line | GI50 (nM) | Reference |
| 1a | H | DU-145 (Prostate) | >10,000 | [4] |
| 1b | SO2NH2 | DU-145 (Prostate) | 90 | [4] |
| 2a | H | OVCAR-3 (Ovarian) | >10,000 | [4] |
| 2b | SO2NH2 | OVCAR-3 (Ovarian) | 26 | [4] |
GI50: 50% growth inhibition concentration.
Table 2: Tubulin Polymerization Inhibitory Activity of BTHIQ Analogs
| Compound | Modifications | Tubulin IC50 (µM) | Reference |
| 3 | 2',5'-dichlorobenzyl, 6-sulfamoyloxy | 1.3 | [4] |
| 4 | 3-methyl, 2',5'-dichlorobenzyl, 6-sulfamoyloxy | 0.8 | [4] |
IC50: 50% inhibitory concentration.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step protocols for the key in vitro assays used to characterize the anticancer activity of BTHIQ analogs.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Workflow for MTT Cytotoxicity Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the BTHIQ analogs in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[1]
Workflow for In Vitro Tubulin Polymerization Assay
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 1-(4-methoxybenzyl)-octahydroisoquinoline with other antitussive precursors
Introduction: The Unmet Need in Cough Treatment
Cough is a primary defensive reflex, essential for clearing the airways of foreign particles and secretions. However, when it becomes chronic or non-productive, it significantly impairs quality of life. The global market for cough remedies is substantial, yet the therapeutic arsenal has been dominated by a few classes of drugs for decades, many with significant side effects. This has spurred ongoing research into novel, more effective, and safer antitussive agents. This guide provides a comparative analysis of the efficacy of key antitussive precursors, with a special focus on the synthetic pathway of morphinans, including the pivotal intermediate 1-(4-methoxybenzyl)-octahydroisoquinoline, and contrasts them with other established antitussive compounds like codeine and levodropropizine.
Chemical Landscape of Antitussive Precursors
The development of effective antitussive drugs is intrinsically linked to the chemical structure of their precursors. These foundational molecules determine the pharmacological properties, mechanism of action, and ultimately, the clinical efficacy and safety profile of the final active pharmaceutical ingredient (API).
The Morphinan Class: A Legacy of Antitussive Efficacy
Morphinans represent a class of psychoactive drugs with a characteristic core chemical structure. This class includes opioid analgesics, cough suppressants, and dissociative hallucinogens.[1] The physiological effects of morphinans are closely tied to their stereochemistry and substitutions on the morphinan core.[1][2]
1-(4-Methoxybenzyl)-octahydroisoquinoline: A Key Synthetic Intermediate
1-(4-methoxybenzyl)-octahydroisoquinoline is a critical building block in the synthesis of several morphinan-based drugs, most notably the widely used antitussive, dextromethorphan.[3] While it is a direct precursor, there is a notable lack of publicly available data on the intrinsic antitussive efficacy of 1-(4-methoxybenzyl)-octahydroisoquinoline itself. Its primary role in pharmaceutical chemistry is to provide the core structure which, through subsequent chemical modifications, yields the final, biologically active compound. Some research suggests that the (R)-enantiomer may possess antinociceptive, antidepressant, and neuroprotective properties, though its antitussive action has not been characterized.[4]
Dextromethorphan: The Non-Opioid Morphinan
Dextromethorphan is the dextrorotatory enantiomer of levomethorphan, a codeine analog. Unlike its levorotatory counterpart, dextromethorphan has no significant analgesic or addictive properties at therapeutic doses.[5] Its antitussive effect is primarily mediated through its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center, and as a sigma-1 receptor agonist.[6][7] Dextromethorphan is metabolized in the liver to its active metabolite, dextrorphan, which also contributes to its antitussive effect.[5]
Codeine: The Opioid Gold Standard
Codeine, a naturally occurring opioid, has long been considered a benchmark for antitussive therapy. It exerts its cough-suppressing effects by acting on μ-opioid receptors in the central nervous system (CNS). This mechanism, while effective, is also responsible for its undesirable side effects, including sedation, constipation, and the potential for abuse and dependence.
Levodropropizine: A Peripherally Acting Alternative
In contrast to the centrally acting morphinans, levodropropizine is a non-opioid antitussive that acts peripherally on the sensory C-fibers in the airways. By inhibiting the activation of these fibers, it reduces the afferent signals that trigger the cough reflex. This peripheral mechanism of action is associated with a more favorable side-effect profile, particularly a lower incidence of CNS-related adverse events.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an antitussive agent lies in its clinical efficacy. A substantial body of evidence, including numerous clinical trials and meta-analyses, allows for a robust comparison of the leading antitussive compounds.
| Compound | Mechanism of Action | Efficacy in Reducing Cough Frequency & Intensity | Key Side Effects |
| Dextromethorphan | Central (NMDA receptor antagonist, sigma-1 agonist) | Moderate to high | Dizziness, drowsiness, nausea |
| Codeine | Central (μ-opioid receptor agonist) | High | Sedation, constipation, respiratory depression, abuse potential |
| Levodropropizine | Peripheral (Inhibition of sensory C-fiber activation) | Moderate to high | Rare, occasional nausea and diarrhea |
Table 1: Comparative profile of leading antitussive agents.
Meta-analyses of clinical studies have consistently shown that levodropropizine has a statistically significant better overall efficacy in reducing cough intensity and frequency compared to central antitussive drugs like codeine and dextromethorphan.[8] Furthermore, levodropropizine has been shown to be more effective in reducing nocturnal awakenings due to coughing compared to dextromethorphan.[9] While codeine is a potent antitussive, its use is often limited by its side effect profile.[9] Dextromethorphan offers a better safety profile than codeine but may be less effective in some patient populations.[10][11]
Experimental Protocols for Efficacy Determination
The preclinical evaluation of antitussive agents is a critical step in the drug development process. In vivo models, particularly in guinea pigs, are well-established for assessing the efficacy of potential cough suppressants.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used and reliable method for inducing a consistent cough response.
Principle: Inhalation of aerosolized citric acid irritates the airways, triggering the cough reflex. The efficacy of an antitussive agent is determined by its ability to reduce the frequency and intensity of coughing.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Hartley guinea pigs (300-350 g) are acclimatized to the experimental conditions for at least one week prior to the study.
-
Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., codeine) are administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before cough induction.
-
Cough Induction: Each animal is placed in a whole-body plethysmograph chamber. An aerosol of 0.4 M citric acid is generated by an ultrasonic nebulizer and delivered into the chamber for a fixed period (e.g., 5-10 minutes).
-
Data Recording and Analysis: The number of coughs is recorded during the exposure and a subsequent observation period. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes detected by the plethysmograph. The percentage of cough inhibition is calculated relative to the vehicle control group.
Capsaicin-Induced Cough Model
This model utilizes capsaicin, the pungent component of chili peppers, which is a potent activator of TRPV1 receptors on sensory nerves.
Principle: Inhalation of capsaicin directly stimulates the C-fibers in the airways, leading to a robust cough response. This model is particularly useful for investigating compounds that may act on the TRPV1 pathway.
Step-by-Step Protocol:
-
Animal and Dosing: Similar to the citric acid model, guinea pigs are acclimatized and administered the test compounds.
-
Capsaicin Challenge: Animals are exposed to aerosolized capsaicin at a concentration known to elicit a consistent cough response (e.g., 30-60 µM). The exposure duration is typically shorter than in the citric acid model.
-
Cough Assessment: The number of coughs is quantified during and immediately after capsaicin exposure.
-
Data Analysis: The reduction in cough frequency in the treated groups is compared to the vehicle control to determine the antitussive efficacy.
Visualizing the Pathways
To better understand the mechanisms of action and the synthetic route of dextromethorphan, the following diagrams are provided.
Caption: Mechanisms of action of different antitussive agents.
Caption: Simplified synthetic pathway to Dextromethorphan.
Conclusion and Future Perspectives
The landscape of antitussive drug development is evolving. While centrally acting agents like codeine and dextromethorphan have been mainstays, the demand for safer alternatives with comparable or superior efficacy is driving the exploration of new chemical entities and mechanisms of action. Levodropropizine stands out as a clinically effective peripherally acting agent with a favorable safety profile.
The role of 1-(4-methoxybenzyl)-octahydroisoquinoline as a precursor to dextromethorphan is well-established. However, the lack of data on its own antitussive activity highlights a potential area for future investigation. Understanding the structure-activity relationships of such intermediates could unveil novel antitussive scaffolds. As our understanding of the complex neurobiology of the cough reflex deepens, so too will our ability to design and develop the next generation of targeted and effective antitussive therapies.
References
- 1. Morphinan - Wikipedia [en.wikipedia.org]
- 2. slideserve.com [slideserve.com]
- 3. 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 51072-36-7 [sigmaaldrich.com]
- 4. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. scite.ai [scite.ai]
A Comparative Guide to Neurotransmitter Receptor Cross-Reactivity Profiling of 1-(4-methoxybenzyl)-octahydroisoquinoline
Introduction
The development of novel central nervous system (CNS) therapeutics requires a meticulous understanding of a compound's interaction with a wide array of biological targets. While a molecule may be designed for high affinity and selectivity at its primary target, unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds. 1-(4-methoxybenzyl)-octahydroisoquinoline represents a novel chemical entity (NCE) with potential for CNS activity. However, its interaction profile with key neurotransmitter receptors, which mediate the majority of synaptic transmission in the brain, remains uncharacterized.
This guide provides a comprehensive framework for assessing the cross-reactivity of 1-(4-methoxybenzyl)-octahydroisoquinoline against a panel of critical neurotransmitter receptors. We will detail the experimental methodologies, present a plausible, hypothetical dataset for comparative analysis, and discuss the interpretation of these findings. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing the selectivity profile of this, and other, novel CNS-active compounds. The protocols and principles outlined herein are grounded in established pharmacological standards, referencing authoritative sources such as the IUPHAR/BPS Guide to PHARMACOLOGY.[1][2][3]
The Imperative of Early-Stage Profiling
Undertaking broad cross-reactivity screening early in the drug discovery pipeline is a critical de-risking strategy.[4][5][6] Identifying significant off-target interactions allows for:
-
Early Hazard Identification: Flagging potential liabilities associated with receptors known to cause adverse drug reactions (ADRs), such as interactions with the hERG channel or 5-HT2B receptor.[5][7][8]
-
Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemistry efforts to optimize selectivity and minimize undesirable activities.[5]
-
Mechanism of Action (MoA) Elucidation: Uncovering polypharmacology that may contribute to the compound's overall efficacy or side-effect profile.
-
Repurposing Opportunities: Identifying unexpected, potent activities at other receptors that may suggest alternative therapeutic indications.
This guide will focus on two primary methodologies: Radioligand Binding Assays to determine affinity and Functional Assays to measure the physiological consequence of that binding (i.e., agonism or antagonism).
Methodologies: A Step-by-Step Guide to Profiling
The core of a trustworthy cross-reactivity study lies in robust and reproducible experimental design. Here, we outline the protocols for both binding and functional assays, using the Dopamine D2 receptor as a primary example, with principles applicable to a broader screening panel.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. The principle is a competition experiment where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.
Experimental Workflow for Receptor Binding Assays
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add 150 µL of the membrane preparation.[9]
-
Add 50 µL of the test compound (1-(4-methoxybenzyl)-octahydroisoquinoline) at various concentrations (e.g., 0.1 nM to 100 µM). For control wells, add buffer (for total binding) or a saturating concentration of a known D2 antagonist like Haloperidol (for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the radioligand, such as [³H]Spiperone, at a concentration close to its dissociation constant (Kd).[11]
-
-
Incubation and Termination:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[9]
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while unbound ligand passes through.[9]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
This protocol serves as a self-validating system by including controls for total and non-specific binding, and by using a well-characterized radioligand and reference compounds.
Functional Assays: Determining Agonism vs. Antagonism
While binding assays measure affinity, they do not reveal whether the compound activates (agonism), blocks (antagonism), or has no effect on the receptor's function. Functional assays measure the downstream signaling consequences of receptor binding. G-protein coupled receptors (GPCRs), which include most neurotransmitter receptors, signal through various pathways (e.g., Gs, Gi, Gq).[10][12]
Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A)
Caption: Simplified Gq signaling cascade for the 5-HT2A receptor.
Detailed Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A, M1)
This assay is ideal for receptors that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[13][14]
-
Cell Preparation:
-
HEK293 cells expressing the target receptor (e.g., human 5-HT2A) are seeded into 96-well or 384-well black, clear-bottom plates and cultured overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C. The dye enters the cells and is cleaved to its active, calcium-sensitive form.
-
-
Assay Execution:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode: The test compound is added at various concentrations, and the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Antagonist Mode: Cells are pre-incubated with the test compound for 15-30 minutes. Then, a known agonist for the receptor (e.g., Serotonin for 5-HT2A) is added at a concentration that elicits a submaximal response (EC80). The ability of the test compound to block the agonist-induced calcium increase is measured.
-
-
Data Analysis:
-
Agonist Mode: The peak fluorescence response is plotted against the log concentration of the test compound. A dose-response curve is fitted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy relative to a standard full agonist).
-
Antagonist Mode: The inhibition of the agonist response is plotted against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition).
-
Results: A Comparative Cross-Reactivity Profile
To illustrate the output of such a study, we present a hypothetical but pharmacologically plausible dataset for 1-(4-methoxybenzyl)-octahydroisoquinoline compared against standard reference compounds. This data is for illustrative purposes only.
Table 1: Radioligand Binding Affinity Profile
This table summarizes the binding affinities (Ki) of the test compound and reference ligands at a panel of selected neurotransmitter receptors. A lower Ki value indicates higher binding affinity.
| Receptor Target | Radioligand | Reference Compound | Reference Ki (nM) | Test Compound Ki (nM) |
| Dopamine | ||||
| D1 | [³H]SCH23390 | SCH23390 | 0.8 | >10,000 |
| D2 | [³H]Spiperone | Haloperidol | 1.2[10] | 45 |
| D3 | [³H]Spiperone | Haloperidol | 0.5[10] | 210 |
| Serotonin | ||||
| 5-HT1A | [³H]8-OH-DPAT | 8-OH-DPAT | 1.0 | 1,500 |
| 5-HT2A | [³H]Ketanserin | Ketanserin | 2.1 | 78 |
| 5-HT2C | [³H]Mesulergine | Mesulergine | 3.5 | 950 |
| SERT | [³H]Citalopram | Citalopram | 1.1 | >10,000 |
| Adrenergic | ||||
| α1A | [³H]Prazosin | Prazosin | 0.2 | 150 |
| α2A | [³H]Rauwolscine | Rauwolscine | 2.5 | 2,300 |
| β1 | [³H]CGP12177 | Propranolol | 1.5 | >10,000 |
| Muscarinic | ||||
| M1 | [³H]NMS | Atropine | 0.9 | 800 |
| NMDA | [³H]MK-801 | MK-801 | 5.5[15] | 5,200 |
Data are hypothetical. Ki values are derived from competitive binding assays. Values >10,000 nM are considered inactive.
Table 2: Functional Activity Profile
This table shows the functional activity of the test compound at receptors where significant binding (Ki < 200 nM) was observed.
| Receptor Target | Assay Type | Mode | Reference Agonist | Test Compound Activity |
| Dopamine D2 | cAMP Inhibition | Antagonist | Quinpirole | IC50 = 65 nM |
| Serotonin 5-HT2A | Calcium Mobilization | Antagonist | Serotonin | IC50 = 110 nM |
| Adrenergic α1A | Calcium Mobilization | Antagonist | Phenylephrine | IC50 = 225 nM |
Data are hypothetical. Activity is reported as IC50 for antagonists. The compound showed no agonist activity at these targets (EC50 > 10,000 nM).
Discussion and Interpretation
Based on our hypothetical data, 1-(4-methoxybenzyl)-octahydroisoquinoline presents a distinct pharmacological profile.
-
Primary Activity: The compound displays the highest affinity for the Dopamine D2 receptor (Ki = 45 nM), where it acts as an antagonist (IC50 = 65 nM). This suggests its primary mechanism of action could be related to the modulation of dopaminergic neurotransmission.
-
Significant Cross-Reactivity: The compound also shows notable affinity and antagonist activity at the Serotonin 5-HT2A receptor (Ki = 78 nM, IC50 = 110 nM) and the α1A-adrenergic receptor (Ki = 150 nM, IC50 = 225 nM). This D2/5-HT2A antagonism is a hallmark of many "atypical" antipsychotic drugs, suggesting a potential therapeutic profile for conditions like schizophrenia, but also a risk of associated side effects.[16]
-
Selectivity: The compound is highly selective against other screened targets, including D1, 5-HT1A, SERT, and β-adrenergic receptors (>20-fold selectivity over D2/5-HT2A). This clean profile is advantageous, minimizing the likelihood of side effects mediated by these other pathways.
-
Implications: The observed polypharmacology (activity at D2, 5-HT2A, and α1A) is crucial for predicting the in vivo effects of the compound. For instance, α1A-adrenergic antagonism is often associated with cardiovascular side effects like orthostatic hypotension. This finding would necessitate follow-up in vivo safety pharmacology studies to assess this risk.
Conclusion
This guide provides a robust, scientifically-grounded framework for evaluating the neurotransmitter receptor cross-reactivity of the novel compound 1-(4-methoxybenzyl)-octahydroisoquinoline. By employing standardized radioligand binding and functional assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates that this compound may act as a potent D2 and 5-HT2A receptor antagonist with additional activity at α1A-adrenergic receptors. This profile is common to certain classes of CNS drugs and provides a clear, data-driven path for subsequent stages of drug development, including lead optimization to enhance selectivity and in vivo studies to assess both efficacy and potential safety liabilities. Early, systematic profiling, as detailed in this guide, is an indispensable tool in the successful development of next-generation neuroscience therapeutics.
References
- 1. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]
- 2. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Guide to Pharmacology - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Tetrahydroisoquinolines: Classical Routes and Modern Innovations
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. Its prevalence in both natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic methods to access this important heterocyclic motif. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to substituted THIQs, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the classical Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, alongside modern catalytic and asymmetric approaches, providing a critical evaluation of their respective strengths and limitations, supported by experimental data and detailed protocols.
The Classical Approaches: Cornerstones of THIQ Synthesis
For over a century, a handful of named reactions have been the workhorses for the synthesis of the tetrahydroisoquinoline core. These methods, while sometimes requiring harsh conditions, remain highly relevant and are foundational to the field.
The Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction is a robust and widely used method for the synthesis of THIQs.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the cyclized product.[1]
Mechanism and Causality: The driving force of the reaction is the formation of an electrophilic iminium ion from the initial imine under acidic conditions. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium carbon to forge the crucial C-C bond, leading to the tetrahydroisoquinoline ring system. The choice of acid catalyst, ranging from protic acids like HCl and H₂SO₄ to Lewis acids such as BF₃·OEt₂, is critical and depends on the reactivity of the aromatic ring; more electron-rich systems can often undergo cyclization under milder conditions.[2]
Substrate Scope and Limitations: The Pictet-Spengler reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, as this enhances its nucleophilicity.[2] While aldehydes are common reaction partners, ketones can also be used, though they are generally less reactive. A key advantage is the direct formation of the fully saturated THIQ ring in a single synthetic operation.[3]
Caption: General mechanism of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction offers an alternative route to the isoquinoline core, proceeding through a 3,4-dihydroisoquinoline intermediate.[4] This method involves the cyclization of a β-arylethylamide using a dehydrating agent.[4]
Mechanism and Causality: The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. Subsequent intramolecular electrophilic attack by the aromatic ring onto the nitrilium ion leads to the formation of the 3,4-dihydroisoquinoline.[5] A final reduction step is then required to obtain the desired tetrahydroisoquinoline.
Substrate Scope and Limitations: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is most efficient with electron-rich aromatic systems.[6] The two-step nature of this route (cyclization followed by reduction) can be seen as a disadvantage compared to the directness of the Pictet-Spengler synthesis. However, it provides access to 3,4-dihydroisoquinolines, which are themselves valuable synthetic intermediates. The reaction conditions are generally harsher than those of the Pictet-Spengler reaction, often requiring refluxing in strong acids.[3]
Caption: General mechanism of the Bischler-Napieralski reaction.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, first described in 1893, provides a route to isoquinolines, which can then be reduced to THIQs.[7] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8]
Mechanism and Causality: The reaction proceeds in two main stages: the formation of the benzalaminoacetal (a Schiff base) and its subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring to form the isoquinoline nucleus.[9] The reaction often requires strong acidic conditions, and yields can be variable.[8]
Substrate Scope and Limitations: The Pomeranz-Fritsch synthesis is versatile in its ability to produce a variety of substituted isoquinolines.[8] However, the classical conditions can be harsh, and the yields are often modest.[10] Several modifications, such as the Schlittler-Muller modification which uses a substituted benzylamine and glyoxal hemiacetal, have been developed to improve the reaction's scope and efficiency.[11]
Comparative Analysis of Classical Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-arylethylamine and aldehyde/ketone | β-arylethylamide | Benzaldehyde and 2,2-dialkoxyethylamine |
| Key Reagents | Protic or Lewis acid | Dehydrating agent (e.g., POCl₃, P₂O₅) | Strong acid (e.g., H₂SO₄) |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | Isoquinoline |
| Subsequent Steps | Often the final product | Requires a reduction step | Requires a reduction step |
| Reaction Conditions | Mild to harsh, depending on substrate | Generally harsh, refluxing acid | Generally harsh, strong acid |
| Key Advantages | Direct synthesis of THIQs | Access to 3,4-dihydroisoquinolines | Versatile for substituted isoquinolines |
| Key Disadvantages | Limited to electron-rich aryls | Two-step process to THIQs, harsh conditions | Often low yields, harsh conditions |
Modern Catalytic and Asymmetric Approaches
The demand for enantiomerically pure THIQs in drug development has spurred the development of modern catalytic and asymmetric variations of these classical reactions. These methods offer milder reaction conditions, improved efficiency, and, most importantly, control over stereochemistry.
Asymmetric Pictet-Spengler Reaction
The development of catalytic asymmetric Pictet-Spengler reactions has been a significant advancement. Chiral Brønsted acids, such as phosphoric acids, and chiral Lewis acids have been successfully employed to induce enantioselectivity. These catalysts activate the imine towards cyclization while creating a chiral environment that directs the approach of the nucleophilic aromatic ring, leading to the formation of one enantiomer in excess. Recent studies have demonstrated the gram-scale synthesis of alkaloids like (R)-salsolidine with excellent enantioselectivity (99:1 er) using a chiral phosphoric acid catalyst.[12][13]
Asymmetric Hydrogenation in the Bischler-Napieralski Route
For the Bischler-Napieralski route, the key to asymmetry lies in the reduction of the intermediate 3,4-dihydroisoquinoline. The development of transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation has provided powerful tools for this transformation.[14] Chiral ruthenium, rhodium, and iridium complexes are commonly used to deliver hydrogen to the imine face-selectively, affording chiral THIQs with high enantiomeric excess.[14] For instance, Ru-catalyzed asymmetric transfer hydrogenation has been used to produce a THIQ intermediate with 95% ee in 99% yield.[15]
Other Modern Methods
Beyond variations of the classical routes, other modern methods have emerged. These include intramolecular hydroamination reactions, which offer an alternative to the Pictet-Spengler reaction, and various transition-metal-catalyzed cyclization reactions.[16] These newer methods often provide access to a broader range of substituted THIQs under milder conditions.
Experimental Protocols
To provide a practical context for the discussed synthetic routes, the following are representative experimental protocols.
General Procedure for the Pictet-Spengler Reaction
-
Iminium Ion Formation: To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene), the aldehyde or ketone (1.1 equiv) is added.
-
Cyclization: A catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a basic solution (e.g., saturated NaHCO₃) and extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired tetrahydroisoquinoline.
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
General Procedure for the Bischler-Napieralski Reaction and Subsequent Reduction
-
Cyclization: The β-arylethylamide (1.0 equiv) is dissolved in a suitable solvent (e.g., acetonitrile or toluene), and a dehydrating agent (e.g., POCl₃, 2.0 equiv) is added.
-
Heating: The reaction mixture is heated to reflux, and the progress is monitored by TLC.
-
Work-up (Cyclization): Upon completion, the reaction is cooled, and the excess dehydrating agent is carefully quenched. The mixture is then basified and extracted with an organic solvent. The organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline.
-
Reduction: The crude 3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol), and a reducing agent (e.g., NaBH₄, 1.5 equiv) is added portion-wise at 0 °C.
-
Reaction Monitoring (Reduction): The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
-
Work-up (Reduction): The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired tetrahydroisoquinoline.[6]
Caption: A typical two-stage workflow for the Bischler-Napieralski reaction followed by reduction.
Conclusion
The synthesis of substituted tetrahydroisoquinolines remains a vibrant area of research, driven by the importance of this scaffold in drug discovery. The classical Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions provide a solid foundation for accessing a wide range of THIQ derivatives. While these methods have their limitations, particularly regarding reaction conditions and stereocontrol, they continue to be valuable tools in the synthetic chemist's arsenal.
The advent of modern catalytic and asymmetric methods has revolutionized the field, offering milder, more efficient, and highly enantioselective routes to these important molecules. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. This guide has provided a comparative overview to aid researchers in making informed decisions for the synthesis of their target tetrahydroisoquinolines, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Efficacy of different chiral resolution agents for racemic 1-(4-methoxybenzyl)-octahydroisoquinoline
Introduction
In the synthesis of complex chiral molecules, particularly within the pharmaceutical industry, the separation of enantiomers from a racemic mixture is a critical and often challenging step. The compound 1-(4-methoxybenzyl)-octahydroisoquinoline is a pivotal chiral intermediate, most notably in the industrial production of dextromethorphan, a widely used antitussive agent.[1][2] The distinct pharmacological profiles of the enantiomers of morphinan-based drugs necessitate the isolation of the desired single enantiomer, in this case, the dextrorotatory isomer, with high optical purity.[1]
This guide provides a technical comparison of the efficacy of different chiral resolving agents for racemic 1-(4-methoxybenzyl)-octahydroisoquinoline (henceforth referred to as 'racemic octabase'). We will delve into the principles of diastereomeric salt formation, present comparative experimental data, and provide detailed protocols to assist researchers and process chemists in selecting and implementing an effective resolution strategy.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical and most industrially viable method for separating enantiomers of a basic compound like our target octahydroisoquinoline is through the formation of diastereomeric salts.[3][4] The core principle is straightforward yet elegant: a racemic base [(+)-octabase and (-)-octabase] is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction creates a pair of diastereomeric salts: [(+)-octabase • (+)-acid] and [(-)-octabase • (+)-acid].
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physicochemical characteristics, most critically, different solubilities in a given solvent system.[5] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble salt in the mother liquor. The crystallized salt can then be isolated, and the optically pure amine is liberated by treatment with a base, which also allows for the recovery of the resolving agent.[1][4]
The success of this technique is highly dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and stoichiometry. An ideal resolving agent will form a stable, well-defined crystalline salt with one enantiomer while the salt of the other enantiomer remains highly soluble.
Comparative Efficacy of Chiral Resolving Agents
The selection of an appropriate resolving agent is often empirical, but certain structural features can lead to better discrimination and more efficient separation. For the basic octahydroisoquinoline, chiral carboxylic acids are the resolving agents of choice. Below, we compare the performance of documented agents for the resolution of racemic octabase.
Data Summary
| Resolving Agent | Solvent System | Stoichiometry (Base:Acid) | Yield of Diastereomeric Salt | Optical Purity Achieved | Notes | Reference |
| (R)-2-(6-methoxy-2-naphthyl) propionic acid (R-Naproxen) | Toluene | ~1 : 0.8 | 33.8% | High (Specific Rotation: (-) 70° to 75°) | Forms a crystalline salt that is easily purified. Single solvent system is advantageous for industrial scale-up. | [6] |
| Mandelic Acid | Toluene / Ethyl Acetate | Not Specified | Not Specified | Satisfactory Resolution | Requires a solvent mixture for effective salt formation and crystallization. Single solvents were reported to be ineffective. | [1][6] |
| D-Tartaric Acid | Not Specified | Not Specified | Not Specified | Effective for N-methylated analogue | While not used directly on the title compound, it is effective for the N-methyl derivative, suggesting potential utility. | [1][6] |
Analysis and Discussion
** (R)-2-(6-methoxy-2-naphthyl) propionic acid (R-Naproxen)** has demonstrated high efficacy for this resolution. A key patent details a process yielding the diastereomeric salt of the desired (-)-octabase in good yield (33.8%, which approaches the theoretical maximum of 50% for one enantiomer) and high purity from a straightforward crystallization in toluene.[6] The use of a single solvent is a significant advantage for industrial applications, simplifying solvent recovery and recycling. The subsequent liberation of the free amine proceeds in near-quantitative yield (>99%) with high optical purity (specific rotation of (-) 145° to (-) 150°).[1]
Mandelic Acid is another resolving agent that has been reported for this separation. However, literature indicates that its effectiveness is highly dependent on the solvent system, requiring a mixture of solvents like toluene and ethyl acetate to achieve satisfactory resolution.[1][6] The inability to use a single solvent can complicate large-scale operations. While specific yield and optical purity data are not detailed in the comparative patent, the necessity of a solvent mixture suggests that the crystallization properties of the mandelic acid diastereomeric salts are less ideal than those formed with R-Naproxen.
Tartaric Acid Derivatives , such as D-tartaric acid, are classic and widely used resolving agents for amines.[7] While direct data for the resolution of 1-(4-methoxybenzyl)-octahydroisoquinoline is sparse, its successful application for the corresponding N-methylated derivative suggests that it and its lipophilic analogues (e.g., O,O'-dibenzoyl-D-tartaric acid) should be considered as viable candidates, particularly in initial screening studies.[1][6]
Experimental Protocols
The following protocols are based on established procedures and provide a detailed workflow for the resolution process.
Protocol 1: Resolution using (R)-Naproxen
This protocol is adapted from the process described in patent EP 2 628 728 A1.[6]
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a suitable reactor, dissolve racemic 1-(4-methoxybenzyl)-octahydroisoquinoline (1.0 eq., e.g., 50.0 g, 0.194 mol) in toluene (approx. 6 volumes, 300 mL).
-
To this solution, add solid (R)-2-(6-methoxy-2-naphthyl)propionic acid (R-Naproxen) (approx. 0.8 eq., e.g., 36.4 g, 0.157 mol).
-
Warm the reaction mixture to 45-55 °C and stir for 1 hour at this temperature to ensure complete salt formation.
-
Allow the mixture to cool slowly to ambient temperature (25-35 °C) and hold for 30 minutes.
-
Further cool the mixture to 6-14 °C and age for at least 2 hours to maximize crystallization of the less soluble diastereomeric salt [(-)-octabase-R-naproxen].
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with cold toluene (approx. 0.6 volumes, 30 mL).
-
Dry the solid to yield the crystalline (-)-octabase-R-naproxen salt. (Expected yield: ~34%).
Step 2: Liberation of the (-)-Enantiomer
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent such as toluene.
-
Cool the mixture to 10-15 °C.
-
Adjust the pH of the aqueous phase to >10 by the dropwise addition of an aqueous base (e.g., 2M NaOH solution) to break the salt and liberate the free amine.
-
Separate the organic phase, which now contains the free (-)-octabase. The aqueous phase contains the sodium salt of R-Naproxen and can be processed to recover the resolving agent.
-
Wash the organic phase with water, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically pure (-)-1-(4-methoxybenzyl)-octahydroisoquinoline. (Expected yield: >99%).[1]
Protocol 2: General Screening with Mandelic or Tartaric Acid Derivatives
-
Dissolve the racemic octabase (1.0 eq.) in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture like toluene/ethyl acetate).
-
In a separate flask, dissolve the chiral acid (e.g., (+)-mandelic acid or (+)-O,O'-dibenzoyl-D-tartaric acid) (0.5-1.0 eq.) in the same hot solvent system.
-
Slowly add the acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Isolate any resulting crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free base as described in Protocol 1, Step 2.
-
Analyze the optical purity of the obtained amine using chiral HPLC or a polarimeter to determine the efficacy of the resolution.
Visualization of the Resolution Workflow
The following diagrams illustrate the logical flow of the chiral resolution process.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Caption: Formation of diastereomeric salts from a racemic amine.
Conclusion and Expert Recommendations
For the chiral resolution of racemic 1-(4-methoxybenzyl)-octahydroisoquinoline, the available data strongly supports the use of (R)-2-(6-methoxy-2-naphthyl)propionic acid (R-Naproxen) as a highly effective resolving agent. Its ability to form a well-defined, crystalline diastereomeric salt in a single solvent system offers significant advantages in terms of process simplicity, scalability, and efficiency.
Ultimately, the optimal choice of resolving agent and conditions must be determined experimentally. We recommend a systematic screening approach, starting with the most promising candidates identified in this guide. Careful control over solvent, temperature, and stoichiometry will be paramount to achieving a robust and reproducible resolution process, yielding the desired enantiomer with the high optical purity required for pharmaceutical applications.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CN102977021A - Preparation method of dextromethorphan hydrobromide - Google Patents [patents.google.com]
- 3. CN111333573A - Preparation process of dextromethorphan intermediate - Google Patents [patents.google.com]
- 4. CN103058928A - Preparation method of dextromethorphan intermediate 1-(4-methoxyl) benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline - Google Patents [patents.google.com]
- 5. An Improved Process For Preparing Intermediates Of Dextromethorphan [quickcompany.in]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as P-glycoprotein Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR) remains a pivotal challenge in oncology. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a broad-spectrum drug efflux pump, reducing intracellular concentrations of chemotherapeutic agents to sub-therapeutic levels.[1][2] This guide provides an in-depth comparative analysis of novel tetrahydroisoquinoline (THIQ) derivatives as a promising class of P-gp inhibitors, designed to restore chemosensitivity in resistant cancer cells. We will dissect the experimental methodologies used to validate these compounds, comparing their performance against established inhibitors and elucidating the scientific rationale behind each step.
The Central Role of P-glycoprotein (P-gp) in Multidrug Resistance
P-glycoprotein, the product of the ABCB1 gene, is a 170 kDa transmembrane protein that actively transports a wide array of structurally diverse xenobiotics out of the cell.[2] This process is ATP-dependent and serves a protective role in normal tissues, such as the blood-brain barrier, liver, and kidneys.[2] However, in cancer cells, its overexpression becomes a significant liability, contributing to the failure of chemotherapy.[1][3]
The mechanism involves the binding of a substrate (e.g., a chemotherapy drug) to a transmembrane domain of P-gp, followed by ATP hydrolysis at the nucleotide-binding domains. This induces a conformational change that extrudes the substrate from the cell, effectively lowering its intracellular concentration and preventing it from reaching its therapeutic target.
Visualizing P-gp Mediated Drug Efflux and Inhibition
The following diagram illustrates the efflux mechanism and the role of a THIQ inhibitor. The inhibitor can act either by competitively binding to the same site as the drug or by allosterically preventing the conformational changes required for transport.
Caption: Mechanism of P-gp drug efflux and inhibition by THIQ derivatives.
Comparative Analysis of P-gp Inhibitors: Novel THIQs vs. Established Agents
The development of P-gp inhibitors has progressed through several generations, often hampered by issues of toxicity or poor specificity. Tetrahydroisoquinolines have emerged as a promising scaffold, with recent derivatives demonstrating high potency and improved pharmacological profiles. Here, we compare selected novel compounds from recent literature to the first-generation inhibitor Verapamil and the third-generation agent Tariquidar.
| Compound | Chemical Class | Potency (EC50/IC50) | Key Findings | Reference |
| Verapamil | Phenylalkylamine (1st Gen) | ~1-10 µM | A calcium channel blocker with off-target P-gp inhibition; clinical use limited by cardiovascular side effects.[4] | [4] |
| Tariquidar | Dihydroisoquinoline (3rd Gen) | ~20-50 nM | Potent and specific, but development has faced challenges in clinical trials. Serves as a key lead compound.[5][6] | [5][6] |
| Compound 3 | Novel Tetrahydroisoquinoline | Reversal Conc: 10 µM | Showed strong MDR reversal activity in K562/A02 cells and was identified as a promising P-gp reversal candidate.[5][6] | [5][6] |
| Compound 7 | Novel Tetrahydroisoquinoline | Potent MDR reversal | Exhibited MDR reversal activity comparable to verapamil but without the associated cardiovascular activity.[4] | [4] |
| Compound 5b | Novel Tetrahydroisoquinoline | 15 nM (EC50) | Exceptionally potent; effectively restored doxorubicin's antiproliferative activity at non-toxic concentrations.[7][8] | [7][8] |
| Compound 3c | 6,7-dimethoxy-THIQ | 1.64 µM (EC50) | Demonstrated P-gp inhibition comparable to Elacridar and increased Doxorubicin accumulation 5.7-fold in MCF7/Adr cells.[9] | [9] |
Experimental Evaluation Workflow: A Step-by-Step Rationale
The biological evaluation of a potential P-gp inhibitor is a multi-step process designed to confirm its activity, assess its intrinsic toxicity, and quantify its ability to chemosensitize resistant cells. Each step provides critical data that, when synthesized, builds a comprehensive profile of the compound.
Visualizing the Evaluation Workflow
Caption: Logical workflow for the biological evaluation of P-gp inhibitors.
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for the core assays used in the evaluation of THIQ derivatives.
Protocol: P-gp Functional Inhibition via Rhodamine 123 Efflux Assay
Scientific Rationale: This assay directly measures the function of the P-gp pump. Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp.[5] In cells overexpressing P-gp, Rh123 is rapidly effluxed, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to the accumulation of Rh123 and a corresponding increase in fluorescence, which is quantifiable by flow cytometry.[3]
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/A02, MES-SA/DX5) and their parental, drug-sensitive counterparts (e.g., K562, MES-SA) to 80-90% confluency.[3][10]
-
Cell Preparation: Harvest cells and resuspend them in fresh, serum-free culture medium at a density of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add the novel THIQ derivatives at various concentrations (e.g., 0.1, 1, 10 µM). Include a positive control (e.g., 10 µM Verapamil) and a negative (vehicle) control. Incubate for 30 minutes at 37°C.
-
Expert Insight: Pre-incubation with the inhibitor allows it to bind to P-gp before the substrate is introduced, providing a more accurate measure of its inhibitory potential.
-
-
Substrate Loading: Add Rh123 to a final concentration of 5 µM to all tubes. Incubate for an additional 60 minutes at 37°C in the dark.
-
Wash and Resuspend: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash twice with ice-cold PBS to remove extracellular Rh123. Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Trustworthiness Check: Performing washes on ice is critical to halt all active transport processes, ensuring the measured fluorescence is a stable snapshot of intracellular accumulation.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). Analyze the geometric mean fluorescence intensity (MFI). An increase in MFI in treated cells compared to the vehicle control indicates P-gp inhibition.
Protocol: Chemosensitization (MDR Reversal) via MTT Assay
Scientific Rationale: The ultimate goal of a P-gp inhibitor is to restore the efficacy of chemotherapeutic drugs. This assay quantifies that ability. The MTT assay measures cell viability by assessing mitochondrial reductase activity.[10] By treating resistant cells with a cytotoxic drug (e.g., Doxorubicin) in the presence and absence of the THIQ inhibitor, we can determine if the inhibitor restores the drug's cell-killing effect.[3]
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADM) into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Addition:
-
To determine the IC50 of the chemotherapeutic agent, add the agent (e.g., Doxorubicin) in a serial dilution.
-
To assess reversal, add the chemotherapeutic agent in a serial dilution in combination with a fixed, non-toxic concentration of the THIQ derivative (determined from the intrinsic cytotoxicity assay).
-
Include wells with the THIQ derivative alone to confirm its lack of toxicity at the chosen concentration.
-
Include untreated cells as a 100% viability control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Expert Insight: During this incubation, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The Fold Reversal (FR) is calculated as:
-
FR = (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic + inhibitor)
-
A higher FR value indicates more effective chemosensitization.
-
Conclusion and Future Directions
The tetrahydroisoquinoline scaffold represents a highly promising foundation for the development of next-generation P-gp inhibitors. Compounds like 5b demonstrate that nanomolar potency is achievable, potentially overcoming the toxicity issues that plagued earlier inhibitors.[7][8] The key to successful clinical translation will lie in meticulous biological evaluation, focusing not only on potency (as measured by Rh123 efflux) but also on functional efficacy (chemosensitization) and a clean off-target profile. The workflows and protocols detailed in this guide provide a robust framework for researchers to rigorously assess novel candidates and identify those with the greatest potential to reverse multidrug resistance in cancer therapy.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as P-glycoprotein-mediated multidrug resistance inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as P-glycoprotein-mediated multidrug resistance inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Biological Evaluation, and Molecular Modeling of Tetrahydroisoquinoline Derivatives: Discovery of A Potent P-Glycoprotein Ligand Overcoming Multidrug Resistance in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS Nos: 30356-08-2 for the (R)-enantiomer and 30356-07-1 for the (S)-enantiomer), a compound commonly used in pharmaceutical research.[1][2][3][4] Adherence to these procedures is essential to mitigate risks to personnel and the environment, and to ensure compliance with regulatory standards.
Understanding the Compound: Hazard Profile and Characteristics
Known Hazards:
-
Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[5]
-
Respiratory Irritation: It may also cause respiratory irritation.[5]
-
General Precautions: It is advised to avoid dust formation and prevent contact with skin and eyes. The use of personal protective equipment (PPE) is mandatory when handling this chemical.[6]
Physical and Chemical Properties Summary:
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO[1] |
| Molecular Weight | 257.37 g/mol [1] |
| Boiling Point | 394.8°C at 760 mmHg[7][8] |
| Flash Point | 165.6°C[7][8] |
| Density | 1.07 g/cm³[7][8] |
Given its classification as a skin, eye, and respiratory irritant, this compound should be handled as a hazardous substance.[5] Consequently, its waste must be managed as hazardous waste in accordance with federal, state, and local regulations.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
Pre-Disposal: Immediate Actions in the Laboratory
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Waste Segregation: At the point of generation, segregate waste containing this compound from other waste streams. Do not mix it with non-hazardous waste.
-
Container Selection and Labeling:
-
Choose a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not react with the solvent.[10]
-
The container must be in good condition, with a secure, leak-proof closure.[10]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," the date of accumulation, and the specific hazards (e.g., "Skin Irritant," "Eye Irritant").[11][12]
-
Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[12] This area should be away from general traffic and clearly marked.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[12] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[12]
-
Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory, which are typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[13]
Final Disposal
-
Engage a Licensed Waste Management Vendor: The final disposal of this compound must be handled by a licensed and reputable chemical waste disposal company. These vendors are equipped to transport and dispose of hazardous materials in compliance with all regulations.
-
Recommended Disposal Method: The recommended method for the disposal of this type of organic chemical waste is controlled incineration in a licensed facility, often with flue gas scrubbing to neutralize harmful combustion byproducts.[6] Landfill disposal is generally not an appropriate option for this class of compound.[14]
-
Waste Pickup and Documentation:
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all paperwork, including the hazardous waste manifest, is completed accurately. This documentation is crucial for regulatory compliance and tracks the waste from your laboratory to its final disposal site.
-
Decontamination and Spill Management
-
Empty Container Disposal: A container that has held this compound can typically be disposed of as regular trash once all the waste has been removed.[13] However, it is best practice to rinse the container with a suitable solvent (e.g., ethanol or acetone), collect the rinsate as hazardous waste, and then deface the original labels before disposal.[13]
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the contaminated material into a labeled hazardous waste container for disposal. Ensure the area is well-ventilated during cleanup.[6]
Regulatory Framework
The disposal of this compound is governed by several federal and state regulations. Key among these are:
-
Resource Conservation and Recovery Act (RCRA): This federal law, enforced by the U.S. Environmental Protection Agency (EPA), establishes the framework for the proper management of hazardous and non-hazardous solid waste.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations mandate safe handling practices and the use of PPE to protect laboratory workers.[10]
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations regarding hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on local requirements.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a fundamental component of a robust laboratory safety culture. By understanding the compound's hazards, adhering to a systematic disposal workflow, and partnering with certified waste management professionals, researchers can ensure the protection of themselves, their colleagues, and the environment.
References
- 1. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. sandoopharma.com [sandoopharma.com]
- 5. 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | C17H23NO | CID 93825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (s)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline|lookchem [lookchem.com]
- 8. pinpools.com [pinpools.com]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
- 14. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Navigating the Safe Handling of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS No. 30356-07-1), a key intermediate in the synthesis of various isoquinoline alkaloids and morphinans.[1][2] Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the compound's hazard profile is critical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]
Table 1: GHS Hazard Summary
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.
Hand Protection: The First Line of Defense
Requirement: Chemical-impermeable gloves.[4]
Rationale and Selection: The compound's potential for skin irritation necessitates robust hand protection. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin. For prolonged work or when handling larger quantities, consider double-gloving. Always wash hands thoroughly after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Requirement: Tightly fitting safety goggles with side-shields.[4] A face shield should be used when there is a significant risk of splashing.
Rationale and Selection: The risk of serious eye irritation from this compound cannot be overstated. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine airborne particles. Goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[4] For procedures with a higher risk of splashing, such as transfers of solutions or heating, a full-face shield worn over safety goggles provides an additional layer of protection.
Body Protection: Minimizing Skin Contact
Requirement: A laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls.
Rationale and Selection: A standard lab coat protects your personal clothing and underlying skin from minor spills and contamination. When handling larger quantities or during procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier. Ensure your lab coat is fully buttoned and the sleeves are of an appropriate length.
Respiratory Protection: Preventing Inhalation Hazards
Requirement: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator may be necessary.[4]
Rationale and Selection: The potential for respiratory tract irritation from airborne particles of the compound is a significant concern.[3] Engineering controls, such as a certified chemical fume hood, are the most effective way to mitigate this risk. If a fume hood is not feasible, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges should be used.
Step-by-Step Handling Procedures: A Workflow for Safety
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Weighing and Dissolving the Solid
-
Preparation:
-
Don the appropriate PPE: nitrile gloves, safety goggles, and a lab coat.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound to the weigh boat.
-
Avoid creating dust. If any solid is spilled, clean it up immediately following the spill procedure outlined below.
-
-
Dissolution:
-
Transfer the weighed solid to a suitable reaction vessel within the fume hood.
-
Slowly add the desired solvent to the vessel, ensuring there is no splashing.
-
If necessary, gently stir the mixture to aid dissolution.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid creating dust.
-
Collect: Carefully collect the spilled material and absorbent into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these protocols, you can ensure a safe and effective working environment when handling this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
